(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Description
Properties
IUPAC Name |
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDEYPPAGPYDP-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308989 | |
| Record name | 2-Deoxy-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34371-14-7 | |
| Record name | 2-Deoxy-D-ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-D-ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Stereochemical Precision in Drug Discovery
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and an inert or even harmful compound. It is with this understanding that we approach the structural elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-lactone.
This guide eschews a conventional, linear protocol in favor of a holistic, logic-driven narrative. We will explore the synergistic application of modern analytical techniques, not merely as procedural steps, but as an integrated strategy for unequivocally defining the molecule's constitution, connectivity, and absolute stereochemistry. Our focus will be on the "why" that underpins the "how"—the scientific rationale that transforms raw data into unambiguous structural knowledge.
Note on an Illustrative Analogue: Comprehensive, publicly available experimental spectroscopic data for the specific (4S,5R) stereoisomer is limited. To provide a detailed and practical guide, we will utilize data from the closely related and well-characterized compound, D-ribono-1,4-lactone ((3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one).[1][2] This analogue shares the core γ-lactone scaffold and key stereochemical features, allowing for a robust and illustrative exploration of the analytical principles and techniques. We will clearly delineate the structural differences and project the expected spectral characteristics for our target molecule.
Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint
Before delving into the intricacies of stereochemistry, the fundamental constitution of the molecule must be rigorously established. High-Resolution Mass Spectrometry (HRMS) and elemental analysis serve as the cornerstones of this initial phase, providing an unambiguous molecular formula.
High-Resolution Mass Spectrometry (HRMS): The First Word on Identity
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For our target molecule, C₅H₈O₄, the expected exact mass is 132.0423 Da.
Causality of Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule as it is a soft ionization technique that typically generates an abundant protonated molecule, [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.[3]
Table 1: Expected HRMS Data for C₅H₈O₄
| Ion Species | Calculated Exact Mass (Da) |
| [M+H]⁺ | 133.0495 |
| [M+Na]⁺ | 155.0315 |
| [M-H]⁻ | 131.0350 |
Self-Validation: The observation of these ions, with measured masses within a narrow tolerance (typically < 5 ppm) of the calculated values, provides strong evidence for the proposed molecular formula. The isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, must also align with the calculated pattern for C₅H₈O₄.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Perform analysis in both positive and negative electrospray ionization modes to detect various adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Compare the measured exact masses of the observed ions with the theoretical masses for the proposed formula, C₅H₈O₄.
Chapter 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows us to piece together the connectivity of every atom in the molecule.
Deciphering the Proton Environment: ¹H NMR
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signatures (based on D-ribono-1,4-lactone analogue):
-
H2 (Methylene protons α to carbonyl): Two distinct signals, diastereotopic, expected around 2.5-2.9 ppm. They will appear as complex multiplets due to geminal and vicinal coupling.
-
H3 (Methine proton with hydroxyl group): Expected around 4.2-4.5 ppm, showing coupling to the H2 and H4 protons.
-
H4 (Methine proton on the lactone ring): Expected around 4.4-4.7 ppm, coupled to H3 and H5.
-
H5 (Hydroxymethyl protons): Two diastereotopic protons expected around 3.7-3.9 ppm, coupled to H4 and to each other.
-
Hydroxyl Protons: Broad signals, the chemical shift of which is dependent on concentration and solvent.
Unveiling the Carbon Skeleton: ¹³C NMR and DEPT
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further classifies these carbons into CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C1 (Carbonyl) | 175-178 | No Signal |
| C2 (CH₂) | 35-40 | Negative |
| C3 (CH) | 70-75 | Positive |
| C4 (CH-O) | 80-85 | Positive |
| C5 (CH₂-OH) | 60-65 | Negative |
Connecting the Pieces: 2D NMR Correlation Spectroscopy
2D NMR experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for tracing out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is vital for connecting the different spin systems and identifying quaternary carbons.
Workflow for NMR-Based Structure Elucidation
Caption: Integrated workflow for 2D NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra. Optimization of parameters for HMBC (e.g., the long-range coupling constant) may be necessary.
-
Data Processing and Analysis: Process the spectra using appropriate software and systematically assign all proton and carbon signals by integrating the information from all experiments.
Chapter 3: Confirming Functional Groups and Probing Stereochemistry
With the planar structure established, the next phase focuses on confirming the presence of key functional groups and, most critically, determining the relative and absolute stereochemistry.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch (Lactone): A strong, sharp absorption around 1770 cm⁻¹. The five-membered ring strain shifts this to a higher frequency compared to a standard ester (~1740 cm⁻¹).[4]
-
C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.
Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways
While HRMS gives the parent mass, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
Plausible Fragmentation Pathways:
A common fragmentation pathway for hydroxylated lactones involves sequential losses of water and carbon monoxide.[2]
Caption: A plausible ESI-MS/MS fragmentation pathway.
The Final Frontier: Absolute Stereochemistry via X-ray Crystallography
While NMR (specifically through NOE experiments and analysis of coupling constants) can often reveal the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry.
The Challenge and the Solution: Obtaining single crystals of sufficient quality for small, polar molecules can be challenging. However, should crystallization be successful, the resulting electron density map provides an unambiguous 3D structure. The Flack parameter, derived from the diffraction data, confirms the absolute configuration of the enantiomer present in the crystal.
Self-Validation: A Flack parameter close to zero for the proposed (4S,5R) configuration (and close to 1 for the inverted (4R,5S) structure) provides unequivocal proof of the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Attempt to grow single crystals from various solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion). This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or other algorithms. Refine the structural model against the experimental data.
-
Absolute Structure Determination: Determine the Flack parameter to confirm the absolute configuration.
Conclusion: A Symphony of Analytical Evidence
The structure elucidation of this compound is not a linear process but a symphony of complementary analytical techniques. HRMS and elemental analysis write the opening bars, defining the molecular formula. NMR spectroscopy, with its rich array of 1D and 2D experiments, provides the intricate melody of atomic connectivity. IR and MS/MS add harmonic texture, confirming functional groups and fragmentation logic. Finally, X-ray crystallography offers the powerful crescendo, a definitive and unambiguous determination of the molecule's three-dimensional form. Each technique provides a piece of the puzzle, and their collective, self-validating evidence allows researchers to proceed with confidence in the structural integrity of their molecular assets, a cornerstone of successful drug discovery and development.
References
An In-depth Technical Guide to 2-Deoxy-D-ribonic-1,4-lactone (CAS 34371-14-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties, chemical characteristics, and key applications of 2-Deoxy-D-ribonic-1,4-lactone, a significant molecule in biochemical research and a precursor in synthetic chemistry.
Chemical Identity and Structure
2-Deoxy-D-ribonic-1,4-lactone, identified by the CAS number 34371-14-7, is a derivative of the pentose sugar D-ribose.[1][2] Structurally, it is a gamma-lactone, which is a five-membered ring containing an ester group. The defining feature of this molecule is the absence of a hydroxyl group at the C-2 position, a modification that imparts unique chemical and biological properties.[2]
-
Systematic IUPAC Name: (4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one[1]
-
Common Synonyms: 2-Deoxy-D-ribonolactone, 2'-Deoxyribonolactone, D-erythro-Pentonic acid, 2-deoxy-, γ-lactone[1][2]
Caption: 2D Chemical Structure of 2-Deoxy-D-ribonic-1,4-lactone.
Physicochemical Properties
The physical state of 2-Deoxy-D-ribonic-1,4-lactone is typically a colorless gum or oil, which is consistent with the absence of a defined melting point in many databases.[2][6] This lack of crystallinity is common for chiral, hydroxylated small molecules. A summary of its key physical properties is provided below.
| Property | Value | Source(s) |
| Physical Form | Oil, colorless gum | [2][6] |
| Molecular Weight | 132.11 g/mol | [3][4][5] |
| Density | ~1.438 g/cm³ | [3] |
| Boiling Point | 395.3 °C at 760 mmHg (Predicted) | [1][2] |
| Flash Point | 179.1 °C (Predicted) | [1][2] |
| Refractive Index | ~1.521 | [1] |
| pKa | 12.63 ± 0.40 (Predicted) | [7] |
| XLogP3 | -0.9 | [2][4] |
Solubility: While quantitative data is scarce, its polar nature, indicated by a low XLogP3 value and the presence of hydroxyl groups, suggests miscibility with water and polar organic solvents like ethanol and DMSO.
Storage and Stability: For long-term storage, it is recommended to keep the compound at -20°C.[1][2] For shorter periods, refrigeration at 2-8°C in a well-closed container is adequate.[3][8] The compound is supplied as a lyophilized powder by some vendors to enhance stability.
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Deoxy-D-ribonic-1,4-lactone. Below is an overview of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A reported ¹H NMR spectrum in DMSO-d₆ showed key signals including two doublets of doublets at approximately 2.17 ppm and 2.76 ppm, corresponding to the diastereotopic protons at the C2 position.[2] Multiplets for the protons at C3, C4, and the two protons of the C5 hydroxymethyl group are expected between 3.48 and 4.20 ppm.[2]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals. The carbonyl carbon of the lactone (C1) will be the most downfield, typically in the range of 170-185 ppm.[9] The carbons bearing hydroxyl groups (C3, C4, and C5) would appear in the 50-85 ppm region, while the C2 methylene carbon would be the most upfield, typically between 25-40 ppm.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching from the hydroxyl groups.[11]
-
A strong, sharp absorption band around 1770 cm⁻¹, indicative of the C=O stretching of a five-membered lactone (γ-lactone).[11]
-
C-H stretching absorptions from the CH and CH₂ groups in the 3000-2850 cm⁻¹ region.[11]
-
C-O stretching vibrations within the fingerprint region (1200-1000 cm⁻¹).[11]
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 132 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of water (m/z = 114) and the hydroxymethyl group (CH₂OH, m/z = 101).
Synthesis and Preparation
2-Deoxy-D-ribonic-1,4-lactone can be synthesized through several routes, with the oxidation of 2-deoxy-D-ribose being a common laboratory method.
Laboratory Scale Synthesis: Oxidation of 2-Deoxy-D-Ribose
A well-established method involves the oxidation of 2-deoxy-D-ribose using bromine water.[2] The reaction proceeds via the oxidation of the aldehyde group of the open-chain form of the sugar to a carboxylic acid, which then spontaneously cyclizes to form the thermodynamically stable γ-lactone.
Step-by-Step Protocol:
-
Dissolve 2-deoxy-D-ribose in water.
-
Slowly add bromine to the aqueous solution while stirring at room temperature.
-
Seal the reaction vessel and continue stirring for several days.
-
Neutralize the resulting mixture to pH 7 using a base such as silver carbonate.
-
Filter the mixture to remove any precipitates.
-
Remove the water under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography.[2]
Caption: Workflow for the synthesis of 2-Deoxy-D-ribonic-1,4-lactone.
Green Chemistry Approach: Photochemical Synthesis
Recent advancements have focused on more sustainable methods. A catalyst- and additive-free protocol using UV light irradiation for the regioselective dealkyloxylation of carbohydrate-derived lactones has been developed, presenting an environmentally friendly route to 2-deoxy lactones.[12]
Applications in Research and Drug Development
The absence of the 2'-hydroxyl group makes this lactone a valuable tool in several areas of research, particularly in drug development where it serves as a mimic of deoxyribose.
Irreversible Inhibition of DNA Polymerase
2-Deoxy-D-ribonic-1,4-lactone is recognized as an irreversible inhibitor of DNA polymerase.[3] This inhibitory activity is crucial for its potential as an antineoplastic agent.[2]
Mechanism of Action: The molecule inhibits the transfer reactions essential for DNA replication.[3] It is proposed to bind to the nuclease domain of DNA polymerase, preventing the enzyme from cleaving phosphodiester bonds, which effectively halts DNA synthesis.[3] This targeted disruption of DNA replication is a cornerstone of many antiviral and anticancer therapies.[13]
Caption: Mechanism of DNA Polymerase inhibition.
Intermediate in Organic Synthesis
Its structure makes it a versatile building block for the synthesis of more complex molecules.[1] It is particularly useful for creating nucleoside analogues and other modified carbohydrate structures for therapeutic evaluation. The lactone can be readily converted into the corresponding 2-deoxy sugar, a vital precursor for many biologically active molecules.[12]
Tool in Biochemical Research
As a stable analogue of a key biological intermediate, it is used as a molecular tool to study the mechanisms of enzymes involved in sugar metabolism and nucleic acid synthesis.[14] Its ability to inhibit DNA polymerase allows researchers to probe the function and structure of these critical enzymes.
References
- 1. Cas 34371-14-7,2-Deoxy-D-ribonic-1,4-lactone | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2-Deoxy-D-ribonic-1,4-lactone, CasNo.34371-14-7 Beijing Top Science biological technology co., LTD China (Mainland) [tpscis.lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 14. glycodepot.com [glycodepot.com]
A Technical Guide to the Spectroscopic Characterization of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block in organic synthesis and drug development. Known also by its synonym, 2-deoxy-D-ribono-1,4-lactone, this molecule's specific stereochemistry demands rigorous analytical confirmation, which is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a comprehensive resource, detailing the acquisition, interpretation, and application of this critical data.
Introduction: The Significance of a Chiral Lactone
This compound (CAS Number: 34371-14-7) is a valuable intermediate in the synthesis of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. Its structure, featuring two stereocenters, a lactone ring, and primary and secondary hydroxyl groups, provides a rich scaffold for chemical modification. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide is structured to provide a detailed examination of each key spectroscopic technique, offering both the raw data and the scientific rationale behind its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (hydroxyl groups).
-
Instrument Parameters: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all expected proton resonances.
-
Data Processing: The resulting free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to each proton in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment |
| 5.50 | d, J = 4.0 | 1H | 4-OH |
| 5.06 | t, J = 5.4 | 1H | 5'-OH |
| 4.20-4.24 | m | 2H | H-4, H-5 |
| 3.48-3.54 | m | 2H | H-5'a, H-5'b |
| 2.76 | dd, J = 17.8, 6.4 | 1H | H-3a |
| 2.17 | dd, J = 17.8, 2.4 | 1H | H-3b |
Note: The assignments are based on typical chemical shift ranges, coupling patterns, and 2D NMR correlation experiments (such as COSY and HSQC).
Causality Behind the Assignments:
-
The downfield signals at 5.50 and 5.06 ppm are characteristic of hydroxyl protons, which are exchangeable with D₂O. Their distinct chemical shifts are indicative of their different chemical environments.
-
The multiplet between 4.20-4.24 ppm is assigned to the methine protons H-4 and H-5, which are coupled to each other and to adjacent protons.
-
The multiplet at 3.48-3.54 ppm corresponds to the diastereotopic protons of the hydroxymethyl group (H-5'a and H-5'b).
-
The two doublets of doublets at 2.76 and 2.17 ppm are characteristic of the geminal protons on the carbon adjacent to the carbonyl group (H-3a and H-3b). The large geminal coupling constant (17.8 Hz) is typical for such systems. The different vicinal coupling constants reflect their dihedral angle relationships with H-4, providing stereochemical information.
Visualization of ¹H NMR Assignments
Caption: Molecular structure with proton numbering for NMR assignments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each carbon atom.
-
Acquisition Time: Due to the low natural abundance of the ¹³C isotope, longer acquisition times and a higher number of scans are required to achieve an adequate signal-to-noise ratio.
Data and Interpretation
The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-2 (C=O) |
| ~80 | C-5 |
| ~70 | C-4 |
| ~60 | C-5' (CH₂OH) |
| ~35 | C-3 |
Note: These are approximate chemical shifts based on known values for similar structures. Actual experimental data is required for precise assignment.
Causality Behind the Assignments:
-
The signal at the lowest field (~175 ppm) is characteristic of a carbonyl carbon in a lactone.
-
The signals in the range of 60-80 ppm are typical for carbons bonded to oxygen in a saturated ring system (C-4 and C-5) and a primary alcohol (C-5').
-
The most upfield signal (~35 ppm) corresponds to the methylene carbon adjacent to the carbonyl group (C-3).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.
Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl groups (alcohol) |
| 3000-2850 | C-H stretch | sp³ C-H bonds |
| ~1770 (strong) | C=O stretch | γ-Lactone carbonyl |
| ~1100 | C-O stretch | Ether and alcohol C-O bonds |
Causality Behind the Assignments:
-
The broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding.
-
The strong, sharp peak around 1770 cm⁻¹ is highly characteristic of the carbonyl group within a five-membered lactone ring.
-
The absorptions in the fingerprint region (below 1500 cm⁻¹) are complex but include the characteristic C-O stretching vibrations of the ether linkage in the ring and the alcohol functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data and Interpretation
The mass spectrum will provide the molecular weight and fragmentation pattern.
| m/z Value | Interpretation |
| 133.0495 | [M+H]⁺ (Calculated for C₅H₉O₄⁺: 133.0495) |
| 115.0390 | [M+H-H₂O]⁺ (Loss of water) |
| 103.0390 | [M+H-CH₂O]⁺ (Loss of formaldehyde) |
Causality Behind the Assignments:
-
The observation of the protonated molecular ion ([M+H]⁺) at the correct m/z value confirms the molecular formula C₅H₈O₄ (molecular weight 132.11 g/mol ).
-
Common fragmentation pathways for this molecule include the loss of water from the hydroxyl groups and the loss of formaldehyde from the hydroxymethyl group, leading to the observed fragment ions.
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the comprehensive spectroscopic analysis of the target molecule.
Conclusion: A Self-Validating Analytical Approach
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactone carbonyl and hydroxyl groups. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns. This multi-faceted analytical approach ensures the unambiguous identification and quality assessment of this important chiral building block, which is essential for its successful application in research and development.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Chiral Hydroxy Lactones
Foreword: The Stereochemical Challenge of Hydroxy Lactones
Chiral hydroxy lactones are privileged structural motifs found in a vast array of natural products and are critical building blocks in the pharmaceutical industry. Their biological activity is often intrinsically linked to their absolute stereochemistry. A single stereocenter inversion can render a potent drug inactive or, in the worst case, toxic. Consequently, the unambiguous determination of stereochemistry is not merely an academic exercise but a cornerstone of drug development and quality control.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable, yielding identical NMR spectra. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging both fundamental and advanced NMR techniques to navigate the complexities of chiral hydroxy lactone analysis. We will move beyond simple data reporting to explore the causality behind methodological choices, ensuring robust and reliable stereochemical assignments.
Part 1: Foundational NMR Analysis of the Hydroxy Lactone Scaffold
Before delving into chirality, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's constitutional isomer is paramount. Overlapping signals and complex coupling patterns are common in these systems.
One-Dimensional (1D) NMR: The Starting Point
-
¹H NMR: The proton spectrum provides initial insights into the electronic environment of protons. Key regions for a typical hydroxy lactone include:
-
Carbinol Proton (H-C-OH): The chemical shift of the proton attached to the hydroxyl-bearing carbon is highly sensitive to substitution and hydrogen bonding. Its multiplicity reveals the number of adjacent protons.
-
Lactone Ring Protons: Protons adjacent to the lactone carbonyl (α-protons) are typically deshielded, while those adjacent to the ring oxygen (e.g., in γ-lactones) are even more so.[1][2]
-
Hydroxyl Proton (-OH): Its chemical shift is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet but can couple to the carbinol proton. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube) will cause the -OH signal to disappear, confirming its assignment.
-
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C=O): The lactone carbonyl is the most deshielded carbon, typically appearing in the 170-185 ppm range.[3]
-
Carbinol Carbon (C-OH): This carbon signal is found in the 60-80 ppm range.
-
Other Ring Carbons: Their shifts depend on their position relative to the oxygen and carbonyl functionalities.[4]
-
Two-Dimensional (2D) NMR: Unraveling Connectivity
For complex lactones, 1D spectra are often insufficient for complete assignment due to signal overlap. 2D NMR experiments are essential for mapping the molecular framework.[5][6]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is the primary tool for tracing out proton-proton networks within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is invaluable for determining relative stereochemistry (e.g., cis vs. trans relationships across the lactone ring).[7][8]
| Technique | Information Provided | Application for Hydroxy Lactones |
| ¹H NMR | Proton chemical shifts and coupling constants (J) | Initial assessment of functional groups and proton environments. |
| ¹³C NMR | Number of unique carbons and their chemical shifts | Confirms carbon backbone and key functional groups (C=O, C-OH). |
| COSY | H-H correlations through 2-3 bonds | Maps out the spin systems of the lactone ring and any side chains. |
| HSQC | Direct H-C one-bond correlations | Unambiguously assigns protons to their attached carbons.[5] |
| HMBC | H-C correlations through 2-4 bonds | Establishes connectivity across quaternary centers and the lactone ester bond. |
| NOESY | H-H correlations through space | Determines the relative configuration of substituents on the chiral centers.[7] |
Part 2: Stereochemical Determination of Chiral Hydroxy Lactones
Once the basic structure is confirmed, the core challenge is to resolve the enantiomers and determine the absolute configuration. This requires introducing a chiral element into the NMR experiment to create a diastereomeric environment, making the enantiomers spectroscopically non-equivalent.[9]
Method 1: Chiral Solvating Agents (CSAs)
This non-destructive method involves simply adding a chiral solvating agent to the NMR sample of the racemic hydroxy lactone. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[10][11] These complexes have different geometries and exist in rapid equilibrium, resulting in observable differences in the chemical shifts (Δδ) for the protons of the two enantiomers.
Causality: The enantiodiscrimination arises from differential intermolecular interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and each enantiomer, leading to distinct time-averaged magnetic environments.[10][11]
-
Sample Preparation: Dissolve a precise amount of the racemic hydroxy lactone in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the analyte alone. This serves as a reference.
-
Introduce CSA: Add a molar excess (typically 2-5 equivalents) of the chosen CSA to the NMR tube. Common CSAs for alcohols include Pirkle's alcohol (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or derivatives of tartaric acid.[12]
-
Equilibration & Acquisition: Gently mix the sample and allow it to equilibrate. Acquire a new ¹H NMR spectrum.
-
Analysis: Compare the spectra before and after CSA addition. Look for splitting of signals into two distinct sets of peaks, one for each enantiomer. The relative integration of these split signals directly corresponds to the enantiomeric excess (ee).
Caption: Workflow for determining enantiomeric excess using a Chiral Solvating Agent (CSA).
Trustworthiness: This method is self-validating. The observation of clean, baseline-resolved signal splitting confirms that the CSA is effective for the analyte. The accuracy of the ee determination depends on the quality of the resolution and the signal-to-noise ratio.
Method 2: Chiral Derivatizing Agents (CDAs) - The Mosher's Ester Method
When CSAs fail to provide adequate resolution, or when the absolute configuration must be determined, the use of a chiral derivatizing agent is the gold standard.[13] This involves covalently reacting the hydroxyl group of the lactone with an enantiomerically pure CDA to form a stable pair of diastereomers.[9] For secondary alcohols, the most widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[14][15]
Causality: The Mosher's ester method relies on the anisotropic effect of the MTPA phenyl ring.[16] In the most stable conformation, the MTPA ester orients its carbonyl, methoxy, and trifluoromethyl groups coplanar with the C-O bond to the lactone. This forces the phenyl ring to occupy a specific region of space. Protons on one side of this "MTPA plane" will be shielded (shifted upfield), while protons on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, allowing for the assignment of the absolute configuration of the carbinol center.[17][18]
Caption: Anisotropic shielding cones in diastereomeric Mosher's esters.
This protocol is a self-validating system because it requires the preparation of both diastereomers. The consistency of the results provides confidence in the assignment.
-
Reaction Setup (Two Parallel Reactions):
-
Reaction A: To a solution of the enantiopure or racemic hydroxy lactone (approx. 1-5 mg) in dry pyridine or CH₂Cl₂ with a catalytic amount of DMAP, add a slight excess (1.2 equiv.) of (R)-(-)-MTPA chloride.
-
Reaction B: In a separate vial, perform the identical reaction using (S)-(+)-MTPA chloride.[15][16]
-
-
Reaction & Workup: Stir the reactions at room temperature until completion (monitor by TLC or LC-MS). Quench the reactions and perform a standard extractive workup to isolate the crude MTPA esters. Purification is often not necessary if the reaction goes to completion, which is a key advantage.[15]
-
NMR Acquisition: Dissolve each crude ester in a high-purity deuterated solvent (CDCl₃ or C₆D₆ are common) and acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester (from Reaction A) and the (R)-MTPA ester (from Reaction B). It is critical to use the same solvent and concentration for both samples.
-
Data Analysis:
-
Assign all relevant proton signals in both spectra. 2D NMR (COSY, HSQC) may be necessary to confidently assign protons on either side of the carbinol center.[15]
-
Create a table and calculate the chemical shift difference for each proton: Δδ = δS - δR .
-
Draw the conformation of the molecule with the MTPA plane.
-
Protons for which Δδ is positive should lie on one side of the plane, and protons for which Δδ is negative should lie on the other.
-
Based on this distribution, assign the absolute configuration of the carbinol center.[14][17][18]
-
| Proton (Hₓ) | δ for (R)-Ester (ppm) | δ for (S)-Ester (ppm) | Δδ (δS - δR) | Inferred Position vs. MTPA Plane |
| H-a | 5.12 | 5.05 | -0.07 | Right Side (Shielded by S-MTPA Ph) |
| H-b | 3.45 | 3.40 | -0.05 | Right Side (Shielded by S-MTPA Ph) |
| H-c | 2.15 | 2.28 | +0.13 | Left Side (Deshielded by S-MTPA Ph) |
| H-d | 1.08 | 1.20 | +0.12 | Left Side (Deshielded by S-MTPA Ph) |
| Conclusion | Consistent pattern confirms configuration. |
Part 3: Advanced Considerations and Best Practices
-
Solvent Choice: For Mosher's analysis, non-polar solvents like benzene-d₆ often enhance the anisotropic effect of the phenyl ring, leading to larger and more easily interpretable Δδ values.
-
¹⁹F and ¹³C NMR: While ¹H NMR is most common, the CF₃ group in Mosher's esters provides a clean signal in ¹⁹F NMR that can also be used to determine enantiomeric purity.[13] Similarly, ¹³C NMR can be used, especially with ¹³C-enriched reagents, though it is less common for routine analysis due to longer acquisition times.[9][13]
-
Newer Methods: While Mosher's method is robust, other derivatizing agents and even new NMR techniques that can directly detect chirality without any agents are emerging, promising to streamline this critical analysis in the future.[13][19][20]
By systematically applying this combination of 1D and 2D NMR techniques, coupled with the judicious use of chiral auxiliaries, researchers can confidently elucidate the complete structure and absolute stereochemistry of chiral hydroxy lactones, ensuring the integrity and safety of these vital chemical entities.
References
- 1. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. iq.ufrgs.br [iq.ufrgs.br]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. biocompare.com [biocompare.com]
The Ascendant Therapeutic Potential of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of interacting with multiple biological targets — represents a significant leap towards the development of novel therapeutics. The (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one core, a stereochemically defined γ-butyrolactone, has emerged as such a scaffold. Its inherent chirality and multiple functional groups offer a versatile platform for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their therapeutic programs.
The Core Moiety: this compound as a Versatile Precursor
The foundation of the derivatives discussed herein is the this compound molecule. Its significance lies in its structural analogy to the sugar moiety of nucleosides, making it an ideal starting material for the synthesis of novel nucleoside analogues. The specific stereochemistry at the C4 and C5 positions is crucial for conferring specific biological activities and for the precise spatial orientation of the appended nucleobases.
A pivotal synthetic strategy involves the use of precursors like 3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran, which can be reacted with various nucleobases to introduce purine and pyrimidine moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying both the nucleobase and the tetrahydrofuran core.
Anticancer Activity: A New Frontier in Cytotoxic Nucleoside Analogues
The quest for novel anticancer agents has led to the exploration of nucleoside analogues that can interfere with the replication of cancer cells. Derivatives of this compound have demonstrated significant cytotoxic effects, particularly against leukemia cell lines.
Synthesis of Purine and Pyrimidine Isonucleosides
A series of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines have been synthesized and evaluated for their anticancer properties. The synthesis typically involves the reaction of a suitable tetrahydrofuran precursor with various purine and pyrimidine bases under catalytic conditions.
Experimental Protocol: Synthesis of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl Purines and Pyrimidines
This protocol is based on the methodology described by Yu et al. (1996).
Materials:
-
3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran
-
Purine or pyrimidine base (e.g., adenine, guanine, cytosine, thymine, uracil)
-
Potassium tert-butoxide
-
18-crown-6
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a solution of the purine or pyrimidine base in the anhydrous solvent, add potassium tert-butoxide and 18-crown-6.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add a solution of 3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran in the same solvent dropwise.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired isonucleoside.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Cytotoxic Activity and Structure-Activity Relationship (SAR)
Studies have shown that certain purine and pyrimidine derivatives of the this compound scaffold exhibit significant inhibitory activity against the growth of human leukemia (HL-60) cells. Notably, compounds 6a, 6c, and 7b from the study by Yu et al. have shown promising results. The nature of the nucleobase plays a critical role in determining the cytotoxic potency.
Table 1: Cytotoxic Activity of Selected this compound Derivatives against HL-60 Cells
| Compound ID | Nucleobase | Reported Activity |
| 6a | Purine derivative | Significant inhibition |
| 6c | Purine derivative | Significant inhibition |
| 7b | Pyrimidine derivative | Significant inhibition |
Data is qualitative as reported in the abstract by Yu et al. (1996). Further investigation of the full-text is required for quantitative IC50 values.
The SAR suggests that modifications at the purine and pyrimidine bases can significantly impact the anticancer activity. Further synthesis of a broader range of derivatives is warranted to fully elucidate the SAR and identify lead compounds for further development.
Mechanism of Action: Targeting Nucleic Acid Synthesis
The primary mechanism of action for nucleoside analogues in cancer therapy is their ability to disrupt DNA and RNA synthesis.[1] After being phosphorylated within the cell to their active triphosphate forms, these analogues are incorporated into growing nucleic acid chains by polymerases.[2][3] Due to the modifications in their sugar-like moiety, they act as chain terminators, halting further elongation and ultimately leading to apoptosis in rapidly dividing cancer cells.[2]
Figure 1: General mechanism of action for nucleoside analogues.
Antimicrobial and Anti-inflammatory Potential: Expanding the Therapeutic Horizon
Beyond their anticancer properties, derivatives of the furanone and γ-butyrolactone scaffold have demonstrated promising antimicrobial and anti-inflammatory activities. While specific studies on this compound derivatives in these areas are emerging, the broader class of compounds provides a strong rationale for their investigation.
Antimicrobial Activity
Butenolides, which share the core furanone structure, and their derivatives have been screened for activity against a range of bacteria and fungi. The introduction of nitrogen into the butenolide ring to form pyrrolones has been shown to significantly enhance antimicrobial action, particularly against fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for assessing antimicrobial activity.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Anti-inflammatory Activity
γ-Butyrolactone derivatives have been investigated for their analgesic and anti-inflammatory properties. Some derivatives have shown potent activity in models of pain and inflammation, with mechanisms that may involve the inhibition of inflammatory mediators. For instance, some butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Figure 2: Potential anti-inflammatory mechanism via NF-κB inhibition.
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The existing data strongly supports its potential in oncology, with clear evidence of cytotoxic activity in nucleoside analogue derivatives. The broader biological activities of related furanones and γ-butyrolactones suggest that the therapeutic applications of these derivatives could extend to infectious and inflammatory diseases.
Future research should focus on:
-
Expansion of the Chemical Library: Synthesizing a wider range of derivatives to perform a comprehensive structure-activity relationship analysis.
-
Quantitative Biological Evaluation: Obtaining robust quantitative data (IC50, MIC, EC50 values) for a wider range of cell lines and microbial strains.
-
Mechanistic Elucidation: Conducting detailed studies to pinpoint the specific molecular targets and pathways affected by the most potent compounds.
-
In Vivo Studies: Progressing lead compounds to preclinical animal models to evaluate their efficacy and safety profiles.
References
The Ubiquitous Lactone: A Technical Guide to the Natural Occurrence of Hydroxy-Gamma-Butyrolactones
This guide provides an in-depth exploration of hydroxy-gamma-butyrolactones (HGBs), a fascinating and functionally diverse class of naturally occurring compounds. From their fundamental biosynthesis to their widespread distribution across kingdoms and their potent biological activities, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate biochemistry that governs their formation, their ecological significance as signaling molecules, and the methodologies employed to isolate and characterize these valuable natural products.
Introduction: The Significance of the Hydroxy-Gamma-Butyrolactone Scaffold
The γ-butyrolactone (GBL) ring is a privileged five-membered lactone structure found in a vast array of natural products and biologically active small molecules.[1][2][3][4] The introduction of a hydroxyl group onto this scaffold, creating hydroxy-gamma-butyrolactones, dramatically increases their structural and functional diversity. This seemingly simple chemical modification gives rise to a class of molecules with profound biological implications, acting as crucial signaling molecules in microbial communication and serving as versatile chiral building blocks for the synthesis of pharmaceuticals.[5][6] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties, has made them a focal point of natural product research and drug discovery.[1][7]
Biosynthesis: Nature's elegant construction of HGBs
While various biosynthetic pathways for γ-butyrolactones exist, the most extensively studied is the A-factor biosynthesis pathway in the Gram-positive bacterial genus Streptomyces.[8] This pathway serves as a archetypal example of how microorganisms construct these vital signaling molecules.
The A-factor Pathway in Streptomyces: A Paradigm for HGB Synthesis
A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a well-known γ-butyrolactone autoregulator that triggers secondary metabolism and morphological development in Streptomyces griseus.[8][9] The biosynthesis is a multi-step enzymatic process:
-
Acyl Transfer: The key enzyme, AfsA, catalyzes the transfer of a β-ketoacyl group from a fatty acid precursor (in this case, 8-methyl-3-oxononanoyl-acyl carrier protein) to the hydroxyl group of dihydroxyacetone phosphate (DHAP).[8]
-
Intramolecular Condensation: The resulting ester undergoes a non-enzymatic intramolecular aldol condensation to form a butenolide phosphate.[8]
-
Reduction and Dephosphorylation: The butenolide phosphate is then reduced by a reductase, BprA. A subsequent dephosphorylation step, catalyzed by a phosphatase, yields the final A-factor molecule.[8]
It is noteworthy that the reductases and phosphatases involved are not necessarily specific to A-factor biosynthesis and can be found in other bacteria, highlighting AfsA as the pivotal enzyme in this pathway.[8]
Diagram of the A-factor Biosynthetic Pathway
Caption: A simplified diagram of the A-factor biosynthetic pathway in Streptomyces griseus.
Natural Distribution of Hydroxy-Gamma-Butyrolactones
Hydroxy-gamma-butyrolactones are not confined to a single domain of life. Their presence has been documented in a diverse range of organisms, from simple bacteria to complex plants and marine invertebrates.
Bacterial Kingdom: Masters of HGB Production
The genus Streptomyces is a particularly rich source of HGBs, where they primarily function as autoregulatory signaling molecules, often referred to as "bacterial hormones," that control the production of secondary metabolites like antibiotics.[9][10][11] More than 60% of Streptomyces strains are believed to utilize GBL-type ligands for regulating gene expression.[10] Recent genomic analyses suggest that GBLs may also be widespread in other bacteria, including other Actinobacteria and Proteobacteria.[10] The structural diversity of these bacterial HGBs arises from variations in the length, branching, and stereochemistry of their fatty acid side chains.[10]
Fungal Kingdom: A Source of Bioactive HGBs
Fungi, particularly the genus Aspergillus, are known to produce a variety of γ-butyrolactones.[12] These fungal metabolites often feature a five-membered lactone ring bearing two aromatic rings and exhibit a wide range of biological activities.[12] Lasiodiplodia theobromae, a plant pathogenic fungus, produces an α-methylene-γ-butyrolactone derivative that acts as a toxin, causing black spot disease in fruits like bananas.[13]
In Vino Veritas: HGBs in Fermented Beverages
Gamma-butyrolactone (GBL) has been identified as a naturally occurring component in some unadulterated wines.[14][15] Its presence is a result of the fermentation process, where succinic acid, a metabolite of yeast, can be converted into GBL.[15] The concentrations detected are typically in the range of a few micrograms per milliliter.[14] This natural occurrence is an important consideration in forensic analysis when examining beverages for suspected adulteration.[15][16]
Marine Ecosystems: A Treasure Trove of Novel HGBs
Marine organisms are a prolific source of structurally diverse and biologically active natural products, including those with a γ-hydroxybutenolide core.[17] Marine sponges, in particular, have yielded a number of potent anti-inflammatory HGBs such as manoalides and cacospongionolides.[17] Marine algae also produce a variety of bioactive compounds, and while specific HGBs are less documented, the chemical diversity of these organisms suggests they are a promising area for future discovery.[18]
The Diverse Biological Activities of Hydroxy-Gamma-Butyrolactones
The functional versatility of HGBs is remarkable, with their biological activities spanning from intracellular signaling to potent pharmacological effects.
Quorum Sensing and Regulation of Secondary Metabolism
In bacteria, HGBs are key players in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density.[5] These signaling molecules, such as the A-factor in Streptomyces, bind to specific intracellular receptors, which are typically TetR-type repressors.[10] This binding event leads to the dissociation of the repressor from the promoter regions of biosynthetic gene clusters, thereby inducing the transcription of genes responsible for producing secondary metabolites, including many clinically important antibiotics.[10]
Diagram of GBL-mediated Gene Regulation
Caption: GBL-mediated derepression of a biosynthetic gene cluster.
Pharmacological Potential: A Rich Source for Drug Discovery
The diverse biological activities of naturally occurring HGBs have made them attractive scaffolds for drug development.[1][2]
| Biological Activity | Examples and Notes | References |
| Anticancer | Several natural and synthetic γ-butyrolactones have demonstrated cytotoxic effects against various cancer cell lines. | [1] |
| Anti-inflammatory | Marine-derived HGBs like manoalide are potent anti-inflammatory agents. | [1][17] |
| Antibiotic | Many HGB-containing small molecules have been investigated for their antibacterial properties. | [1] |
| Antifungal | The α-methylene-γ-butyrolactone ring is a known pharmacophore for antifungal activity. | [1][19] |
| Immunosuppressive | Certain HGBs have shown the ability to modulate the immune response. | [1] |
| Neuroprotective | Some γ-butyrolactones have been studied for their potential to protect neurons from damage. | [1] |
Methodologies for the Study of Natural HGBs
The investigation of naturally occurring HGBs requires a combination of sophisticated isolation, characterization, and analytical techniques.
Isolation and Purification
The low concentrations of HGBs in their natural sources often necessitate efficient extraction and purification strategies.
A General Protocol for Resin-Assisted Isolation from Bacterial Cultures:
-
Cultivation with Resin: Cultivate the microorganism (e.g., Streptomyces sp.) in a suitable liquid medium in the presence of an adsorbent resin (e.g., Diaion HP-20). The resin captures the secreted secondary metabolites, including HGBs, from the culture broth.[9][20][21]
-
Resin Harvesting and Extraction: After a suitable incubation period, harvest the resin by filtration. Wash the resin with distilled water to remove salts and polar media components. Elute the adsorbed compounds from the resin using an organic solvent such as methanol or acetone.
-
Solvent Partitioning: Concentrate the eluate under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water. The HGBs will typically partition into the organic phase.
-
Chromatographic Purification: Subject the organic extract to a series of chromatographic steps for purification. This may include:
-
Silica Gel Column Chromatography: Separate compounds based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing HGBs using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water). Monitor the elution profile using a UV detector.[9][20]
-
Structural Characterization
Once a pure HGB is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the complete chemical structure. This includes:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete structure.[13]
-
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the characteristic lactone carbonyl stretch.[22]
-
Chiral HPLC: Used to determine the stereochemistry of the HGBs, which is often crucial for their biological activity.[9][20]
Conclusion and Future Perspectives
Hydroxy-gamma-butyrolactones represent a structurally diverse and biologically significant class of natural products. Their roles as key signaling molecules in microbial communities and their potent pharmacological activities underscore their importance in both basic research and applied science. The continued exploration of diverse natural environments, coupled with advancements in isolation and analytical techniques, will undoubtedly lead to the discovery of novel HGBs with unique structures and valuable biological properties. The elucidation of their biosynthetic pathways will not only provide fundamental insights into natural product chemistry but also pave the way for the bioengineering of microorganisms to produce these valuable compounds in larger quantities for further investigation and potential therapeutic applications.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation of an alpha-methylene-gamma-butyrolactone derivative, a toxin from the plant pathogen Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
Technical Guide: Stereoselective Synthesis of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one from D-ribonolactone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway from D-ribonolactone to (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one. This synthesis is a critical transformation in carbohydrate chemistry, often serving as a key step in the preparation of biologically active molecules and C-nucleoside analogues.[1][2][3] This document details the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the selective reduction of D-ribonolactone. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: Strategic Importance
D-ribonolactone, a derivative of D-ribose, is a versatile chiral building block in organic synthesis.[3] Its rich stereochemistry and functional handles make it an ideal starting material for the synthesis of complex natural products and pharmaceutical agents.[3][4] The target molecule, this compound, retains the core stereochemical integrity of the parent ribonolactone while introducing a reduced lactone functionality. This transformation to the corresponding lactol (hemiacetal) is a pivotal step in the synthesis of various modified carbohydrates with significant biological activity, often used in drug design.[5][6]
The Challenge: Chemoselectivity and Stereocontrol
The primary challenge in the synthesis of this compound from D-ribonolactone lies in the chemoselective reduction of the lactone carbonyl group to a hemiacetal without over-reduction to the corresponding diol. Furthermore, the inherent chirality of D-ribonolactone must be preserved throughout the synthetic sequence. This necessitates the use of mild and selective reducing agents and often requires the strategic application of protecting groups to shield the reactive hydroxyl moieties.[5][6][7]
Synthetic Strategy: A Two-Pronged Approach
The successful synthesis hinges on a well-defined strategy that addresses both chemoselectivity and stereocontrol. This guide outlines a robust two-pronged approach:
-
Protection of Hydroxyl Groups: To prevent unwanted side reactions and direct the reducing agent to the lactone carbonyl, the hydroxyl groups of D-ribonolactone are first protected.
-
Selective Reduction: A carefully chosen reducing agent is then employed to effect the partial reduction of the protected lactone to the desired lactol.
The Rationale Behind Protecting Groups
The hydroxyl groups of D-ribonolactone are nucleophilic and can react with many reducing agents. Protecting these groups is a crucial step to ensure the selective reduction of the lactone.[7] The choice of protecting group is critical and depends on its stability to the reduction conditions and the ease of its subsequent removal.[7][8]
Commonly used protecting groups for this purpose include:
-
Isopropylidene (Acetonide): This group is particularly useful for protecting vicinal diols, such as the 2,3-dihydroxy functionality in D-ribonolactone.[5][8] It is generally stable under the conditions used for lactone reduction.
-
Silyl Ethers (e.g., TBDMS, TBS): These are bulky protecting groups that offer good stability and can be selectively introduced and removed.[5][9]
-
Benzyl Ethers: These are robust protecting groups that are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.[5]
For the purpose of this guide, we will focus on the use of the isopropylidene group due to its straightforward installation and reliability.[10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| D-Ribonolactone | ≥98% | Commercially Available |
| Acetone | Anhydrous | Commercially Available |
| 2,2-Dimethoxypropane | ≥98% | Commercially Available |
| Sulfuric Acid (conc.) | ACS Grade | Commercially Available |
| Silver Carbonate | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Lithium Triethylborohydride (Super-Hydride®) | 1.0 M in THF | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Workflow Diagram
Caption: Synthetic workflow from D-ribonolactone to the target lactol.
Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone
This procedure is adapted from established methods for the acetonide protection of D-ribonolactone.[10]
-
Reaction Setup: In a 500 mL round-bottom flask, suspend D-ribonolactone (10.0 g, 67.5 mmol) in anhydrous acetone (250 mL).
-
Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (25 mL, 203 mmol) followed by concentrated sulfuric acid (0.25 mL).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium bicarbonate (approx. 1 g) and stir for 10 minutes.
-
Workup: Filter the mixture through a pad of Celite® and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from hot ethyl acetate to yield 2,3-O-isopropylidene-D-ribonolactone as a white crystalline solid.
Step 2: Selective Reduction to this compound
This protocol utilizes Lithium Triethylborohydride (Super-Hydride®), a powerful yet selective reducing agent for the conversion of lactones to lactols.[5][6][11]
-
Reaction Setup: Dissolve 2,3-O-isopropylidene-D-ribonolactone (5.0 g, 26.6 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of Lithium Triethylborohydride in THF (31.9 mL, 31.9 mmol, 1.2 equivalents) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The reaction is generally complete within 30-60 minutes.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the target compound, this compound, as a colorless oil or a white solid.
Mechanistic Insights
The Role of the Isopropylidene Protecting Group
The formation of the 2,3-O-isopropylidene acetal serves two primary purposes:
-
It prevents the reaction of the C2 and C3 hydroxyl groups with the hydride reagent.
-
It imparts conformational rigidity to the furanose ring, which can influence the stereochemical outcome of the reduction.
Caption: Simplified mechanism of isopropylidene protection.
The Reduction Mechanism with Super-Hydride®
Lithium Triethylborohydride is a highly reactive hydride donor. The reduction of the lactone proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which, upon workup, is protonated to yield the hemiacetal (lactol). The use of a stoichiometric amount of the reducing agent at low temperatures is key to preventing over-reduction to the diol.[11]
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| 2,3-O-Isopropylidene-D-ribonolactone | ~4.7-4.8 (m, 2H), ~4.4 (m, 1H), ~1.4 (s, 3H), ~1.3 (s, 3H) | ~174, ~113, ~82, ~78, ~63, ~26, ~25 | [M+H]⁺: 189.07 |
| This compound | ~5.6 (m, 1H), ~4.4 (m, 1H), ~4.2 (m, 1H), ~3.8 (m, 2H), ~2.8 (dd, 1H), ~2.5 (dd, 1H) | ~177, ~100, ~75, ~70, ~62, ~38 | [M+H]⁺: 133.05 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Conclusion and Future Perspectives
The synthesis of this compound from D-ribonolactone is a foundational transformation in carbohydrate chemistry. The protocol outlined in this guide, employing a protection-reduction strategy, offers a reliable and efficient route to this valuable intermediate. The resulting lactol is a versatile synthon that can be further elaborated to access a wide array of complex molecules, including C-nucleosides with potential antiviral or anticancer properties. Future research in this area may focus on the development of catalytic and even more stereoselective reduction methods to further enhance the efficiency and sustainability of this important synthetic transformation.
References
- 1. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. FIU Digital Commons - Undergraduate Research at FIU (URFIU) Conference: Reduction of Sugar Lactones to Lactols with Super-Hydride [digitalcommons.fiu.edu]
- 7. jocpr.com [jocpr.com]
- 8. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sci-hub.se [sci-hub.se]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Chirality: Enantioselective Synthesis of Hydroxy-γ-Butyrolactones
Foreword: The Significance of a Chiral Core
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry and natural product synthesis. When adorned with a hydroxyl group, its chemical utility expands, but it is the precise three-dimensional arrangement of this substituent—its chirality—that often dictates biological function. Enantiomerically pure hydroxy-γ-butyrolactones are crucial chiral building blocks for a plethora of pharmaceuticals, including anti-hyperlipidemia agents, neuroregulators, and antibiotics.[1][2][3] Their synthesis is not merely an academic exercise but a critical chokepoint in the development of novel therapeutics. This guide provides an in-depth analysis of the primary, field-proven strategies for achieving enantiocontrol in the synthesis of these vital motifs, aimed at researchers and professionals in drug discovery and development.
Catalytic Asymmetric Hydrogenation: A Direct Path to Chirality
One of the most elegant and atom-economical methods to install chirality is through catalytic asymmetric hydrogenation. This approach typically involves the reduction of a prochiral precursor, such as a γ-keto ester or a γ-butenolide, using a chiral transition metal catalyst.
Ruthenium-Catalyzed Hydrogenation of γ-Keto Esters (Noyori-type)
The pioneering work of Noyori on BINAP-Ru(II) complexes for the hydrogenation of ketones provides a powerful tool for accessing chiral γ-hydroxy esters, which readily cyclize to the desired lactones.[4] The causality of this transformation lies in the formation of a C2-symmetric chiral environment around the ruthenium center. The substrate coordinates to the metal, and hydrogen is delivered to one face of the ketone preferentially, dictated by the steric and electronic properties of the chiral phosphine ligands.
The generally accepted mechanism involves the formation of a ruthenium dihydride species which coordinates the keto ester. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, a process that is highly ordered and predictable based on the ligand's chirality.
// Nodes Precatalyst [label="[Ru(II)Cl2(BINAP)]", fillcolor="#EA4335", fontcolor="#202124"]; ActiveCatalyst [label="[Ru(II)H2(BINAP)]", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"]; SubstrateComplex [label="Substrate-Catalyst\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,1!"]; ProductComplex [label="Product-Catalyst\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,-1!"]; KetoEster [label="γ-Keto Ester", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", pos="4,1.5!"]; HydroxyLactone [label="Chiral Hydroxy-γ-butyrolactone", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", pos="4,-1.5!"];
// Edges Precatalyst -> ActiveCatalyst [label="H2"]; ActiveCatalyst -> SubstrateComplex [label="+ Substrate"]; KetoEster -> SubstrateComplex [style=dashed]; SubstrateComplex -> ProductComplex [label="Hydride Transfer\n(Stereodetermining Step)"]; ProductComplex -> ActiveCatalyst [label="- Product"]; ProductComplex -> HydroxyLactone [label="Lactonization", style=dashed]; }
Figure 1: Catalytic cycle for Noyori-type asymmetric hydrogenation.
Rhodium-Catalyzed Hydrogenation of γ-Butenolides
A more direct route involves the asymmetric hydrogenation of γ-substituted-γ-butenolides. This strategy has been refined with the development of highly effective chiral phosphine ligands. A recent standout is the Rh/ZhaoPhos catalytic system, which demonstrates broad substrate scope and excellent enantioselectivity.[5] The rationale for its success is the creation of a rigid chiral pocket that effectively shields one face of the double bond, forcing the hydrogen to add from the less hindered direction. The addition of an acid co-catalyst, such as trifluoroacetic acid (CF3COOH), can further enhance reactivity by protonating the lactone's carbonyl group, making it a better acceptor.[5]
Data Presentation: Rh/ZhaoPhos-Catalyzed Asymmetric Hydrogenation of γ-Butenolides [5]
| Entry | Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | 99 | 99 |
| 2 | 4-Fluorophenyl | 1 | 99 | 99 |
| 3 | 4-Chlorophenyl | 1 | 99 | >99 |
| 4 | 4-Bromophenyl | 1 | 99 | >99 |
| 5 | 2-Naphthyl | 1 | 98 | 99 |
| 6 | Methyl | 1 | 98 | 95 |
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation [5]
-
To a glovebox-dried Schlenk tube, add the γ-butenolide substrate (0.1 mmol, 1.0 equiv), [Rh(NBD)2]BF4 (0.001 mmol, 0.01 equiv), and the chiral ligand (e.g., ZhaoPhos, 0.0011 mmol, 0.011 equiv).
-
Add 1.0 mL of degassed dichloromethane (DCM).
-
Stir the resulting solution at room temperature for 30 minutes.
-
Transfer the tube to an autoclave, purge with H2 three times, and then pressurize to 50 atm H2.
-
Stir the reaction at room temperature for 24 hours.
-
After carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the chiral γ-butyrolactone.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful platform for enantioselective synthesis, avoiding the cost and potential toxicity of transition metals. For hydroxy-γ-butyrolactones, the proline-catalyzed asymmetric cross-aldol reaction is a particularly effective strategy.
This method involves the reaction of an aldehyde with methyl 4-oxobutyrate. L-proline catalyzes the reaction through an enamine intermediate, which attacks the aldehyde from a specific face, establishing the stereochemistry. The subsequent in-situ reduction of the resulting aldehyde and spontaneous lactonization provides the desired product in a one-pot operation with high diastereo- and enantioselectivity.[6][7][8]
The self-validating nature of this protocol is evident in its high stereocontrol; the specific transition state assembly, directed by the chiral catalyst, overwhelmingly favors one diastereomer.
}
Figure 2: Proline-catalyzed enantioselective aldol reaction pathway.
Experimental Protocol: One-Pot Organocatalytic Synthesis [7]
-
To a solution of freshly distilled aldehyde (5.0 equiv) in dry DMF, cooled to 4 °C under an argon atmosphere, add L-proline (0.2 equiv). Stir the mixture for 2 minutes.
-
Slowly add a solution of methyl 4-oxobutyrate (1.0 equiv) in dry DMF over 22 hours using a syringe pump.
-
After the addition is complete, stir for an additional 4 hours.
-
Add dry methanol to the reaction mixture, followed by the portionwise addition of sodium borohydride (NaBH4, 3.1 equiv).
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the hydroxy-γ-butyrolactone.
Chemoenzymatic Strategies: Harnessing Nature's Catalysts
Enzymes offer unparalleled selectivity under mild conditions. For the synthesis of chiral hydroxy-γ-butyrolactones, lipases are particularly useful for the kinetic resolution of racemic precursors.
In a typical chemoenzymatic approach, a racemic precursor, such as (R,S)-β-benzoyloxy-γ-butyrolactone, is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the desired hydroxy-lactone, leaving the other enantiomer (the R-ester) unreacted.[1] This allows for the separation of two enantiomerically enriched compounds. The choice of lipase is critical; Candida rugosa lipase has proven highly efficient for this specific transformation.[1][9]
}
Figure 3: Workflow for lipase-catalyzed kinetic resolution.
This method's trustworthiness is rooted in the inherent high fidelity of enzymatic catalysis. The process can be scaled up significantly, as demonstrated by an 1,850-kg scale hydrolysis yielding 728.5 kg of (S)-3-hydroxy-γ-butyrolactone.[1]
Chiral Pool Synthesis: A Logic of Stereochemical Inheritance
The chiral pool approach leverages naturally occurring, enantiomerically pure starting materials, such as amino acids or carbohydrates, to synthesize the target molecule.[3] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
A classic example is the synthesis of (S)-3-hydroxy-γ-butyrolactone from L-malic acid.[1] The process involves the reduction of the carboxylic acid functionalities. The stereocenter at C2 of L-malic acid, which bears the hydroxyl group, is maintained throughout the synthesis and becomes the C3 stereocenter in the final lactone product. This provides a robust and predictable route to the (S)-enantiomer.
}
Figure 4: Chiral pool synthesis pathway from L-malic acid.
Conclusion: A Multi-faceted Approach to a Critical Scaffold
The enantioselective synthesis of hydroxy-γ-butyrolactones is a mature field with a diverse and powerful toolkit. The choice of pathway—be it the efficiency of catalytic hydrogenation, the metal-free elegance of organocatalysis, the exquisite selectivity of enzymes, or the logical certainty of chiral pool synthesis—depends on factors such as substrate availability, desired scale, cost, and the specific stereoisomer required. As drug development demands increasingly complex and stereochemically pure molecules, a deep, causal understanding of these core synthetic strategies is indispensable for the modern research scientist.
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic and enantioselective synthesis of beta-(hydroxyalkyl)-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Substituted Furanones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Substituted furanones are a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry, fragrance science, and materials science. Their biological and sensory properties are often intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms, or absolute configuration, at a stereocenter can dramatically alter a molecule's pharmacological or olfactory profile. This guide provides a comprehensive exploration of the principles and modern techniques employed to elucidate the stereochemistry and determine the absolute configuration of substituted furanones. We will delve into the foundational Cahn-Ingold-Prelog (CIP) priority rules, explore the nuances of chiroptical and spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), discuss the definitive power of X-ray crystallography, and examine the growing role of computational chemistry in stereochemical assignment. This document is intended to serve as a detailed resource for researchers and professionals navigating the complexities of furanone stereochemistry in drug discovery and development.
The Significance of Stereoisomerism in Substituted Furanones
The furanone core, a five-membered ring containing an oxygen atom and a ketone group, is a versatile scaffold found in numerous natural products and synthetic molecules. The introduction of substituents onto this ring can generate one or more chiral centers, leading to the existence of stereoisomers. These isomers, while possessing the same molecular formula and connectivity, differ in the spatial arrangement of their atoms.
The biological implications of this are profound. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic.[1] This stereospecificity arises from the chiral nature of biological receptors, enzymes, and other macromolecules, which preferentially interact with one enantiomer over the other.
For instance, many furanone derivatives are recognized for their potent and distinct aromas. The enantiomers of certain 5-substituted-2(5H)-furanones, such as sotolon and maple furanone, exhibit different odor intensities and characteristics.[2] Similarly, the biological activities of furanones, including their roles as quorum sensing inhibitors and their potential as antimicrobial or antitumor agents, are often stereodependent.[3][4] Therefore, the ability to synthesize and, critically, to unambiguously determine the absolute configuration of substituted furanones is paramount in drug development and other chemical industries.
Foundational Principles: Assigning Stereochemistry with the Cahn-Ingold-Prelog (CIP) Rules
The Cahn-Ingold-Prelog (CIP) priority rules are the cornerstone of stereochemical nomenclature, providing a systematic method for assigning the absolute configuration of a chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[5][6]
The CIP Priority Rules: A Step-by-Step Approach
-
Assign Priorities: Each of the four substituents attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[7][8]
-
Ties and Moving Outward: If two or more of the directly attached atoms are the same, the priority is determined by moving outward along the substituent chains until a point of difference is found. The substituent with the atom of higher atomic number at the first point of difference receives the higher priority.[7][9]
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon bonded to two oxygen atoms.[8]
-
Orienting the Molecule: The molecule is then oriented in space so that the lowest priority substituent (priority 4) is pointing away from the viewer.[7]
-
Determining R/S Configuration: With the lowest priority group in the back, the direction from the highest priority substituent (1) to the second highest (2) to the third highest (3) is observed. If this direction is clockwise, the configuration is assigned as R. If it is counter-clockwise, the configuration is S.[10]
Diagram 1: CIP Priority Assignment Workflow
Caption: A flowchart illustrating the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configuration.
Experimental Techniques for Determining Absolute Configuration
While the CIP rules provide a system for naming stereoisomers, experimental techniques are required to determine the actual three-dimensional structure of a molecule. The choice of technique often depends on the nature of the compound, the available sample quantity, and the specific research question.
Chiroptical Methods: Probing Chirality with Polarized Light
Chiroptical methods are a group of techniques that utilize the differential interaction of chiral molecules with left- and right-circularly polarized light.[11] These methods are particularly powerful for determining the absolute configuration of molecules in solution.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] This technique is highly sensitive to the three-dimensional structure of a molecule and provides a rich fingerprint of its stereochemistry. The key advantage of VCD is that it probes the vibrational transitions of the molecule, providing more structural information than electronic transitions alone.[13]
The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[12] A good match between the experimental and calculated spectra for a particular enantiomer allows for an unambiguous assignment of its absolute configuration. VCD has been successfully applied to determine the absolute configurations of flavor-active 5-substituted-2(5H)-furanones and 2-substituted-3(2H)-furanones, some of which had remained ambiguous for decades.[2][14][15]
Table 1: Comparison of Chiroptical Techniques
| Technique | Principle | Advantages | Limitations |
| VCD | Differential absorption of left and right circularly polarized IR light. | Rich in structural information, applicable to a wide range of molecules, reliable for absolute configuration determination with computational support. | Requires specialized instrumentation, can be sensitive to solvent and conformation. |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | High sensitivity, requires small sample amounts, useful for molecules with strong chromophores. | Less structural information than VCD, can be affected by conformational flexibility, empirical rules may not be universally applicable.[16][17] |
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[18] It is particularly useful for molecules containing chromophores that absorb in this region of the electromagnetic spectrum. Similar to VCD, the absolute configuration is often determined by comparing the experimental ECD spectrum to that predicted by time-dependent DFT (TDDFT) calculations.[19]
For some classes of furanones, empirical helicity rules have been developed to correlate the sign of the Cotton effect in the ECD spectrum with the absolute configuration.[16][17] However, these rules can have limitations and may not be universally applicable, especially for conformationally flexible molecules. Therefore, a combined approach using both ECD and VCD, along with computational analysis, is often recommended for a more robust determination of absolute configuration.[16]
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a molecule.[20] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom in the molecule.
The primary requirement for this technique is the ability to grow a high-quality single crystal of the furanone derivative. If a suitable crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration without the need for computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is not a primary method for determining absolute configuration on its own, it can be a powerful tool when used in conjunction with chiral auxiliaries or chiral solvating agents.[20] By derivatizing the furanone enantiomers with a chiral auxiliary of known absolute configuration, a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of the absolute configuration of the original furanone.
Furthermore, advanced NMR techniques, such as the measurement of residual dipolar couplings (RDCs) in a chiral liquid crystal solvent, can provide information about the relative orientation of different parts of the molecule, which can aid in stereochemical assignment. Computational methods can also be used to predict the NMR spectra of different stereoisomers for comparison with experimental data.[21]
The Role of Computational Chemistry
Computational methods have become an indispensable tool in the determination of the absolute configuration of chiral molecules.[22][23] Quantum chemical calculations, particularly those based on DFT, are routinely used to predict the chiroptical properties (VCD and ECD spectra) and optical rotation of molecules.[24]
Diagram 2: Workflow for Absolute Configuration Determination using VCD and Computation
Caption: A schematic of the combined experimental and computational workflow for determining absolute configuration using VCD.
The general workflow involves:
-
Conformational Search: Identifying all low-energy conformers of the molecule.
-
Geometry Optimization and Frequency Calculations: Optimizing the geometry and calculating the vibrational frequencies for each conformer of both the R and S enantiomers.
-
Spectrum Calculation: Calculating the VCD or ECD spectrum for each conformer.
-
Boltzmann Averaging: Generating a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.
-
Comparison: Comparing the calculated spectra for the R and S enantiomers with the experimental spectrum to determine the absolute configuration.
This combined experimental and computational approach provides a high degree of confidence in the assignment of absolute configuration, particularly for molecules that are not amenable to X-ray crystallography.
Synthesis of Enantiopure Substituted Furanones
The ability to selectively synthesize a single enantiomer of a chiral furanone is crucial for its application in drug development and other fields. Several strategies have been developed for the synthesis of enantiopure furanones, including:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as carbohydrates or amino acids, to introduce the desired stereochemistry.[25]
-
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.
-
Chiral Resolution: Separating a racemic mixture of furanones into its individual enantiomers, often through techniques like chiral chromatography.[14]
The choice of synthetic strategy depends on the specific target molecule and the desired scale of the synthesis.
Conclusion and Future Perspectives
The determination of the stereochemistry and absolute configuration of substituted furanones is a critical aspect of their development and application, particularly in the pharmaceutical industry. A multi-faceted approach, combining foundational principles like the CIP rules with advanced analytical techniques and computational methods, is essential for unambiguous stereochemical assignment.
While X-ray crystallography remains the definitive method for solid-state samples, chiroptical techniques, especially VCD, have emerged as powerful tools for determining the absolute configuration of furanones in solution. The continued development of more accurate and efficient computational methods will further enhance the reliability of these techniques. As our understanding of the stereochemical nuances of furanone derivatives grows, so too will our ability to design and synthesize novel molecules with tailored biological and sensory properties for a wide range of applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A vibrational circular dichroism approach to the determination of the absolute configurations of flavorous 5-substituted-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 10. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Stereochemical studies of odorous 2-substituted-3(2H)-furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereochemical study of chiral tautomeric flavorous furanones by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scope of the 2(5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Chiroptical studies of flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. purechemistry.org [purechemistry.org]
- 21. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Computational methods and points for attention in absolute configuration determination | Semantic Scholar [semanticscholar.org]
- 24. comporgchem.com [comporgchem.com]
- 25. Synthesis and reactivity of enantiopure furans derived from unprotected carbohydrates - American Chemical Society [acs.digitellinc.com]
Chiral Pool Synthesis from Carbohydrates: A Technical Guide for Drug Discovery and Development
Abstract
Carbohydrates, often referred to as nature's own chiral building blocks, represent a vast and underutilized reservoir of stereochemical complexity. Their inherent chirality, dense functionalization, and ready availability make them ideal starting points for the efficient synthesis of complex, enantiomerically pure molecules, a cornerstone of modern drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of chiral pool synthesis strategies starting from common monosaccharides. We will delve into the foundational principles, strategic considerations for protecting group manipulation, core chemical transformations, and provide detailed, field-proven experimental protocols. By grounding our discussion in mechanistic principles and illustrating concepts with relevant case studies, this guide aims to empower chemists to confidently and creatively leverage the carbohydrate chiral pool in their synthetic endeavors.
Introduction: The Power and Logic of the Carbohydrate Chiral Pool
The chiral pool synthesis approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials.[1] This method circumvents the often challenging and costly steps of creating stereocenters from achiral precursors. Among the diverse array of natural chiral molecules—such as amino acids and terpenes—carbohydrates stand out due to their unparalleled density of stereogenic centers and functional groups.[2][3]
The logic behind using carbohydrates is compelling: nature provides a scaffold with pre-defined absolute stereochemistry. The synthetic chemist's task then becomes the strategic modification of this scaffold—cleaving bonds, forming new ones, and altering functional groups—to arrive at a target molecule that may not even resemble a sugar in its final form.[3] This approach is not without its challenges, primarily the need for meticulous protecting group strategies to differentiate the numerous hydroxyl groups.[4] However, the efficiency gained by starting with a stereochemically rich molecule often outweighs the complexities of these manipulations.[5]
This guide will focus on the practical application of these principles, providing the technical details necessary to translate concept into practice.
Foundational Building Blocks: Selecting Your Starting Sugar
The choice of the starting carbohydrate is the first critical decision in a chiral pool synthesis. While dozens of monosaccharides are available, a few have emerged as workhorses in synthetic chemistry due to their low cost, availability, and versatile reactivity.
| Starting Material | Common Derivatives | Key Features & Applications |
| D-Glucose | Diacetone-D-glucose, Methyl glucopyranoside, Glucal | The most abundant and inexpensive monosaccharide. Its rich and well-defined chemistry allows for access to a vast array of intermediates.[3] |
| D-Mannose | Diacetone-D-mannose | C-2 epimer of glucose, providing access to alternative stereochemical arrangements. Often used in the synthesis of mannosidase inhibitors. |
| D-Xylose | Xylal | A five-carbon aldopentose, serving as a precursor for furanose-ring containing targets and for building five-membered heterocyclic systems.[6] |
| Levoglucosenone | (1,6-Anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyranos-2-ulose) | A rigid, bicyclic enone derived from the pyrolysis of cellulose. Its unique structure provides rapid access to complex chiral scaffolds.[5] |
The selection of the starting material should be guided by a retrosynthetic analysis that maps the stereocenters of the target molecule onto the carbohydrate template.
The Art of Protection: Mastering Hydroxyl Group Manipulation
The dense and similar reactivity of hydroxyl groups on a carbohydrate scaffold makes selective protection and deprotection the most critical aspect of this field.[7] The choice of protecting groups dictates which positions are available for reaction and can even influence the stereochemical outcome of subsequent transformations.[8][9]
Key Principles of Protecting Group Strategy
-
Orthogonality: Employing a set of protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis) without affecting each other is paramount for complex syntheses.[10]
-
Regioselectivity: Exploiting the inherent reactivity differences between hydroxyl groups is key. The primary hydroxyl (C-6 in hexopyranoses) is sterically less hindered and generally more reactive than the secondary hydroxyls, allowing for selective protection with bulky reagents like trityl (Tr) or silyl ethers (e.g., TBDPS).[11][12]
-
Participating vs. Non-Participating Groups: Protecting groups at the C-2 position can influence the stereochemical outcome of glycosylation reactions. Acyl groups (e.g., acetyl, benzoyl) are "participating" and lead to 1,2-trans products. Ether groups (e.g., benzyl) are "non-participating," allowing for the formation of 1,2-cis products.[9]
Workflow for Selective Protection
The following diagram illustrates a typical workflow for achieving a differentially protected carbohydrate, a crucial step before further transformations.
Caption: General workflow for differential protection of a carbohydrate.
Experimental Protocol: Regioselective One-Pot Protection of Glucose
This powerful protocol, developed by Hung and coworkers, allows for the creation of a variety of differentially protected glucose derivatives from a common intermediate, avoiding multiple purification steps.[3]
Step 1: Persilylation
-
To a solution of methyl α-D-glucopyranoside (1.0 equiv) in anhydrous pyridine, add hexamethyldisilazane (HMDS) (5.0 equiv).
-
Stir the mixture at room temperature for 6 hours until the starting material is fully consumed (monitored by TLC).
-
Evaporate the solvent under reduced pressure to yield the crude per-O-silylated glucose derivative, which is used directly in the next step.
Step 2: Regioselective Silyl/Protecting Group Exchange
-
Dissolve the crude persilylated sugar in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.
-
Add a solution of a protecting group reagent (e.g., Benzoyl chloride, 1.1 equiv) in DCM.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 equiv) dropwise. The TMS group at the most reactive position (C-6) will be selectively exchanged.
-
Stir at -78 °C for 1 hour, then quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry over anhydrous sodium sulfate, and concentrate. The product can often be taken to the next step or purified by column chromatography.
Causality: The TMSOTf catalyst facilitates the selective exchange of the more labile primary (C-6) TMS ether for a more robust protecting group like a benzoate ester. This "Regioselective Silyl Exchange Technology (ReSET)" leverages subtle differences in reactivity.[13]
Core Synthetic Transformations
With a selectively protected carbohydrate in hand, the focus shifts to modifying the carbon skeleton and introducing new functionalities.
Oxidation: Generating Electrophilic Centers
Oxidation of primary or secondary alcohols to aldehydes and ketones is a cornerstone of carbohydrate chemistry, creating electrophilic centers for C-C bond formation.
Common Oxidation Methods:
| Reagent | Conditions | Target | Advantages/Disadvantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | 1°/2° Alcohols → Aldehydes/Ketones | Mild, high yields, avoids over-oxidation. Requires cryogenic temperatures and produces malodorous dimethyl sulfide.[4] |
| Dess-Martin Periodinane (DMP) | DMP, DCM, rt | 1°/2° Alcohols → Aldehydes/Ketones | Mild, neutral pH, room temperature. Reagent can be explosive and is relatively expensive.[14][15] |
This protocol converts the single free C-3 hydroxyl of diacetone-D-glucose into a ketone, a key intermediate for accessing other rare sugars like D-allose.[3][16]
-
Prepare a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and argon inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 equiv) dropwise, followed by anhydrous DMSO (2.5 equiv) dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Slowly add a solution of diacetone-D-glucose (1.0 equiv) in anhydrous DCM via the dropping funnel. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, stir for another 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by silica gel chromatography.
Causality: The Swern oxidation is chosen for its exceptionally mild conditions, which prevent the cleavage of the acid-sensitive isopropylidene (acetonide) protecting groups present in diacetone-D-glucose.[4][16]
Reduction: Controlling Stereochemistry at New Chiral Centers
The reduction of ketones derived from carbohydrates creates a new stereocenter. The stereochemical outcome is often highly predictable and controllable, governed by the existing stereocenters on the carbohydrate scaffold.
Stereocontrol Models:
-
Felkin-Anh Model: Predicts that the nucleophile (hydride) will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, following the Bürgi-Dunitz trajectory.[13][17]
-
Chelation Control: If a Lewis acidic metal (from reagents like Zn(BH₄)₂) can coordinate to the carbonyl oxygen and a nearby alkoxy group, it forms a rigid five- or six-membered ring. This locks the conformation and directs the hydride attack from the less hindered face of this chelate.[18]
Caption: Competing pathways in the diastereoselective reduction of an α-alkoxy ketone.
-
Dissolve the ketone (e.g., 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose) (1.0 equiv) in an anhydrous solvent like methanol or ethanol under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes.
-
Monitor the reaction by TLC. Upon completion, carefully add acetone to quench the excess NaBH₄.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to yield the corresponding alcohol (in this case, the D-allose derivative).
Causality: For the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, the hydride attacks from the sterically less hindered exo face (opposite the rigid 1,2-O-isopropylidene ring), leading predominantly to the D-allose configuration. This is an example of substrate-controlled stereoselection.[16]
Carbon-Carbon Bond Formation: Building Molecular Complexity
Creating new C-C bonds is the essence of synthesis. Carbohydrate-derived aldehydes, ketones, and lactones are excellent electrophiles for a variety of powerful C-C bond-forming reactions.
The Wittig reaction transforms a carbohydrate-derived aldehyde or ketone into an alkene by reacting it with a phosphorus ylide. This is a crucial method for chain extension.[19][20]
This protocol outlines the chain extension of an aldehyde generated by the oxidative cleavage of a vicinal diol.
-
Ylide Preparation: In a flame-dried flask under argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF. Cool to 0 °C and add a strong base like n-butyllithium or potassium tert-butoxide dropwise until the characteristic orange-red color of the ylide persists.
-
Aldehyde Preparation: In a separate flask, dissolve the carbohydrate diol (e.g., methyl 2,3-di-O-benzyl-α-D-glucopyranoside) in a mixture of THF and water. Add sodium periodate (NaIO₄) (1.1 equiv) and stir until the diol is consumed. Extract the resulting aldehyde into ether, dry, and concentrate carefully. Use immediately.
-
Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of the crude aldehyde in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. The organic layer will contain the desired alkene and triphenylphosphine oxide byproduct.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography. The triphenylphosphine oxide is often less polar and elutes first.
Causality: The use of a stabilized ylide (e.g., Ph₃P=CHCO₂Et) generally leads to the (E)-alkene, while non-stabilized ylides (e.g., Ph₃P=CH₂) favor the (Z)-alkene. The choice of ylide is therefore critical for controlling the geometry of the newly formed double bond.[21]
Grignard reagents (R-MgX) and organolithiums (R-Li) are powerful carbon nucleophiles that add to carbohydrate-derived carbonyls to form secondary or tertiary alcohols, creating a new C-C bond and a new stereocenter simultaneously.[22][23] The stereoselectivity is governed by the same Felkin-Anh and chelation models discussed in reductions.[18]
-
Dissolve the α-benzyloxy aldehyde (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add the Grignard reagent (e.g., vinylmagnesium bromide, 1.5 equiv in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to separate the diastereomeric alcohol products.
Causality: An α-alkoxy group, particularly a benzyloxy (OBn) group, can chelate with the magnesium ion of the Grignard reagent. This forms a rigid five-membered ring intermediate, forcing the Grignard's R-group to attack from the less hindered face, leading to a high degree of diastereoselectivity for the syn product.[18][24]
Introduction of Nitrogen: Accessing Bioactive Amines
Many biologically active molecules are nitrogen-containing compounds. Carbohydrates provide an excellent template for the stereocontrolled synthesis of important classes of nitrogen heterocycles, such as iminosugars (polyhydroxylated piperidines and pyrrolidines), which are potent glycosidase inhibitors.[5][19]
A common strategy involves:
-
Introducing a nitrogen functionality, often as an azide (N₃), via an Sₙ2 reaction on a sulfonate ester (e.g., mesylate or tosylate). This step typically proceeds with inversion of configuration.
-
Reducing the azide to a primary amine (e.g., using H₂, Pd/C or LiAlH₄).
-
Performing an intramolecular reductive amination to form the heterocyclic ring.
Case Studies in Drug Discovery
The true power of the carbohydrate chiral pool is demonstrated in its application to the total synthesis of complex, biologically active molecules.
Case Study 1: Oseltamivir (Tamiflu®)
Oseltamivir is a neuraminidase inhibitor used to treat influenza. While the commercial synthesis starts from shikimic acid, numerous academic syntheses have demonstrated the utility of carbohydrates.[7][25] The core cyclohexane ring with its specific stereochemistry can be efficiently constructed from carbohydrate precursors. A key step often involves an intramolecular cyclization of a precursor derived from a starting sugar.[11] The synthesis from shikimic acid itself leverages a naturally occurring, chiral-pool starting material that shares features with carbohydrates.[2]
Key Strategic Steps (Illustrative, based on Shikimic Acid Route):
-
Esterification and Protection: The carboxylate of shikimic acid is esterified, and the C3/C4 diol is protected as a pentylidene acetal.[7]
-
Mesylation: The C5 hydroxyl is activated as a mesylate.
-
Epoxide Formation: Base-mediated displacement of the mesylate and opening of the acetal leads to a key epoxide intermediate.
-
Azide Opening: The epoxide is opened regioselectively with an azide nucleophile (e.g., NaN₃ with a Lewis acid), establishing the C5-amino functionality with the correct stereochemistry.
-
Functional Group Manipulation: The azide is reduced to an amine, which is then acetylated. The C3-amine is introduced, and the pentyl ether side chain is installed.
-
Final Deprotection and Salt Formation: Removal of any remaining protecting groups and formation of the phosphate salt yields Oseltamivir Phosphate.[24]
Case Study 2: 1-Deoxynojirimycin (DNJ)
1-Deoxynojirimycin is a potent α-glucosidase inhibitor with applications in the management of type 2 diabetes. It is a polyhydroxylated piperidine, an iminosugar that mimics the structure of glucose. Its synthesis from D-glucose is a classic example of chiral pool synthesis.[5][26][27]
This multi-step synthesis highlights several key transformations.
Step 1: Preparation of 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose
-
Start with commercially available diacetone-D-glucose. Selectively hydrolyze the 5,6-acetonide to give 1,2-O-isopropylidene-α-D-glucofuranose.
-
Selectively tosylate the primary C-6 hydroxyl group using tosyl chloride and pyridine.
-
Displace the tosylate with sodium azide in DMF at elevated temperature. This Sₙ2 reaction introduces the nitrogen precursor.
Step 2: Reduction and Deprotection
-
Reduce the C-6 azide to an amine using catalytic hydrogenation (H₂, Pd/C) in methanol.
-
Simultaneously, the acidic conditions often present during workup or the reaction itself will hydrolyze the 1,2-acetonide, liberating the C-1 hemiacetal.
Step 3: Intramolecular Reductive Amination (Cyclization)
-
The product from the previous step exists in equilibrium between the open-chain amino-aldehyde and the cyclic imine/hemiaminal.
-
Treat this mixture with a reducing agent suitable for reductive amination, such as sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation. The cyclic iminium ion is reduced faster than the aldehyde, leading to the formation of the piperidine ring of DNJ.
Step 4: Purification
-
Purify the final product by ion-exchange chromatography to isolate 1-deoxynojirimycin.
Causality: This synthesis is highly efficient because the stereocenters of D-glucose are directly mapped onto the final product. The key cyclization step is an intramolecular reductive amination, a robust and reliable reaction for forming the nitrogen heterocycle.[5]
Conclusion and Future Outlook
Carbohydrates offer an unparalleled platform for the construction of complex chiral molecules. By mastering the principles of regioselective protection and applying a toolbox of robust chemical transformations, synthetic chemists can efficiently translate the inherent stereochemical information of simple sugars into high-value targets for drug discovery and development. The strategies and protocols outlined in this guide serve as a foundation for this endeavor. As synthetic methodology continues to advance, particularly in the realm of C-H activation and biocatalysis, the utility of the carbohydrate chiral pool is poised to expand even further, enabling the synthesis of previously inaccessible chemical space and accelerating the discovery of new therapeutics.
References
- 1. diva-portal.org [diva-portal.org]
- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 18. public.websites.umich.edu [public.websites.umich.edu]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. youtube.com [youtube.com]
- 22. Grignard Reaction [organic-chemistry.org]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. york.ac.uk [york.ac.uk]
- 26. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]
- 27. Frontiers | A Novel Strategy to Regulate 1-Deoxynojirimycin Production Based on Its Biosynthetic Pathway in Streptomyces lavendulae [frontiersin.org]
Mechanism of intramolecular cyclization to form gamma-lactones
<Technical Guide
Abstract
Gamma-lactones (γ-lactones) are five-membered cyclic esters that represent a privileged structural motif in a vast array of natural products, pharmaceuticals, and high-value chemicals.[1] Their synthesis is a cornerstone of modern organic chemistry, with intramolecular cyclization of γ-hydroxy acids and their derivatives serving as the most direct and fundamental route. This guide provides an in-depth examination of the core mechanistic pathways governing this transformation. We will dissect acid-catalyzed, base-mediated, and metal-catalyzed cyclization strategies, focusing on the underlying principles that dictate reaction feasibility, selectivity, and efficiency. By synthesizing mechanistic theory with practical, field-proven protocols, this document aims to equip researchers with the foundational knowledge required to design, troubleshoot, and optimize the synthesis of these critical molecular architectures.
The Strategic Importance of the Gamma-Lactone Core
The prevalence of the γ-lactone ring in bioactive molecules underscores its significance. From the potent antitumor activity of podophyllotoxin derivatives to the antiviral efficacy of nucleoside analogues like gemcitabine, the γ-lactone framework is a key pharmacophore.[1] This structural unit often imparts conformational rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. Consequently, robust and predictable methods for their construction are of paramount importance in drug discovery and development.
Thermodynamic & Kinetic Underpinnings
The formation of a five-membered ring via intramolecular cyclization is a thermodynamically and kinetically favorable process. The resulting γ-lactone possesses minimal ring strain, rendering it a stable entity.[2] This inherent stability is a primary driving force for the cyclization of suitable acyclic precursors. From a kinetic standpoint, the cyclization is governed by principles encapsulated in Baldwin's Rules , a set of empirical guidelines that predict the feasibility of ring-closing reactions.[3][4]
The formation of a γ-lactone from a γ-hydroxy acid is classified as a 5-Exo-Trig cyclization.[5][6]
-
5 : The number of atoms in the newly formed ring.
-
Exo : The bond being broken (the C=O π-bond) is outside the ring.[3][5]
-
Trig : The electrophilic carbon being attacked is trigonal (sp² hybridized).[3][5]
According to Baldwin's Rules, 5-Exo-Trig processes are highly favored, as the trajectory of the nucleophilic attack (from the hydroxyl group) onto the sp² center is geometrically optimal, minimizing strain in the transition state.[3][4][6]
Core Mechanistic Pathways for Gamma-Lactone Formation
The intramolecular cyclization of a γ-hydroxy carboxylic acid or its derivative is fundamentally an esterification reaction. The specific mechanism is dictated by the catalytic conditions employed.
Acid-Catalyzed Intramolecular Cyclization
This is the most classical and direct method, often proceeding spontaneously with γ-hydroxy acids upon heating or with the addition of a catalytic amount of a strong acid.[2]
Mechanism Deep-Dive: The reaction proceeds via a pathway analogous to the Fischer-Speier esterification.
-
Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst (e.g., H₂SO₄, TsOH). This step significantly increases the electrophilicity of the carbonyl carbon.[2]
-
Intramolecular Nucleophilic Attack: The pendant hydroxyl group, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon.[2][7]
-
Tetrahedral Intermediate Formation: This attack forms a cyclic, tetrahedral intermediate.[2]
-
Proton Transfer & Elimination: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the tetrahedral intermediate. This creates a good leaving group (water). Subsequent elimination of water and deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final γ-lactone.[2]
Diagram 1: Acid-Catalyzed γ-Lactone Formation
Caption: Acid-catalyzed cyclization proceeds via carbonyl activation.
Causality Behind Experimental Choices:
-
Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are preferred. They are excellent proton donors but are poor nucleophiles, preventing side reactions where the catalyst anion might compete with the intramolecular hydroxyl group.
-
Solvent: The reaction is often run neat or in a high-boiling, non-nucleophilic solvent. If water is a byproduct, using a Dean-Stark apparatus with a solvent like toluene can be effective to drive the equilibrium toward the product by removing water as it forms.
Protocol 1: Synthesis of γ-Butyrolactone from Sodium γ-Hydroxybutyrate [8]
This protocol demonstrates a robust, microscale synthesis suitable for laboratory settings.
| Parameter | Value |
| Starting Material | Sodium γ-hydroxybutyrate |
| Reagent | 9 M Sulfuric Acid (H₂SO₄) |
| Solvent | Dichloromethane (CH₂Cl₂) for extraction |
| Reaction Time | 15 minutes (reflux) |
| Workup | Liquid-liquid extraction, drying |
| Typical Yield | Moderate to high |
Step-by-Step Methodology:
-
Reaction Setup: In a 5-mL conical vial equipped with a spin vane, place 1.5 g of sodium γ-hydroxybutyrate.
-
Acidification & Cyclization: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture with stirring for 15 minutes. The strong acid protonates the carboxylate to form the free γ-hydroxybutyric acid in situ, which then undergoes acid-catalyzed cyclization.
-
Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Extract the product from the aqueous mixture using 1.5 mL of dichloromethane (CH₂Cl₂). Shake vigorously with frequent venting.
-
Phase Separation: Allow the layers to separate. The denser organic layer containing the γ-butyrolactone will be on the bottom. Carefully transfer the organic layer to a clean centrifuge tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a second 1.5 mL portion of CH₂Cl₂ and combine the organic layers.
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) for at least 15 minutes. Transfer the dried solution to a pre-weighed vial and evaporate the solvent using a gentle stream of nitrogen to yield the final γ-butyrolactone product.
Base-Mediated Intramolecular Cyclization
Base-mediated cyclization is typically employed when the starting material is a γ-hydroxy ester or a γ-halo acid. The mechanism differs significantly from the acid-catalyzed route.
Mechanism Deep-Dive (from a γ-hydroxy ester):
-
Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) deprotonates the hydroxyl group to form a potent nucleophile, an alkoxide.
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed alkoxide attacks the electrophilic carbonyl carbon of the ester group.
-
Tetrahedral Intermediate Formation: A cyclic, tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, eliminating the alkoxy leaving group (e.g., -OR') to form the stable γ-lactone.
Diagram 2: Base-Mediated γ-Lactone Formation
Caption: Base-mediated cyclization proceeds via alkoxide formation.
Metal-Catalyzed Intramolecular Cyclization
Modern synthetic chemistry offers a diverse toolkit of metal-catalyzed reactions for γ-lactone synthesis, providing access to complex structures with high levels of chemo- and stereoselectivity.[9] Palladium, gold, and copper catalysts are frequently employed.[9][10]
Example: Palladium-Catalyzed Allylic Alkylation A powerful strategy involves the intramolecular Pd-catalyzed allylic alkylation, where a nucleophile tethered to an allylic electrophile cyclizes to form the lactone.[10] This approach is particularly valuable for constructing stereochemically complex lactones.
Mechanism Overview:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an allylic acetate (or other suitable leaving group) on the substrate, forming a π-allyl-Pd(II) complex.
-
Deprotonation/Nucleophile Generation: A base deprotonates a tethered pronucleophile (e.g., the carboxylic acid).
-
Intramolecular Attack: The resulting carboxylate attacks the π-allyl complex. The 5-exo cyclization pathway is heavily favored, leading selectively to the γ-lactone.[10]
-
Reductive Elimination: The catalyst is regenerated, completing the catalytic cycle.
This method's power lies in its mild conditions and high functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.[10]
Advanced Topics & Stereochemical Control
Achieving stereocontrol is often the central challenge in γ-lactone synthesis. Modern methods have been developed to address this.
-
Diastereoselective Synthesis: Substrate control, where existing stereocenters on the acyclic precursor direct the formation of new stereocenters during cyclization, is a common strategy.[11] For instance, visible light-iodine-mediated carboesterification of alkenes has been shown to produce trans-γ-lactones with good diastereoselectivity.[12]
-
Enantioselective Synthesis: The use of chiral catalysts, such as chiral phosphine ligands in metal-catalyzed reactions or chiral organocatalysts, can induce high levels of enantioselectivity, providing access to optically pure γ-lactones. Biocatalytic approaches using engineered enzymes also represent a powerful frontier for enantioselective lactone synthesis.[13]
Conclusion and Future Outlook
The intramolecular cyclization to form γ-lactones is a fundamental, yet remarkably versatile, transformation in organic synthesis. While classical acid-catalyzed methods remain highly effective for simple substrates, the continued development of sophisticated base-mediated and metal-catalyzed protocols has dramatically expanded the scope and applicability of this reaction. Future innovations will likely focus on the discovery of more efficient and sustainable catalytic systems, including biocatalytic and photocatalytic methods, to enable the synthesis of increasingly complex and medicinally relevant γ-lactone targets with perfect stereochemical control.
References
- 1. Efficient and regioselective synthesis of γ-lactone glycosides through a novel debenzylative cyclization reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. youtube.com [youtube.com]
- 8. Convenient synthesis of a lactone, gamma-butyrolactone - ProQuest [proquest.com]
- 9. Lactone synthesis [organic-chemistry.org]
- 10. Synthesis of γ-lactams and γ-lactones via intramolecular Pd-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes & Protocols: (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a Cornerstone for Asymmetric Synthesis
Abstract
In the field of stereoselective synthesis, the quest for efficient and reliable chiral building blocks is paramount. (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a derivative of 2-deoxy-D-ribose, has emerged as a versatile and powerful chiral synthon. Its rigid furanose framework, adorned with two stereochemically defined hydroxyl groups, offers a predictable platform for the introduction of new stereocenters. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this lactone. We will explore its core utility in the synthesis of nucleoside analogues and other complex chiral molecules, provide detailed, field-tested protocols, and delve into the mechanistic underpinnings that govern its stereodirecting influence.
Introduction: The Strategic Value of a Deoxyribose-Derived Lactone
This compound, often referred to as 2-deoxy-D-ribono-1,4-lactone, is a crystalline solid derived from 2-deoxy-D-ribose. Its value in asymmetric synthesis stems from the two contiguous stereocenters (C4 and C5) inherited from its parent sugar. This fixed stereochemistry allows it to act as a "chiral auxiliary" or, more accurately, a "chiral template," guiding the formation of new stereocenters with high fidelity.
The lactone functionality serves as a latent carboxylic acid, while the two hydroxyl groups—one primary and one secondary—offer distinct sites for selective protection and functionalization. This combination of features enables a modular approach to complex molecule synthesis, where the chiral core of the lactone is elaborated into a variety of target structures. Its most prominent application lies in the synthesis of nucleoside analogues, where it provides the crucial carbohydrate-like scaffold.
Physicochemical Properties & Handling
A clear understanding of the physical properties and stability of the starting material is critical for reproducible results.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-Deoxy-D-ribono-1,4-lactone, 2-Deoxy-D-ribonolactone | |
| Molecular Formula | C₅H₈O₄ | |
| Molecular Weight | 132.11 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in ethyl acetate. | |
| Storage | Store at 2-8°C under a dry atmosphere. The compound is hygroscopic and should be handled in a glove box or under inert gas (Argon, Nitrogen) to prevent degradation. | - |
Core Application: Synthesis of Nucleoside Analogues
The structural analogy of the lactone to the deoxyribose moiety of DNA makes it an ideal starting material for the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies. The general strategy involves the protection of the hydroxyl groups, followed by the stereoselective introduction of a nucleobase.
Workflow for Nucleoside Analogue Synthesis
The following diagram illustrates the typical synthetic sequence, highlighting the key transformations from the chiral lactone to a protected nucleoside analogue.
Caption: General workflow for the synthesis of nucleoside analogues.
Protocol 1: Preparation of Di-O-TBDPS Protected Lactone
This protocol details the protection of both hydroxyl groups, a crucial first step to prevent side reactions in subsequent steps. The bulky TBDPS (tert-butyldiphenylsilyl) group is chosen for its stability.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (2.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add the lactone (1.0 eq) and anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add TBDPS-Cl (2.2 eq) dropwise over 15 minutes. A white precipitate (imidazole hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure di-O-TBDPS protected lactone.
Protocol 2: Stereoselective Glycosylation
This protocol describes the key bond-forming step where the nucleobase is attached to the sugar-like scaffold. The stereochemical outcome is controlled by the existing stereocenter at C4.
Prerequisites: The di-O-protected lactone must first be converted to a suitable glycosyl donor (e.g., a 1-O-acetyl lactol) via reduction with DIBAL-H followed by acetylation.
Materials:
-
Protected 1-O-acetyl glycosyl donor (1.0 eq)
-
Silylated nucleobase (e.g., persilylated thymine) (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried flask under Argon, dissolve the silylated nucleobase (1.5 eq) in anhydrous MeCN.
-
Add the glycosyl donor (1.0 eq) to the solution.
-
Cool the mixture to 0°C.
-
Slowly add TMSOTf (1.2 eq) dropwise. The solution may change color.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting protected nucleoside by flash column chromatography to separate the α and β anomers. The C4-O-TBDPS group typically directs the incoming nucleobase to the β-face, leading to the desired stereoisomer as the major product.
Mechanistic Insight: The Basis of Stereocontrol
The reliability of this compound as a chiral building block is rooted in the predictable nature of its reactivity, governed by steric and electronic effects. The key to stereocontrol during glycosylation lies in the formation of an oxocarbenium ion intermediate after the departure of the leaving group (e.g., acetate) from C1.
Caption: Stereocontrol via a sterically hindered oxocarbenium ion.
The bulky silyl protecting group at the C4 position creates a significant steric shield on the top (α) face of the furanose ring. Consequently, the incoming silylated nucleobase preferentially attacks the planar oxocarbenium ion from the less hindered bottom (β) face. This results in the predominant formation of the β-anomer, which is often the biologically active isomer for nucleoside analogues. This principle of substrate-controlled diastereoselectivity is a powerful tool in modern organic synthesis.
Broader Applications & Future Scope
While its use in nucleoside synthesis is well-established, the utility of this chiral lactone extends to other areas:
-
Synthesis of Butyrolactone Natural Products: The core lactone structure can be elaborated to form various substituted γ-butyrolactones, a motif present in many natural products.
-
Formation of Chiral Ligands: The hydroxyl groups can be transformed into phosphines or other coordinating groups to create chiral ligands for asymmetric catalysis.
-
Probing Biological Systems: Isotopically labeled versions of the lactone can be synthesized and incorporated into nucleosides to study DNA repair mechanisms or enzyme kinetics.
The continued development of new protecting group strategies and coupling methodologies will further expand the synthetic toolbox associated with this versatile building block, enabling the construction of increasingly complex and novel molecular architectures.
The Art of Asymmetry: Chiral Lactones as Master Keys in Natural Product Total Synthesis
Introduction: The Enduring Significance of Chiral Lactones
In the intricate world of natural product synthesis, where stereochemistry dictates biological function, chiral lactones have long been revered as premier building blocks. These cyclic esters, endowed with inherent chirality, serve as versatile synthons, enabling the construction of complex molecular architectures with remarkable precision. Their utility stems from a confluence of factors: the stereocenters embedded within their framework, the diverse reactivity of the lactone moiety, and the ability to translate their chirality to other parts of a target molecule. This guide delves into the strategic application of chiral lactones in the total synthesis of natural products, offering both a conceptual overview and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of key lactone building blocks and their masterful deployment in the assembly of complex bioactive molecules, from macrolides to intricate polyketides.
Part 1: Foundational Scaffolds - Key Chiral Lactone Building Blocks
The successful application of chiral lactones in total synthesis often begins with their efficient and stereocontrolled preparation. Several classes of chiral lactones have emerged as particularly valuable starting points.
The Corey Lactone: A Cornerstone in Prostaglandin Synthesis
The Corey lactone, specifically its diol form, is a quintessential example of a powerful chiral building block.[1][2] Its rigid bicyclic structure provides a scaffold for the stereocontrolled installation of the two side chains of prostaglandins, a class of potent lipid compounds with diverse physiological roles.[3]
This protocol outlines a common synthetic route to the (-)-Corey lactone diol, a key intermediate for prostaglandins.[4][5][6]
Step 1: Diels-Alder Reaction
-
To a solution of 5-(benzyloxymethyl)cyclopentadiene (1.0 equiv) in dichloromethane (DCM) at -78 °C, add 2-chloroacrylonitrile (1.1 equiv).
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure. The crude product is used in the next step without further purification.
-
Causality: This [4+2] cycloaddition establishes the bicyclic core of the Corey lactone with the desired relative stereochemistry. The use of a chiral auxiliary or catalyst at this stage can render the synthesis enantioselective.
-
Step 2: Ketone Protection and Hydrolysis
-
Dissolve the crude adduct from Step 1 in a mixture of ethylene glycol (10 equiv) and benzene, and add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap for 4 hours to form the ketal.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude ketal in a mixture of dimethyl sulfoxide (DMSO) and water, and add potassium hydroxide (5.0 equiv).
-
Heat the mixture to 150 °C for 8 hours to hydrolyze the nitrile.
-
Cool the reaction to room temperature, acidify with 2 M HCl, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding carboxylic acid.
Step 3: Iodolactonization
-
Dissolve the carboxylic acid from Step 2 in a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of iodine (2.5 equiv) and potassium iodide (3.0 equiv) in water dropwise until a persistent brown color is observed.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the mixture with DCM and wash the organic layer with saturated aqueous sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the iodolactone.
-
Causality: This key step proceeds via an iodonium ion intermediate, with the carboxylate attacking intramolecularly to form the γ-lactone with concomitant introduction of an iodine atom, setting the stage for further functionalization.
-
Step 4: Dehydroiodination and Baeyer-Villiger Oxidation
-
Dissolve the iodolactone in toluene and add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 equiv).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to give the unsaturated lactone.
-
Dissolve the unsaturated lactone in DCM and add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv).
-
Stir at room temperature for 24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate. The crude product is the Corey lactone benzoate.
Step 5: Hydrolysis to Corey Lactone Diol
-
Dissolve the crude lactone from the previous step in methanol and add a catalytic amount of potassium carbonate.
-
Stir at room temperature for 3 hours.
-
Neutralize with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate. The resulting solid is the (-)-Corey lactone diol.[4]
Chiral Butenolides and Butyrolactones: Versatile Intermediates
Optically active γ-butenolides and γ-butyrolactones are core structural motifs in numerous natural products with a wide range of biological activities.[7][8] They also serve as invaluable chiral building blocks for the synthesis of more complex molecules.[9]
This protocol describes a general method for the enantioselective synthesis of a chiral butenolide via an organocatalytic Michael addition.[2][10]
Step 1: Catalyst Preparation
-
In a dry flask under an inert atmosphere (N₂ or Ar), combine a chiral primary amine catalyst (e.g., a derivative of proline or a cinchona alkaloid, 0.1 equiv) and a suitable acid co-catalyst (e.g., benzoic acid, 0.1 equiv) in a non-polar solvent such as toluene.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Michael Addition
-
To the catalyst solution, add the α,β-unsaturated aldehyde (1.2 equiv).
-
Cool the mixture to 0 °C and add the pronucleophile (e.g., a 1,3-dicarbonyl compound, 1.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring by TLC.
-
Causality: The chiral amine and the aldehyde form a chiral iminium ion in situ. This lowers the LUMO of the enal, activating it for nucleophilic attack. The stereochemistry of the catalyst directs the facial selectivity of the Michael addition, leading to an enantioenriched product.
-
Step 3: Lactonization and Workup
-
Upon completion of the Michael addition, add a reducing agent (e.g., sodium borohydride, 1.5 equiv) at 0 °C to reduce the aldehyde to the corresponding alcohol.
-
Stir for 1 hour, then acidify the reaction mixture with 1 M HCl. This will induce lactonization.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral butenolide.
| Catalyst | Pronucleophile | Aldehyde | Yield (%) | ee (%) |
| (S)-Proline | Dimethyl malonate | Crotonaldehyde | 85 | 92 |
| Cinchonidine deriv. | 1,3-cyclohexanedione | Cinnamaldehyde | 90 | >99 |
| (S)-Diphenylprolinol silyl ether | Dibenzoylmethane | (E)-2-Hexenal | 78 | 95 |
Table 1. Representative results for organocatalytic butenolide synthesis.
Part 2: Strategic Applications in Complex Natural Product Synthesis
The true power of chiral lactones is revealed in their application to the total synthesis of complex natural products. Here, they are not merely starting materials but key strategic elements that guide the entire synthetic plan.
Macrolide Antibiotics: The Yamaguchi Macrolactonization
Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are a cornerstone of antibacterial therapy.[11][12] The formation of this macrolactone is a critical and often challenging step in their total synthesis. The Yamaguchi macrolactonization is a widely employed and reliable method for this transformation.[13][14][15][16]
This protocol details the Yamaguchi macrolactonization of a seco-acid to form a 14-membered macrolactone, a common core of many macrolide antibiotics.
Step 1: Formation of the Mixed Anhydride
-
To a solution of the seco-acid (the hydroxycarboxylic acid precursor to the macrolactone, 1.0 equiv) in dry tetrahydrofuran (THF) under an inert atmosphere, add triethylamine (2.5 equiv).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Causality: The seco-acid reacts with 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride. The sterically hindered nature of the trichlorobenzoyl group ensures that the subsequent nucleophilic attack by the hydroxyl group occurs at the desired carbonyl of the seco-acid backbone.
-
Step 2: Intramolecular Cyclization
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (7.0 equiv) in a large volume of dry toluene.
-
Heat the DMAP solution to reflux.
-
Slowly add the solution of the mixed anhydride from Step 1 to the refluxing DMAP solution over a period of 8-12 hours using a syringe pump.
-
Causality: The reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. DMAP acts as a nucleophilic catalyst, activating the mixed anhydride for the intramolecular esterification.
-
Step 3: Workup and Purification
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the macrolactone.
Polyketide Natural Products: The Spongistatin 1 EF Fragment
The spongistatins are a family of highly potent cytotoxic macrolides that have been the subject of intense synthetic efforts.[17][18] Their complex structures, featuring multiple stereocenters and functional groups, demand a highly strategic approach where chiral lactones play a pivotal role. The synthesis of the EF fragment of spongistatin 1 is a testament to this, where a chiral lactone serves as a key intermediate to establish a significant portion of the molecule's stereochemistry.[19][20][21]
This protocol outlines a key sequence in the synthesis of the EF fragment, showcasing the use of a diastereoselective lactonization to form the F-ring.[21]
Step 1: Double Cross-Metathesis/Sharpless Asymmetric Dihydroxylation
-
A diene substrate is subjected to a double cross-metathesis with a suitable coupling partner, followed by a Sharpless asymmetric dihydroxylation to install two chiral diols. This complex multi-step process yields a polyol precursor.
-
Causality: This sequence rapidly builds molecular complexity and establishes multiple stereocenters with high enantioselectivity, setting the stage for the diastereoselective lactonization.
-
Step 2: Diastereoselective Lactonization
-
To a solution of the polyol precursor from Step 1 (1.0 equiv) in a suitable solvent such as DCM, add a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, 0.2 equiv).
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the F-ring lactone.
-
Trustworthiness: The stereochemistry of the polyol precursor directs the diastereoselective formation of the lactone, leading to the desired stereoisomer as the major product. The reaction is self-validating in that the formation of the thermodynamically favored product is driven by the pre-existing stereocenters.
-
Part 3: Modern Frontiers in Chiral Lactone Synthesis
While classical methods for chiral lactone synthesis remain powerful, the field is continually evolving with the development of highly efficient and selective catalytic methods.
Biocatalysis: The Baeyer-Villiger Monooxygenase
Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones with high regio- and enantioselectivity.[12][22][23][24][25] This biocatalytic approach offers a green and efficient alternative to chemical methods.[22]
This protocol describes the use of a BVMO for the enantioselective synthesis of a chiral lactone from a prochiral cyclic ketone.
Step 1: Preparation of the Biocatalyst
-
Express the desired BVMO in a suitable host organism (e.g., E. coli).
-
Prepare a whole-cell catalyst or a cell-free extract containing the enzyme.
Step 2: Biotransformation
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), suspend the biocatalyst.
-
Add the prochiral ketone substrate and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Causality: The enzyme's chiral active site selectively binds one of the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the lactone product.
-
Step 3: Product Extraction and Analysis
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
| Substrate | Biocatalyst | Product | Conversion (%) | ee (%) |
| Bicyclo[3.2.0]hept-2-en-6-one | CHMO | (+)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | >99 | >99 |
| 4-Methylcyclohexanone | PAMO | 4-Methyl-ε-caprolactone | 95 | 98 (R) |
| 2-Phenylcyclohexanone | Engineered BVMO | 6-Phenyl-ε-caprolactone | 88 | >99 (S) |
Table 2. Examples of BVMO-catalyzed enantioselective lactonizations.
Conclusion: The Expanding Toolkit for Asymmetric Synthesis
Chiral lactones continue to be indispensable tools in the synthesis of natural products. The strategic insights gained from decades of research, coupled with the advent of powerful new catalytic methods, have expanded the synthetic chemist's ability to construct complex, biologically active molecules with unprecedented efficiency and elegance. The protocols and strategies outlined in this guide provide a foundation for both understanding the fundamental principles and applying them in a practical laboratory setting. As the quest for new therapeutics and a deeper understanding of the molecular world continues, the role of chiral lactones as master keys to chemical complexity is assured.
References
- 1. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 2. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 4. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. research.rug.nl [research.rug.nl]
- 10. Recent advances in the organocatalytic enantioselective synthesis of functionalized -lactones | CSIR-NCL Library, Pune [library.ncl.res.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 15. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Making sure you're not a bot! [academiccommons.columbia.edu]
- 18. Total synthesis of (+)-spongistatin 1. An effective second-generation construction of an advanced EF Wittig salt, fragment union, and final elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [academiccommons.columbia.edu]
- 20. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Sharpless Asymmetric Dihydroxylation of Butenolide Precursors: A Guide to Precision Engineering of Chiral Synthons
Introduction: The Strategic Importance of Chiral Butenolides
The butenolide motif, a five-membered lactone ring, is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceuticals.[1] Its prevalence in medicinally important molecules, including anticancer and anti-HIV agents, underscores the critical need for synthetic methodologies that can introduce chirality with precision and predictability.[1] The Sharpless Asymmetric Dihydroxylation (AD) reaction stands as a paramount tool in this endeavor, offering a reliable and highly enantioselective route to vicinal diols, which are pivotal precursors to chiral butenolides.[2][3] This guide provides an in-depth exploration of the Sharpless AD reaction as applied to butenolide precursors, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a catalytic oxidation reaction that converts an alkene to a syn-diol with high enantioselectivity.[4] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[5] A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), regenerates the osmium catalyst, allowing for its use in substoichiometric amounts.[2] The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, the co-oxidant, and a base (potassium carbonate) in pre-packaged formulations, simplifying the experimental setup.[2]
The choice between the two commercially available reagent mixtures, AD-mix-α and AD-mix-β, dictates the stereochemical outcome of the dihydroxylation.[2] AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, derived from dihydroquinidine.[5] A useful mnemonic helps predict the stereochemical outcome: for a given alkene orientation, AD-mix-β typically adds the hydroxyl groups to the "top face," while AD-mix-α adds them to the "bottom face."
The Catalytic Cycle: A Symphony of Controlled Oxidation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-orchestrated sequence of events that ensures high enantioselectivity.[2]
Figure 1. The Sharpless AD Catalytic Cycle. This diagram illustrates the primary catalytic cycle leading to high enantioselectivity and a potential secondary cycle that can result in a lower enantiomeric excess.
A key aspect of the reaction is the potential for a secondary catalytic cycle, which can lead to a decrease in enantioselectivity.[2] This occurs when the intermediate osmate ester is oxidized before it dissociates, leading to a dihydroxylation event without the full influence of the chiral ligand.[2] This secondary pathway can often be suppressed by using a higher molar concentration of the chiral ligand.[2]
Application Notes for Butenolide Precursors
The electronic nature of the double bond in butenolide precursors, often being part of an α,β-unsaturated system, presents unique challenges and considerations for the Sharpless AD reaction. These electron-poor olefins can exhibit slower reaction rates compared to electron-rich alkenes.[6]
The Crucial Role of Methanesulfonamide (CH₃SO₂NH₂) as an Additive
For many butenolide precursors, particularly those with aromatic substituents or that are generally less reactive, the addition of methanesulfonamide is critical for achieving good yields and high enantioselectivities.[3] Methanesulfonamide serves a dual role:
-
General Acid Catalyst: In the case of conjugated aromatic olefins, methanesulfonamide acts as a weak acid, protonating the intermediate osmate ester and accelerating the hydrolysis step, which is often rate-limiting.
-
Cosolvent: For aliphatic olefins, it can act as a cosolvent, aiding the transfer of hydroxide ions from the aqueous to the organic phase.
Substrate Classes and Strategic Considerations
The successful application of the Sharpless AD to butenolide precursors depends on the specific structure of the starting material.
-
α,β-Unsaturated Butenolides (2(5H)-Furanones): These are common substrates. The electron-withdrawing nature of the carbonyl group can slow the reaction, making the use of methanesulfonamide often necessary.
-
Butenolides with Exocyclic Double Bonds: The reactivity and selectivity will depend on the substitution pattern of the exocyclic alkene. The general principles of the Sharpless mnemonic for predicting stereochemistry still apply.
-
Vinyl Furans and Other Heterocyclic Precursors: These substrates can be effectively dihydroxylated, often with high enantioselectivity, providing a route to highly functionalized butenolide derivatives.
Detailed Experimental Protocols
The following protocols provide a starting point for the Sharpless asymmetric dihydroxylation of various butenolide precursors. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for the Dihydroxylation of α,β-Unsaturated Butenolides
This protocol is a general guideline for the dihydroxylation of 2(5H)-furanone derivatives.
Materials:
| Reagent/Material | Amount (for 1 mmol substrate) | Purpose |
| AD-mix-α or AD-mix-β | 1.4 g | Source of OsO₄, chiral ligand, co-oxidant, and base |
| tert-Butanol | 5 mL | Organic solvent |
| Water | 5 mL | Aqueous solvent |
| α,β-Unsaturated Butenolide | 1.0 mmol | Substrate |
| Methanesulfonamide (CH₃SO₂NH₂) | 95 mg (1.0 mmol) | Additive to enhance rate and selectivity |
| Sodium Sulfite (Na₂SO₃) | 1.5 g | Quenching agent |
| Ethyl Acetate | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
-
Reagent Dissolution: Add the appropriate AD-mix (1.4 g) and methanesulfonamide (95 mg) to the solvent mixture. Stir vigorously at room temperature until two clear phases form. The lower aqueous phase should be a vibrant yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate. For less reactive substrates, the reaction can be run at room temperature.
-
Substrate Addition: Add the α,β-unsaturated butenolide (1.0 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C (or room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color of the mixture should change from dark brown to a lighter shade.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 2N KOH if methanesulfonamide was used, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel. The ligand is typically more polar and can be separated from the desired diol.
Protocol 2: Dihydroxylation of Butenolide Precursors with Exocyclic Double Bonds
This protocol can be adapted for butenolides featuring an exocyclic alkene. The general principles are similar to Protocol 1, with careful consideration of the alkene's substitution pattern.
Key Considerations:
-
Alkene Substitution: The reactivity of the exocyclic double bond will be influenced by its substitution. Trisubstituted and tetrasubstituted alkenes may require longer reaction times and the addition of methanesulfonamide is highly recommended.[7]
-
Steric Hindrance: Significant steric bulk near the double bond may hinder the approach of the osmium-ligand complex, potentially requiring higher temperatures or longer reaction times.
The experimental setup and procedure would follow that of Protocol 1, with adjustments to reaction time and temperature based on substrate reactivity as determined by TLC monitoring.
Workflow and Decision-Making Process
The selection of the appropriate protocol and reaction conditions is a critical step in achieving the desired outcome.
Figure 2. Experimental Workflow for Sharpless AD of Butenolide Precursors. This flowchart outlines the key decision points and steps from substrate selection to product characterization.
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. The following table addresses common issues encountered during the Sharpless AD of butenolide precursors.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Substrate is too electron-poor.- Steric hindrance around the double bond.- Inefficient stirring. | - Add methanesulfonamide (1 equivalent).- Increase the reaction temperature to room temperature.- Ensure vigorous stirring to maintain a good mixture of the biphasic system. |
| Low Enantioselectivity (ee) | - Secondary catalytic cycle is competing.- Incorrect AD-mix for the desired enantiomer.- Reaction temperature is too high. | - Increase the molar concentration of the chiral ligand (use of "Super AD-mix" or add extra ligand).- Double-check the Sharpless mnemonic and the chosen AD-mix.- Run the reaction at a lower temperature (0 °C or even -20 °C), though this may require longer reaction times. |
| Formation of Side Products | - Over-oxidation of the diol.- Competing reactions due to other functional groups. | - Monitor the reaction closely and quench as soon as the starting material is consumed.- Protect sensitive functional groups prior to the dihydroxylation. |
| Difficult Purification | - Chiral ligand co-elutes with the product. | - Wash the organic extract with 2N KOH to remove the ligand if it is a phthalazine-based ligand.- Use a different solvent system for column chromatography. |
Case Study: Synthesis of Bioactive Natural Products
The strategic application of the Sharpless Asymmetric Dihydroxylation has been instrumental in the total synthesis of numerous bioactive butenolides.
-
Goniofufurone: The synthesis of this natural product, which exhibits cytotoxic activity, has been achieved utilizing an intramolecular Michael reaction as a key step, with the stereochemistry often being established through methods analogous to the Sharplotlibad dihydroxylation in its broader context of creating chiral polyols.[6]
-
Annonaceous Acetogenins: This large family of polyketides, known for their potent antitumor and pesticidal activities, often contains a butenolide terminus. The Sharpless AD has been a key strategy in the synthesis of the γ-methyl butenolide unit of these complex molecules.
-
Lissoclinolide: The enantioselective synthesis of this marine natural product has been accomplished using the Sharpless AD to establish the critical stereocenters in the butenolide ring.
Conclusion: A Powerful Tool for Asymmetric Synthesis
The Sharpless Asymmetric Dihydroxylation provides a robust and highly predictable method for the enantioselective synthesis of chiral diols from butenolide precursors. By understanding the core principles of the reaction, the role of key reagents and additives, and by following well-defined protocols, researchers can effectively leverage this powerful transformation to access a wide range of chiral butenolides. These chiral building blocks are invaluable in the discovery and development of new therapeutics, making the Sharpless AD an indispensable tool in the modern synthetic chemist's arsenal. The ability to fine-tune the reaction conditions based on the specific butenolide precursor allows for a high degree of control over the stereochemical outcome, paving the way for the efficient and elegant synthesis of complex and medicinally important molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Goniofufurone: synthesis and absolute configuration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rroij.com [rroij.com]
Catalytic Enantioselective Routes to Butenolides and Butyrolactones: An Application Guide for Synthetic Chemists
Introduction: The Significance of Chiral Butenolides and Butyrolactones
Enantiomerically pure γ-butenolides and γ-butyrolactones are privileged structural motifs found at the core of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] These five-membered lactone rings are not only responsible for the therapeutic properties of many compounds but also serve as versatile chiral building blocks for the synthesis of more complex molecules.[1][2][4] The development of catalytic asymmetric methods to access these structures with high efficiency and stereocontrol is a testament to the advancements in modern synthetic chemistry.[1][4]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the catalytic enantioselective synthesis of butenolides and butyrolactones. We will delve into both transition metal catalysis and organocatalysis, explaining the fundamental principles behind these powerful strategies and providing detailed, field-proven protocols for their implementation in the laboratory.
I. Transition Metal-Catalyzed Enantioselective Syntheses
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of butenolides and butyrolactones. The ability of chiral metal complexes to orchestrate the formation of stereocenters with high precision has led to the development of a diverse array of synthetic methodologies.
A. Rhodium-Catalyzed Asymmetric Hydrogenation of γ-Butenolides
The asymmetric hydrogenation of γ-butenolides is a direct and highly efficient method for the synthesis of chiral γ-butyrolactones.[5][6] This approach relies on the use of a chiral rhodium catalyst to deliver hydrogen across the double bond of the butenolide in a stereoselective manner.
Causality of Experimental Choices: The selection of the chiral ligand is paramount in achieving high enantioselectivity. Ligands such as ZhaoPhos, a bisphosphine-thiourea ligand, have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations.[5][6] The thiourea moiety of ZhaoPhos is believed to play a crucial role in the catalytic cycle through hydrogen-bonding and anion-binding, which helps to lock the substrate into a specific orientation for hydrogenation. The choice of solvent can also influence the reaction, with dichloromethane (DCM) often providing a good balance of solubility and reactivity. The use of a rhodium precursor like [Rh(NBD)₂BF₄] is common due to its stability and ease of handling.
Experimental Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 3. rsc.org [rsc.org]
- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Ring-Opening Reactions of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Introduction: A Versatile Chiral Building Block
(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, systematically known as 2-deoxy-D-ribono-1,4-lactone, is a pivotal chiral starting material in synthetic organic chemistry. Its inherent stereochemistry, derived from the carbohydrate pool, makes it an invaluable precursor for the synthesis of a wide array of complex molecules, most notably nucleoside analogues used in antiviral and anticancer therapies.[1] The strategic opening of its γ-lactone ring provides access to highly functionalized, linear synthons that can be further elaborated into target molecules.
This guide provides detailed protocols for the controlled ring-opening of this lactone using various nucleophiles. The methodologies are designed to be robust and reproducible, offering researchers in drug discovery and development a comprehensive toolkit for leveraging this versatile building block. Each protocol is accompanied by an explanation of the underlying chemical principles to empower users to adapt and troubleshoot these procedures effectively.
I. Base-Catalyzed Hydrolysis: Synthesis of 2-deoxy-D-ribonate Salts
The saponification of this compound with a strong base, such as sodium hydroxide, is a straightforward method to generate the corresponding carboxylate salt, sodium 2-deoxy-D-ribonate. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Action: BAC2 Pathway
The hydrolysis of lactones under basic conditions typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the lactone. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-oxygen bond, a process driven by the reformation of the carbonyl group and the release of ring strain. The resulting alkoxide is then protonated by the solvent or during acidic workup, while the carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt.
Caption: Mechanism of base-catalyzed lactone hydrolysis.
Experimental Protocol: Basic Hydrolysis
Objective: To synthesize sodium 2-deoxy-D-ribonate via base-catalyzed hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form) or equivalent strong acid cation exchange resin
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve this compound in deionized water in a round-bottom flask at room temperature.
-
Basification: Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the lactone solution while stirring. Monitor the pH to ensure it remains basic (pH > 10).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting lactone.
-
Neutralization (Optional, for isolation of the free acid): To obtain the free 2-deoxy-D-ribonic acid, cool the reaction mixture in an ice bath and carefully add a strong acid cation exchange resin (e.g., Dowex 50W-X8) until the pH of the solution is approximately 3-4.
-
Filtration: Filter off the resin and wash it with a small amount of deionized water.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-deoxy-D-ribonic acid as a syrup.
-
Purification: The resulting sodium salt or free acid can be used in the next step without further purification or can be purified by crystallization from a suitable solvent system like ethanol/water.
| Parameter | Value | Reference |
| Stoichiometry | Lactone:NaOH (1:1.1) | General Knowledge |
| Solvent | Deionized Water | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 2-4 hours | General Knowledge |
| Workup | Cation exchange resin (for free acid) | General Knowledge |
II. Acid-Catalyzed Hydrolysis and Alcoholysis
Acid-catalyzed ring-opening provides a pathway to either the corresponding hydroxy acid (hydrolysis) or a hydroxy ester (alcoholysis or transesterification). These reactions are typically reversible and are driven to completion by using a large excess of the nucleophile (water or alcohol).
Mechanism of Action: AAC2 Pathway
Under acidic conditions, the reaction generally proceeds through a bimolecular acyl-oxygen cleavage (AAC2) mechanism.[2] The first step involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[3] The weakly nucleophilic water or alcohol then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the ring oxygen is eliminated as a leaving group (as part of a hydroxyl group), and subsequent deprotonation of the newly formed carbonyl yields the final product.
Caption: Mechanism of acid-catalyzed lactone ring-opening.
Experimental Protocol: Acid-Catalyzed Methanolysis
Objective: To synthesize methyl 2-deoxy-D-ribonate via acid-catalyzed methanolysis.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Amberlyst-15 resin
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a solution of the lactone in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%). Alternatively, a solid acid catalyst like Amberlyst-15 can be used for easier removal.
-
Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by carefully adding solid sodium bicarbonate until effervescence ceases. If a resin catalyst is used, simply filter it off.
-
Filtration and Concentration: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Parameter | Value | Reference |
| Catalyst | H₂SO₄ (catalytic) or Amberlyst-15 | [4][5] |
| Solvent | Anhydrous Methanol | [4][5] |
| Temperature | Reflux | [4][5] |
| Reaction Time | 4-8 hours | [4][5] |
| Workup | Neutralization, Extraction, Chromatography | [4][5] |
III. Aminolysis: Synthesis of 2-deoxy-D-ribonamides
The reaction of the lactone with amines, known as aminolysis, is a highly efficient method for the synthesis of the corresponding hydroxy amides (ribonamides). These compounds are valuable intermediates in medicinal chemistry. The reaction can be performed thermally or with the aid of a catalyst.
Mechanism of Action: Nucleophilic Acyl Substitution
Similar to hydrolysis, aminolysis proceeds via a nucleophilic acyl substitution mechanism. The amine, being a stronger nucleophile than water or alcohol, readily attacks the carbonyl carbon of the lactone. This forms a zwitterionic tetrahedral intermediate, which then collapses to open the ring and form the amide. The reaction is often facilitated by a catalyst that can activate the lactone carbonyl group.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Ring openings of lactone and ring contractions of lactide by frustrated Lewis pairs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone - Google Patents [patents.google.com]
- 5. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardepot.com [moleculardepot.com]
Selective derivatization of hydroxyl groups in polyhydroxylated lactones
Application Notes & Protocols
Topic: Selective Derivatization of Hydroxyl Groups in Polyhydroxylated Lactones
Introduction: The Synthetic Challenge of Polyhydroxylated Lactones
Polyhydroxylated lactones are a cornerstone of natural product chemistry and drug development. Their cyclic ester framework, adorned with multiple hydroxyl groups, is a common motif in biologically active molecules, including antibiotics, anti-cancer agents, and signaling molecules.[1][2] However, the very feature that makes them versatile—the presence of multiple, chemically similar hydroxyl groups—poses a significant challenge for synthetic chemists.[3][4] Achieving selective functionalization of a single hydroxyl group in the presence of others is a non-trivial task that requires a deep understanding of the subtle differences in their reactivity.
This guide provides a comprehensive overview of the principles, strategies, and protocols for the selective derivatization of hydroxyl groups in polyhydroxylated lactones. It is designed for researchers and drug development professionals seeking to navigate the complexities of polyol manipulation, moving beyond simple protocols to understand the causality behind experimental design.
Part 1: The Principles of Selectivity
Achieving regioselectivity hinges on exploiting the nuanced differences in the steric and electronic environments of each hydroxyl group. The primary factors governing this selectivity are:
-
Steric Hindrance: This is the most intuitive principle. Primary hydroxyls (–CH₂OH) are the most accessible, followed by secondary (–CHROH), and finally, the highly hindered tertiary alcohols.[5] By choosing a sufficiently bulky protecting group, one can selectively target the least hindered position. For instance, the use of large silyl ethers is a classic strategy to preferentially protect primary alcohols.[5][6]
-
Electronic Effects & Acidity: The pKa of a hydroxyl proton is influenced by neighboring electron-withdrawing or -donating groups. Proximity to the electron-withdrawing lactone carbonyl can increase the acidity of a nearby hydroxyl group, making it more nucleophilic upon deprotonation and thus more reactive towards electrophilic derivatizing agents.
-
Intramolecular Interactions: Hydrogen bonding can significantly alter the reactivity of a hydroxyl group. A hydroxyl group acting as a hydrogen bond donor may become less nucleophilic, while one acting as an acceptor may become more so. In some catalytic systems, the ability of a substrate to form a specific hydrogen-bonding network with the catalyst dictates the site of derivatization.[7]
Part 2: Strategic Planning for Derivatization
A successful synthesis requires a robust protecting group strategy. Simply applying a reagent is not enough; one must consider the entire synthetic route. The concept of orthogonal protection is paramount here. An orthogonal set of protecting groups is one where each group can be removed under specific conditions without affecting the others.[8][9][10] This allows for the sequential unmasking and reaction of different hydroxyl groups within the same molecule.[9]
Caption: Decision workflow for selecting a derivatization strategy.
Part 3: Methodologies & Protocols
The following sections detail common and reliable methods for selective derivatization.
Selective Silylation: A Steric Approach
Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, stability, and selective removal.[11][12] Their steric bulk can be finely tuned to achieve high regioselectivity. The stability of common silyl ethers to acidic and basic conditions varies significantly, which is a key feature for developing orthogonal strategies.[10][11]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl | TMS | TMS-Cl, HMDS | Very Mild Acid (e.g., K₂CO₃/MeOH) | 1 (Least Stable) | 1 (Least Stable) |
| Triethylsilyl | TES | TES-Cl | Mild Acid (e.g., AcOH) | 64 | ~1 |
| tert-Butyldimethylsilyl | TBDMS (TBS) | TBDMS-Cl | Acid (e.g., TFA), Fluoride (TBAF) | 20,000 | >100 |
| Triisopropylsilyl | TIPS | TIPS-Cl | Acid, Fluoride (TBAF) | 700,000 | >100 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Acid, Fluoride (TBAF) | 5,000,000 | >100 |
Data compiled from sources[11] and[6]. Stability values are relative to TMS.
Protocol 1: Regioselective Silylation of a Primary Hydroxyl Group
Principle: This protocol uses the sterically demanding tert-Butyldimethylsilyl chloride (TBDMS-Cl) to selectively protect a primary hydroxyl group over more hindered secondary hydroxyls. Imidazole is used as a base and catalyst.
Materials:
-
Polyhydroxylated lactone substrate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the polyhydroxylated lactone (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5 - 2.5 eq). Stir the solution at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add TBDMS-Cl (1.1 - 1.3 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by ¹H NMR spectroscopy, where the appearance of new signals around δ 0.1 ppm (Si-(CH₃)₂) and δ 0.9 ppm (Si-C(CH₃)₃) and a downfield shift of the proton on the carbon bearing the newly protected hydroxyl group indicates successful silylation. Mass spectrometry will show an increase in mass corresponding to the TBDMS group (114.25 g/mol ).
Organocatalytic Acylation: A Reactivity-Inverting Approach
While steric hindrance is a powerful tool, sometimes the desired site of functionalization is not the least hindered one. In such cases, organocatalysis can be employed to invert the "natural" reactivity of the hydroxyl groups.[13][14] Chiral catalysts, such as those based on 4-pyrrolidinopyridine or specific peptides, can create a unique chiral pocket that preferentially binds and activates a specific hydroxyl group through non-covalent interactions, directing acylation to that site regardless of its steric environment.[15]
Caption: Generalized mechanism for organocatalytic selective acylation.
Protocol 2: Organocatalyst-Mediated Regioselective Acylation
Principle: This protocol describes a general procedure for the selective acylation of a hydroxyl group using a chiral organocatalyst. The choice of catalyst and conditions is highly substrate-dependent and often requires screening.[13][14]
Materials:
-
Polyhydroxylated lactone substrate
-
Chiral organocatalyst (e.g., a derivative of 4-aminopyridine or a peptide-based catalyst) (0.05 - 0.2 eq)
-
Acylating agent (e.g., Acetic anhydride or Benzoyl chloride) (1.1 eq)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine or DIPEA), if necessary
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
To a solution of the polyhydroxylated lactone (1.0 eq) in the chosen anhydrous solvent, add the organocatalyst (0.1 eq).
-
If using an acid chloride as the acylating agent, add a non-nucleophilic base like triethylamine (1.5 eq).
-
Cool the mixture to the recommended temperature for the specific catalyst (this can range from -78 °C to room temperature).
-
Slowly add the acylating agent (1.1 eq) via syringe over 10-15 minutes.
-
Stir the reaction at the specified temperature for the time recommended in the literature, monitoring by TLC.
-
Upon completion, quench the reaction, typically with water or a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify the product via flash column chromatography. The catalyst can often be recovered from the aqueous layer if it is water-soluble.
Self-Validation: Successful acylation is confirmed by the appearance of a new carbonyl signal in the ¹³C NMR (around 170 ppm for acetate) and IR spectra (around 1735 cm⁻¹). In the ¹H NMR, a significant downfield shift (often >1 ppm) of the proton attached to the carbon bearing the newly formed ester is a key diagnostic indicator.
Enzymatic Derivatization: The "Green" Chemistry Approach
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[16] Lipases, for example, are frequently used for the regioselective acylation of polyols.[17] These enzymes can often distinguish between hydroxyl groups with very similar chemical reactivity, driven by the specific fit of the substrate into the enzyme's active site.
Protocol 3: Lipase-Catalyzed Regioselective Acylation
Principle: Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), is a robust and highly selective enzyme for the acylation of primary alcohols. Vinyl acetate is commonly used as an irreversible acyl donor.
Materials:
-
Polyhydroxylated lactone substrate
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Vinyl acetate (can serve as reagent and solvent, or use 2-5 eq in a solvent like THF or tert-butyl methyl ether)
-
Anhydrous solvent (e.g., THF, Toluene, MTBE)
-
Molecular sieves (4 Å) to ensure anhydrous conditions
Procedure:
-
To a flask containing the polyhydroxylated lactone (1.0 eq), add the anhydrous solvent and vinyl acetate (3.0 eq).
-
Add activated molecular sieves and stir for 15 minutes to remove any trace water.
-
Add the immobilized lipase (typically 10-50 mg per 100 mg of substrate).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction by TLC or GC/MS. Reactions can take from a few hours to several days.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Evaporate the solvent and excess vinyl acetate from the filtrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.
Self-Validation: The analytical confirmation is identical to that described for Protocol 2. The key advantage here is the potential for extremely high regioselectivity and the ease of catalyst removal and recycling.
Conclusion
The selective derivatization of polyhydroxylated lactones is a critical skill in modern organic synthesis. Success is not achieved by following a single recipe, but by understanding the interplay of steric, electronic, and catalytic factors. By starting with a careful analysis of the substrate and considering the entire synthetic route, researchers can choose the most effective strategy, whether it relies on the brute force of sterics (silylation), the subtle influence of a catalyst, or the exquisite precision of an enzyme. The protocols provided here serve as validated starting points for the rational design and execution of these challenging but essential transformations.
References
- 1. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C-H Functionalization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactonization of Diols Over Highly Efficient Metal-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. zmsilane.com [zmsilane.com]
- 13. Organocatalytic Site-Selective Acylation of Carbohydrates and Polyol Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organocatalytic Site-Selective Acylation of Carbohydrates and Polyol Compounds. (2015) | Yoshihiro Ueda | 29 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Size‐Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a precursor for antiviral nucleoside analogues
Application Note & Protocols
Topic: (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one as a Versatile Chiral Precursor for the Synthesis of Antiviral Nucleoside Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nucleoside analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication and forming the basis of treatments for diseases like HIV, hepatitis, and influenza.[1][2] The efficacy of these drugs is critically dependent on their precise three-dimensional structure, making stereocontrolled synthesis a paramount challenge. This guide details the strategic application of this compound, a chiral lactone, as a pivotal starting material for the enantioselective synthesis of these vital therapeutic agents. We provide an in-depth analysis of its properties, a comprehensive synthetic workflow from protection to glycosylation, and detailed, field-tested protocols. The causality behind experimental choices, troubleshooting, and characterization are explained to ensure reproducible and efficient synthesis.
Introduction: The Strategic Importance of the Chiral Lactone
The compound this compound is a derivative of D-ribonolactone. Its value lies in its pre-defined stereochemistry at the C4 and C5 positions, which directly corresponds to the natural configuration of the ribose sugar in biologically active nucleosides. Using this chiral synthon circumvents the need for complex stereoselective steps or difficult chiral separations later in the synthesis, making it an efficient and cost-effective precursor.
The overall synthetic strategy involves a series of core transformations:
-
Protection: Masking the reactive hydroxyl groups to ensure selectivity in subsequent steps.
-
Activation: Modifying the lactone to generate an electrophilic sugar donor suitable for coupling.
-
Glycosylation: The key bond-forming reaction where the sugar moiety is coupled to a heterocyclic nucleobase.
-
Deprotection: Removal of the protecting groups to yield the final, biologically active nucleoside analogue.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Phase 1: Precursor Preparation"; bgcolor="#F1F3F4"; color="#4285F4"; "Start" [label="(4S,5R)-Lactone Precursor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Protect" [label="Protection of Hydroxyls\n(e.g., TBDMS, Bz)"]; "Activate" [label="Activation of Anomeric Carbon\n(e.g., Acetylation)"]; "Start" -> "Protect" [label=" Selectivity"]; "Protect" -> "Activate" [label=" Stability"]; }
subgraph "cluster_1" { label="Phase 2: Core Synthesis"; bgcolor="#F1F3F4"; color="#34A853"; "Glycosylation" [label="N-Glycosylation\n(Vorbrüggen Reaction)"]; "Nucleobase" [label="Silylated Nucleobase\n(e.g., Triazole, Pyrimidine)", shape=cds, fillcolor="#FFFFFF"]; "Nucleobase" -> "Glycosylation"; "Activate" -> "Glycosylation" [label=" Lewis Acid Catalyst\n(e.g., TMSOTf)"]; }
subgraph "cluster_2" { label="Phase 3: Final Product"; bgcolor="#F1F3F4"; color="#EA4335"; "Deprotection" [label="Deprotection\n(e.g., TBAF, NH3/MeOH)"]; "Final" [label="Antiviral Nucleoside Analogue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Glycosylation" -> "Deprotection" [label=" Purification"]; "Deprotection" -> "Final"; } }
Figure 1: General workflow for synthesizing antiviral nucleosides.
Physicochemical Properties & Handling
Proper handling and storage of the starting material are crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 34371-14-7 | [3] |
| Molecular Formula | C₅H₈O₄ | [3] |
| Molecular Weight | 132.11 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, methanol, ethanol | |
| Storage | Store at -20°C under dry conditions | [3] |
Core Synthetic Protocols
The following protocols outline a representative synthesis of a Ribavirin-like analogue, 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide, a broad-spectrum antiviral agent.[4]
Protocol 3.1: Protection of Hydroxyl Groups
Rationale: The hydroxyl groups at the C3 and C5 positions are nucleophilic and can interfere with the subsequent glycosylation step. Protecting them as silyl ethers or acyl esters prevents unwanted side reactions.[][6] Benzoyl (Bz) groups are chosen here for their stability under the conditions of glycosylation and their convenient removal during the final deprotection step.[7]
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in anhydrous pyridine (10 mL/g).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride (2.5 eq) dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the tribenzoylated lactone.
| Expected Outcome | Data |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Protocol 3.2: Activation of the Sugar for Glycosylation
Rationale: To prepare the sugar for coupling, the lactone must be converted into a suitable glycosyl donor. This is achieved by reducing the lactone to the corresponding lactol (a cyclic hemiacetal) and then acetylating the anomeric hydroxyl group. The resulting 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is an excellent electrophile for the glycosylation reaction.
Step-by-Step Procedure:
-
Dissolve the tribenzoylated lactone from Protocol 3.1 (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/g).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise over 30 minutes.
-
Stir at -78°C for 3 hours. Monitor by TLC.
-
Quench the reaction by adding acetic anhydride (2.0 eq) followed by pyridine (2.0 eq).
-
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Dilute with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
| Expected Outcome | Data |
| Yield | 75-85% |
| Appearance | Colorless foam |
| Characterization | ¹H NMR (confirming anomeric proton), HRMS |
Protocol 3.3: N-Glycosylation (Vorbrüggen Reaction)
Rationale: The Vorbrüggen glycosylation is a powerful and widely used method for forming the crucial C-N bond between a sugar and a nucleobase.[8][9] The reaction employs a silylated nucleobase to enhance its nucleophilicity and solubility. A Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the reaction by facilitating the departure of the acetate leaving group from the sugar, generating a reactive oxocarbenium ion intermediate that is then attacked by the silylated base.[10][11] The 2α-acyloxy substituent on the ribose ring directs the incoming nucleobase to the β-face, ensuring the desired stereochemistry.[8]
dot graph "Vorbrueggen_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
"Sugar" [label="1-O-Acetyl-Tribenzoyl-Ribose", fillcolor="#F1F3F4", fontcolor="#202124"]; "LewisAcid" [label="Lewis Acid (TMSOTf)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Oxocarbenium Ion\nIntermediate", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; "Base" [label="Silylated Nucleobase", fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Protected β-Nucleoside", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Sugar" -> "Intermediate" [label=" + Lewis Acid"]; "LewisAcid" -> "Intermediate" [style=invis]; "Base" -> "Product" [label=" Nucleophilic Attack"]; "Intermediate" -> "Product"; }
Figure 2: Simplified Vorbrüggen glycosylation mechanism.
Step-by-Step Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under argon, suspend methyl 1,2,4-triazole-3-carboxylate (1.2 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and stir at 60°C for 1 hour until the solution becomes clear. Cool to room temperature.
-
Glycosylation: Dissolve the activated sugar from Protocol 3.2 (1.0 eq) in anhydrous acetonitrile and add it to the silylated nucleobase solution.
-
Cool the mixture to 0°C and add TMSOTf (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the protected nucleoside.
Protocol 3.4: Deprotection and Aminolysis
Rationale: The final step involves the removal of the benzoyl protecting groups and the conversion of the methyl ester on the triazole ring to the primary carboxamide. This is efficiently achieved in a one-pot procedure using methanolic ammonia, which cleaves the esters and simultaneously performs the aminolysis.
Step-by-Step Procedure:
-
Dissolve the purified protected nucleoside (1.0 eq) in a saturated solution of ammonia in methanol (20 mL/g).
-
Transfer the solution to a sealed pressure vessel.
-
Stir at room temperature for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the vessel and carefully vent any pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from methanol/water or by flash chromatography to obtain the final Ribavirin analogue.
| Expected Outcome | Data |
| Yield (from protected nucleoside) | 70-85% |
| Appearance | White powder |
| Purity (HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, comparison to reference data |
Troubleshooting and Key Considerations
-
Low Yield in Glycosylation: Ensure all reagents and solvents are strictly anhydrous. The silylation of the nucleobase must be complete before adding the sugar and catalyst.
-
Anomeric Mixtures (α/β): The choice of a participating protecting group at the C2 position (like benzoyl or acetyl) is critical for β-selectivity. Non-participating groups (e.g., benzyl) can lead to mixtures. The reaction temperature can also influence selectivity.
-
Incomplete Deprotection: If deprotection is slow, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 40°C). Ensure the methanolic ammonia solution is fresh and saturated.
-
Purification Challenges: The final nucleoside analogues are often highly polar. Purification may require specialized chromatography columns (e.g., C18 reverse-phase) or careful recrystallization.
Conclusion
This compound serves as a robust and reliable precursor for the stereoselective synthesis of antiviral nucleoside analogues. Its inherent chirality simplifies complex synthetic routes, enabling efficient access to high-purity therapeutic candidates. The protocols described herein provide a validated framework for researchers in medicinal chemistry and drug development, demonstrating a logical and reproducible pathway from a simple chiral lactone to a complex, biologically active molecule like Ribavirin.
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. news-medical.net [news-medical.net]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vorbrüggen Glycosylation [drugfuture.com]
- 9. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of Chiral Furanones in the Synthesis of Pharmaceutical Agents
Abstract
Optically active furanones, particularly γ-butenolides and their saturated γ-butyrolactone counterparts, represent a cornerstone class of chiral building blocks in modern pharmaceutical synthesis.[1][2] Their prevalence in a vast array of biologically active natural products underscores their evolutionary selection as privileged scaffolds for interacting with biological systems.[3][4] This guide provides an in-depth exploration of the strategic application of chiral furanones in drug development, moving beyond simple procedural lists to elucidate the underlying chemical principles and rationale that govern their synthesis and manipulation. We will detail robust, field-proven protocols for key transformations and showcase their application in the synthesis of pharmaceutically relevant molecules, thereby equipping researchers and drug development professionals with both the theoretical foundation and the practical methodologies required to leverage these versatile synthons.
The Furanone Scaffold: A Privileged Synthon in Medicinal Chemistry
The 2(5H)-furanone (or γ-butenolide) ring is a highly versatile chemical entity.[5] Its α,β-unsaturated lactone system provides multiple reaction sites, including a Michael acceptor and a dienophile, while the stereocenter at the C5 position (or other positions) introduces the chirality that is critical for selective interaction with biological targets.[6][7] This inherent reactivity and stereochemical richness make chiral furanones ideal starting points for constructing complex molecular architectures found in drugs targeting a wide range of diseases, from cancer to infectious diseases and neurological disorders.[8][9][10]
The conversion of the butenolide's double bond to a single bond via asymmetric hydrogenation or conjugate addition leads to the corresponding chiral γ-butyrolactones, another critical scaffold in pharmaceuticals.[3][9] The ability to control the stereochemistry of multiple centers during these transformations is paramount for achieving desired pharmacological activity and minimizing off-target effects.
Core Asymmetric Strategies for Chiral Furanone Synthesis
The generation of enantiomerically pure furanones is the critical first step. Several powerful catalytic asymmetric methods have become standard practice in the field.
Catalytic Asymmetric Vinylogous Aldol Reaction
The vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans is a powerful C-C bond-forming reaction that allows for the construction of chiral γ-butenolides.[5] The use of a chiral Lewis acid catalyst activates the electrophile (an aldehyde or ketone) and orchestrates the facial selectivity of the nucleophilic attack from the silyloxyfuran.
Causality of Experimental Choices:
-
Catalyst System: The choice of the metal (e.g., Cu(II), Sc(III)) and the chiral ligand is critical for achieving high enantioselectivity.[5][11] The ligand creates a chiral environment around the metal center, which dictates the orientation of the coordinated electrophile, thereby controlling the stereochemical outcome.
-
Silyl Group: The nature of the silyl group on the furan nucleophile can influence both reactivity and stability. Trimethylsilyl (TMS) ethers are common due to their ease of formation and sufficient reactivity.[5]
-
Solvent: Weakly coordinating solvents, such as diethyl ether or toluene, are often preferred as they do not compete with the electrophile for coordination to the chiral catalyst, leading to higher enantioselectivity.[5]
Application Protocol 1: Asymmetric Synthesis of a γ-Substituted Butenolide via Rhodium-Catalyzed Hydrogenation
This protocol demonstrates a highly efficient method to produce chiral γ-butyrolactones, which are key intermediates for drugs like Brivaracetam (an antiepileptic agent).[9] The core of this strategy is the asymmetric hydrogenation of a readily available γ-butenolide.
Workflow Diagram
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Detailed Step-by-Step Protocol
-
Catalyst Preparation (in a glovebox):
-
To a clean, dry vial, add the chiral bisphosphine ligand (e.g., ZhaoPhos, 0.011 mmol).
-
Add [Rh(COD)₂]BF₄ (0.010 mmol).
-
Add 2.0 mL of degassed dichloromethane (DCM).
-
Stir the resulting solution at room temperature for 30 minutes. This pre-formation of the active catalyst is crucial for achieving high efficiency and selectivity.
-
-
Reaction Setup:
-
In a separate vial, dissolve the γ-substituted butenolide substrate (1.0 mmol) in 8.0 mL of degassed DCM.
-
Transfer this substrate solution to a high-pressure autoclave that has been purged with argon.
-
Using a syringe, transfer the prepared catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the system three times with H₂ gas.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). The high pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC/MS if possible.
-
-
Work-up and Purification:
-
Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched γ-butyrolactone.
-
-
Validation:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC. Excellent results often yield >99% ee.[9]
-
Quantitative Data Summary
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| γ-Benzylidenebutenolide | 1.0 | 50 | 12 | >99 | 99 | [9] |
| γ-Furfurylidenebutenolide | 1.0 | 50 | 24 | >99 | 98 | [9] |
Application Protocol 2: Synthesis of Chiral Antimicrobial Furanone Sulfones
This protocol describes the synthesis of optically active 2(5H)-furanone sulfones, which have shown promising antimicrobial activity, particularly against Staphylococcus aureus, and synergistic effects with conventional antibiotics.[8][12] The strategy relies on a chiral auxiliary (l-borneol) to establish stereochemistry, followed by nucleophilic aromatic substitution and oxidation.
Synthetic Pathway Diagram
Caption: Synthesis of chiral antimicrobial furanone sulfones.
Detailed Step-by-Step Protocol
-
Synthesis of Chiral Precursor (5-(l)-bornyloxy-3,4-dibromo-2(5H)-furanone):
-
This step involves the acid-catalyzed reaction of mucobromic acid with a chiral alcohol like l-borneol.[12] This reaction typically produces a mixture of diastereomers at the C5 position.
-
The desired (S)-stereoisomer is isolated via fractional crystallization from a solvent like hexane, leveraging its lower solubility. This diastereomeric separation is a critical step for ensuring the final product's optical purity.
-
-
Thiolation Reaction:
-
Dissolve the pure (S)-stereoisomer of the bornyloxy-furanone (1.0 mmol) and an aromatic thiol (e.g., 4-chlorothiophenol, 1.0 mmol) in a suitable solvent like acetonitrile (10 mL).
-
Add triethylamine (Et₃N, 1.1 mmol) dropwise at room temperature. The base facilitates the deprotonation of the thiol and acts as a scavenger for the HBr byproduct.
-
Stir the reaction for 2-4 hours. The reaction is highly regioselective, with the thiol displacing the bromine atom at the C4 position.[12]
-
Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude thioether. Purify by column chromatography if necessary.
-
-
Oxidation to the Sulfone:
-
Dissolve the purified thioether (1.0 mmol) in glacial acetic acid (5 mL).
-
Add an excess of hydrogen peroxide (e.g., 30% H₂O₂, 3-4 mmol) dropwise while cooling in an ice bath to manage the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into cold water. The solid sulfone product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
-
-
Validation and Biological Evaluation:
-
Confirm the structure using NMR, IR, and HRMS.[12]
-
The final compound can be tested for its antimicrobial activity using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Biological Activity Data
| Compound | Target Organism | MIC (μg/mL) | Synergistic Effect | Reference |
| Borneol-derived Sulfone 26 | S. aureus | 8 | Increases gentamicin efficacy 2-fold | [12] |
| Borneol-derived Sulfone 26 | B. subtilis | 8 | Not specified | [12] |
Troubleshooting Common Issues
-
Low Enantioselectivity (Protocol 1):
-
Cause: Impure or wet solvent/reagents; improperly prepared catalyst; wrong choice of ligand.
-
Solution: Ensure all solvents are rigorously dried and degassed. Prepare the catalyst in an inert atmosphere glovebox. Screen different chiral ligands for the specific substrate.
-
-
Incomplete Reaction (Protocols 1 & 2):
-
Cause: Deactivated catalyst; insufficient reaction time or temperature; poor quality reagents.
-
Solution: Use fresh catalyst or reagents. Increase reaction time or temperature moderately. Ensure the substrate is pure.
-
-
Poor Diastereomer Separation (Protocol 2):
-
Cause: Suboptimal crystallization solvent or technique.
-
Solution: Screen a variety of solvents for crystallization. Employ slow cooling or solvent evaporation techniques to encourage the growth of well-defined crystals of the desired diastereomer.
-
Conclusion
Chiral furanones are not merely academic curiosities but are powerful, validated tools in the arsenal of the medicinal chemist. The synthetic routes to access them in enantiopure form are robust and scalable, and their rich chemistry allows for straightforward diversification into complex pharmaceutical agents. The protocols and insights provided herein demonstrate that a deep understanding of the underlying reaction mechanisms and experimental parameters is key to successfully harnessing the synthetic potential of these invaluable chiral building blocks for the discovery and development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed enantioselective synthesis of γ-butenolides via radical diversification of allenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Chiral 2(5 H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Methods for the Synthesis of Enantiopure Lactones
Introduction
Enantiomerically pure lactones are crucial structural motifs found in a vast array of natural products, pharmaceuticals, and high-value fine chemicals.[1][2][3] The specific stereochemistry of these cyclic esters often dictates their biological activity, making the development of synthetic methods that afford high enantiopurity a paramount objective in modern organic chemistry and drug development.[4][5][6][7] Traditional chemical synthesis routes can be fraught with challenges, including the need for harsh reaction conditions, the use of toxic reagents, and multi-step sequences that often result in low overall yields.
Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.[8][9][10] Enzymes, as nature's catalysts, can perform complex chemical transformations with unparalleled precision, enabling the synthesis of enantiopure compounds that are otherwise difficult to access. This guide provides an in-depth exploration of key biocatalytic strategies for the synthesis of enantiopure lactones, complete with detailed protocols and the scientific rationale behind them, tailored for researchers, scientists, and drug development professionals.
I. Strategic Biocatalytic Approaches
There are three primary biocatalytic routes for synthesizing enantiopure lactones:
-
Kinetic Resolution of Racemic Precursors: This is the most established method, where an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
-
Asymmetric Synthesis from Prochiral Substrates: This ideal approach involves the direct conversion of a prochiral substrate into a single enantiomer of the product, potentially achieving a theoretical yield of 100%.
-
Dynamic Kinetic Resolution (DKR): This advanced strategy combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, enabling the conversion of the entire racemic starting material into a single enantiomeric product.
This document will delve into the practical application of these strategies using various enzyme classes.
I. a. Hydrolase-Catalyzed Kinetic Resolution
Hydrolases, particularly lipases and esterases, are robust and versatile enzymes widely used for the kinetic resolution of racemic alcohols, esters, and lactones.[11][12][13] They do not require expensive cofactors, are often stable in organic solvents, and are commercially available in immobilized forms, which simplifies downstream processing.[14][15]
Causality Behind Experimental Choices:
The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Lipases often exhibit high selectivity for one enantiomer of a racemic alcohol or hydroxy ester, catalyzing its acylation or deacylation at a much faster rate than the other enantiomer. The solvent plays a crucial role in modulating enzyme activity and selectivity. Non-polar solvents like hexane or toluene are often preferred as they maintain the essential water layer around the enzyme without stripping it, thus preserving its active conformation.
Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for lipase-catalyzed kinetic resolution.
Protocol 1: Kinetic Resolution of Racemic δ-Hydroxy Esters via Lipase-Catalyzed Transesterification
This protocol is based on the highly selective kinetic resolution of racemic δ-hydroxy esters using lipase PS-C, which can lead to enantiomerically pure δ-lactones.[14]
Materials:
-
Racemic δ-hydroxy ester (e.g., methyl 5-hydroxyheptanoate)
-
Immobilized Lipase C from Pseudomonas cepacia (Lipase PS-C)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Molecular sieves (3Å), activated
-
Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
-
Chiral HPLC or GC column for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: To a solution of the racemic δ-hydroxy ester (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask, add vinyl acetate (5.0 mmol, 5 equivalents) and activated molecular sieves (200 mg).
-
Enzyme Addition: Add immobilized Lipase PS-C (50 mg).
-
Reaction: Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted substrate and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves, washing with ethyl acetate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Separate the unreacted hydroxy ester from the acylated product by silica gel column chromatography.
-
Lactonization: The unreacted, enantiopure δ-hydroxy ester can be cyclized to the corresponding δ-lactone by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene or toluene with azeotropic removal of water.
-
Analysis: Determine the enantiomeric excess (ee) of the resulting lactone and the separated acylated ester using chiral HPLC or GC.
Self-Validation: The success of this protocol is validated by achieving approximately 50% conversion, which theoretically yields the highest possible ee for both the remaining substrate and the product. Chiral analysis confirms the enantiopurity. High E-values (often >100) are indicative of a successful resolution.[14]
| Substrate | Enzyme | E-value | Product ee (%) | Ref. |
| rac-δ-hydroxy ester | Lipase PS-C | >360 | >99 | [14] |
| rac-hydroxylactone | CAL-B | >200 | 99 | [16] |
I. b. Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Asymmetric Synthesis
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones.[17][18][19] This reaction is often highly regio- and enantioselective, making BVMOs ideal for the asymmetric synthesis of lactones from prochiral cyclic ketones.[1][20]
Causality Behind Experimental Choices:
BVMOs utilize molecular oxygen as the oxidant and require a nicotinamide cofactor (NADPH or NADH) as a source of reducing equivalents.[1][20] Therefore, a cofactor regeneration system is essential for preparative-scale synthesis to make the process economically viable. Common regeneration systems involve a secondary enzyme, such as glucose dehydrogenase (GDH) or a phosphite dehydrogenase, and a sacrificial substrate (e.g., glucose). The reaction is typically performed in an aqueous buffer to maintain enzyme activity, often with a co-solvent to improve the solubility of hydrophobic ketone substrates.
Workflow: BVMO-Catalyzed Asymmetric Lactonization
Caption: Workflow for asymmetric lactone synthesis using a BVMO.
Protocol 2: Asymmetric Oxidation of Bicyclic Ketone using a BVMO
This protocol describes the asymmetric synthesis of an enantiopure lactone from cis-bicyclo[3.2.0]hept-2-en-6-one using a whole-cell biocatalyst expressing a BVMO.
Materials:
-
cis-Bicyclo[3.2.0]hept-2-en-6-one (substrate)
-
Recombinant E. coli cells overexpressing a suitable BVMO (e.g., cyclohexanone monooxygenase, CHMO)
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Tris-HCl buffer (pH 8.0)
-
Glucose (for cofactor regeneration)
-
NADP+ (catalytic amount)
-
Ethyl acetate (for extraction)
-
Shaking incubator, centrifuge
-
Standard purification and analysis equipment
Procedure:
-
Biocatalyst Preparation:
-
Inoculate a starter culture of the recombinant E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of growth medium. Grow the cells at 37 °C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.2 mM) and continue to grow the cells at a lower temperature (e.g., 20 °C) for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Tris-HCl buffer to a desired cell density (e.g., 20 g/L wet cell weight).
-
-
Biotransformation:
-
In a reaction flask, combine the cell suspension, glucose (e.g., 50 mM), and a catalytic amount of NADP+ (e.g., 0.1 mM).
-
Add the substrate, cis-bicyclo[3.2.0]hept-2-en-6-one, to a final concentration of 5-10 mM. It may be added dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Incubate the reaction at 30 °C with vigorous shaking to ensure sufficient aeration.
-
Monitor the conversion of the ketone and the formation of the lactone product by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by silica gel column chromatography.
-
-
Analysis:
-
Confirm the structure of the product by NMR and MS.
-
Determine the enantiomeric excess of the lactone product by chiral GC or HPLC analysis.
-
Self-Validation: The protocol is validated by the complete consumption of the starting ketone and the formation of the lactone product with high enantiomeric excess (>98% ee). The cofactor regeneration system's efficiency is confirmed by the sustained reaction rate over time.
| Substrate | Biocatalyst | Product | Product ee (%) | Ref. |
| Cyclohexanone | CHMO | ε-Caprolactone | >99 | [19] |
| Bicyclo[3.2.0]hept-2-en-6-one | PAMO | (+)-(1R,5S)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | >98 | [18] |
I. c. Alcohol Dehydrogenase (ADH)-Based Synthesis
Alcohol dehydrogenases (ADHs) are another class of cofactor-dependent enzymes that can be employed for the synthesis of chiral lactones.[21] They can be used in two main ways:
-
Oxidative Lactonization of Diols: ADHs can catalyze the enantioselective oxidation of a primary alcohol in a diol to an aldehyde, which then exists in equilibrium with the corresponding hemiacetal. A second oxidation step, often catalyzed by the same ADH or another enzyme, converts the hemiacetal to the lactone.[1][20]
-
Reductive Cyclization of Keto Esters: ADHs can catalyze the asymmetric reduction of a keto group in a γ- or δ-keto ester to a chiral hydroxyl group. The resulting hydroxy ester can then undergo spontaneous or acid-catalyzed lactonization to yield the enantiopure lactone.[22][23]
Causality Behind Experimental Choices:
Similar to BVMOs, ADH-catalyzed reactions require a nicotinamide cofactor (NADH or NADPH). For reductive processes, a regeneration system is needed to convert NAD(P)+ back to NAD(P)H. A common and efficient system uses formate dehydrogenase (FDH) and sodium formate or glucose dehydrogenase (GDH) and glucose. The choice of ADH is crucial as different ADHs exhibit different substrate specificities and stereoselectivities (either (R)- or (S)-selective), allowing access to both enantiomers of a target lactone.[24]
Protocol 3: Asymmetric Reduction of a Keto Ester using an Engineered Carbonyl Reductase (a type of ADH)
This protocol is adapted from methodologies for the synthesis of chiral δ-lactones via the asymmetric reduction of 5-keto esters.[22]
Materials:
-
5-Oxodecanoic acid ethyl ester (substrate)
-
Engineered Carbonyl Reductase (e.g., SmCRM5) or a suitable ADH (as lyophilized powder or in whole cells)
-
Tris-HCl buffer (pH 7.5)
-
NADPH (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Ethyl acetate for extraction
-
HCl for lactonization
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution containing Tris-HCl buffer (100 mM, pH 7.5), glucose (100 mM), and NADP+ (1 mM).
-
Enzyme Addition: Add the cofactor regeneration enzyme (GDH, e.g., 5 U/mL) and the primary catalyst, the engineered carbonyl reductase (e.g., 1-5 mg/mL lyophilized powder).
-
Substrate Addition: Add the 5-oxodecanoic acid ethyl ester substrate to the desired concentration (e.g., 50 mM).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Maintain the pH of the reaction mixture around 7.5 using a pH-stat or periodic addition of a base, as the oxidation of glucose to gluconic acid will lower the pH.
-
Monitoring: Track the disappearance of the keto ester and the appearance of the hydroxy ester by GC or HPLC.
-
Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the hydroxy ester with ethyl acetate. Dry the organic phase over Na2SO4 and concentrate in vacuo.
-
Lactonization: Dissolve the crude hydroxy ester in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., 1M HCl). Heat the mixture to promote cyclization.
-
Purification and Analysis: Purify the resulting lactone by column chromatography. Determine the yield and enantiomeric excess by chiral GC analysis.
Self-Validation: High conversion of the keto ester (>95%) and high enantiomeric excess of the final lactone product (>99% ee) validate the protocol's effectiveness. The stability and activity of the cofactor regeneration system are crucial for achieving high yields.
| Substrate | Biocatalyst | Product | Product ee (%) | STY (g L⁻¹ d⁻¹) | Ref. |
| 5-Oxodecanoic acid | SmCRM5 | (R)-δ-decalactone | 99 | 301 | [22] |
Conclusion
Biocatalytic methods offer a superior synthetic platform for accessing enantiopure lactones, meeting the increasing demands of the pharmaceutical and fine chemical industries for sustainable and efficient processes.[5] The strategies outlined—hydrolase-catalyzed kinetic resolution, BVMO-catalyzed asymmetric synthesis, and ADH-based transformations—provide a versatile toolkit for synthetic chemists. The choice of a specific method depends on the target molecule, substrate availability, and economic considerations. The protocols provided herein serve as a practical starting point for researchers to develop robust and scalable processes for the production of these high-value chiral building blocks.
References
- 1. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Biocatalytic synthesis of lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 5. ardena.com [ardena.com]
- 6. researchgate.net [researchgate.net]
- 7. synergypublishers.com [synergypublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Reduction of Substituted Furanones
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stereoselective reduction of substituted furanones into chiral butyrolactones and related scaffolds is a cornerstone of modern synthetic chemistry, providing access to key structural motifs found in numerous natural products and pharmaceutical agents. This guide provides an in-depth analysis of prevalent stereoselective reduction methods, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore both substrate-controlled and reagent-controlled strategies, offering researchers the foundational knowledge to select and optimize reaction conditions for achieving high levels of diastereoselectivity and enantioselectivity.
Introduction: The Synthetic Value of Chiral Butyrolactones
Substituted furanones, particularly butenolides, are versatile intermediates in organic synthesis. Their reduction can generate up to two new stereocenters, leading to highly functionalized butyrolactones. These chiral lactone cores are present in a vast array of biologically active molecules, including anti-cancer agents, antibiotics, and signaling molecules. Consequently, the ability to control the stereochemical outcome of furanone reduction is of paramount importance for the efficient and enantiopure synthesis of complex molecular targets.
This document is structured to provide both theoretical understanding and practical guidance. We will first delve into the fundamental principles that govern stereoselectivity and then transition into specific, field-proven protocols for key transformation types.
Foundational Principles of Stereocontrol in Furanone Reduction
The stereochemical outcome of a furanone reduction is determined by the facial selectivity of hydride delivery to the carbonyl carbon. This selectivity can be dictated either by the inherent structural features of the furanone substrate itself (Substrate Control) or by the use of chiral reagents or catalysts (Reagent Control).
Substrate-Controlled Diastereoselectivity
When a furanone substrate already possesses a stereocenter, typically adjacent to the carbonyl group (at the C3 or C5 position), its influence can direct the incoming hydride to one of the two diastereotopic faces of the carbonyl. The predictability of this process is often rationalized by established stereochemical models.
For furanones with an adjacent stereocenter lacking a group capable of chelation (e.g., an alkyl or aryl substituent), the Felkin-Anh model is a powerful predictive tool.[1][2] The model posits that the transition state conformation is staggered to minimize torsional strain, with the largest substituent (L) oriented perpendicular to the carbonyl plane. The nucleophile (hydride) then attacks along the Bürgi-Dunitz trajectory from the face opposite the large group, passing over the smallest substituent (S).[1]
An α-heteroatom, such as the ring oxygen in a furanone, can exert a significant electronic effect and is often treated as the "Large" group in the Felkin-Anh model due to electrostatic repulsion with the incoming nucleophile.[2]
Caption: Felkin-Anh model for nucleophilic attack on a chiral ketone.
When the substituent adjacent to the furanone carbonyl contains a Lewis basic atom (e.g., a hydroxyl or protected hydroxyl group), certain reducing agents with a Lewis acidic metal cation (e.g., Zn(BH₄)₂, Red-Al) can form a rigid, five- or six-membered chelate ring with the substrate.[3][4] This chelation locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face of this new cyclic intermediate, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.[5][6] Zinc borohydride is a particularly effective reagent for such transformations.[7][8]
Caption: Chelation-control model for stereoselective reduction.
Reagent-Controlled Stereoselectivity
When the furanone substrate is prochiral or when the inherent diastereoselectivity is low, external chiral reagents or catalysts are employed to induce high levels of enantioselectivity.
Application Notes & Protocols
This section details the practical application of key stereoselective reduction methodologies for substituted furanones.
Luche Reduction of α,β-Unsaturated Furanones (Butenolides)
Application Note: The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[9][10] The reaction utilizes sodium borohydride (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.[11] According to HSAB theory, the Ce³⁺ ion activates the carbonyl group and promotes the in-situ formation of "harder" alkoxyborohydride species, which preferentially attack the "hard" carbonyl carbon over the "soft" β-olefinic carbon.[9][12] This method is exceptionally mild, rapid, and tolerant of many other functional groups.
Causality Behind Experimental Choices:
-
CeCl₃·7H₂O: The hydrated form is typically used as it is less hygroscopic and easier to handle than the anhydrous salt. Cerium is crucial for activating the carbonyl and modifying the reducing agent.
-
Methanol: Serves as both the solvent and the source for forming the active methoxyborohydride reducing species.
-
Stoichiometry: Typically, equimolar amounts of the substrate, NaBH₄, and CeCl₃ are used, although catalytic amounts of CeCl₃ can sometimes be effective.
-
Temperature: The reaction is highly exothermic and rapid; maintaining a low temperature (0 °C) helps to control the reaction rate and improve selectivity.
General Protocol: Luche Reduction of a Substituted Butenolide [13]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted butenolide (1.0 equiv) and dissolve it in methanol (approx. 0.1–0.2 M).
-
Cerium Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 equiv) to the solution and stir until it dissolves completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Hydride Addition: Add sodium borohydride (NaBH₄, 1.0–1.1 equiv) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution or water to quench the excess reducing agent.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
Application Note: The CBS reduction is one of the most reliable and widely used methods for the enantioselective reduction of prochiral ketones.[10] It employs a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) and a catalytic amount of a chiral oxazaborolidine catalyst, which is typically derived from proline.[12][14] The catalyst coordinates with both the borane (activating it as a hydride donor) and the ketone (orienting it for facial-selective attack).[12] The steric environment of the catalyst directs the hydride transfer to one face of the ketone, leading to high enantiomeric excess (ee).[15] The reaction must be conducted under strictly anhydrous conditions, as water can significantly diminish enantioselectivity.[10]
Causality Behind Experimental Choices:
-
Oxazaborolidine Catalyst: The chiral catalyst is the source of asymmetry. The (S)-catalyst typically yields the (R)-alcohol, and vice versa, though this depends on the relative steric bulk of the ketone substituents.
-
Borane Source: Borane-THF or Borane-DMS are common stoichiometric reductants. Catecholborane can also be used.
-
Anhydrous Conditions: Water reacts with borane and the catalyst, leading to non-catalytic background reduction and lower ee's.
-
Temperature: Lower temperatures (e.g., -78 °C to 0 °C) generally lead to higher enantioselectivity.
Caption: General workflow for a CBS reduction experiment.
General Protocol: CBS Reduction of a Prochiral Furanone [12]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene, 0.05–0.1 equiv) to a flame-dried, two-neck round-bottom flask.
-
Cooling: Cool the catalyst solution to 0 °C or the desired reaction temperature (e.g., -20 °C).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0 equiv) or a borane-THF solution. Stir for 10-15 minutes at this temperature.
-
Substrate Addition: Dissolve the furanone substrate (1.0 equiv) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 15-30 minutes, ensuring the internal temperature remains constant.
-
Reaction Monitoring: Stir the mixture at the chosen temperature for 1-24 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting chiral alcohol by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or NMR analysis of a Mosher ester derivative.
Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)
Application Note: Asymmetric transfer hydrogenation is a powerful and operationally simple method that avoids the use of high-pressure hydrogen gas.[16] The Noyori-Ikariya protocol typically uses a ruthenium(II) catalyst bearing a chiral N-sulfonated diamine ligand (e.g., TsDPEN) and an arene ligand.[2][17] The hydrogen source is commonly an azeotropic mixture of formic acid and triethylamine (HCO₂H/NEt₃) or isopropanol with a base.[2] The mechanism involves a metal-ligand bifunctional transition state where a hydride is transferred from the metal and a proton from the ligand's N-H group to the ketone carbonyl in a concerted manner.[2][18] This method has been successfully applied to the reduction of furan-containing ketones, affording high enantioselectivity.[1]
Causality Behind Experimental Choices:
-
Ru(II) Catalyst: The combination of the ruthenium center, the chiral diamine, and the arene ligand creates the specific chiral environment necessary for enantioselection.
-
Hydrogen Source: The formic acid/triethylamine mixture is a convenient and effective source of hydrogen. Isopropanol can also be used, but often requires higher temperatures.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Temperature: Reactions are often run at slightly elevated temperatures (e.g., 40 °C) to ensure a reasonable reaction rate.
General Protocol: Asymmetric Transfer Hydrogenation of a Furanone [1][2]
-
Setup: In a flask, prepare the hydrogen source by adding formic acid (2.5 equiv) to triethylamine (5.0 equiv) at 0 °C to form the 5:2 azeotropic mixture.
-
Catalyst and Substrate: In a separate, inert-atmosphere flask, add the furanone substrate (1.0 equiv) and the chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--, 0.005–0.02 equiv).
-
Reaction Initiation: Add the prepared formic acid/triethylamine mixture to the flask containing the substrate and catalyst.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 28–40 °C) for the required time (typically 12–48 hours). Monitor the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The enantiomerically enriched alcohol can be purified by flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Data Summary: Stereoselectivity in Furanone Reductions
The selection of a reduction method depends on the specific furanone substrate and the desired stereochemical outcome. The following table summarizes representative results from the literature to guide this selection process.
| Furanone Substrate | Method/Reagent | Conditions | Product | Selectivity | Reference |
| 2-Acetylfuran | Noyori-Ikariya ATH | RuCl--INVALID-LINK--, HCOOH/NEt₃ | Chiral furyl alcohol | 99:1 e.r. | [1] |
| Dihydropyranone-Furanone | Pd/C, H₂ | MeOH | Saturated ketone | 95:5 d.r. | [1] |
| α,β-Unsaturated Ketone | Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | Allylic alcohol | 1,2-reduction | [9][13] |
| Prochiral Ketone | CBS Reduction | (R)-Me-CBS, BH₃·SMe₂, THF | Chiral alcohol | Up to >95% e.e. | [10][15] |
| α-Hydroxy Ketone | Red-Al | Toluene | anti-1,2-diol | 5:1 to 20:1 d.r. | [3] |
| β-Hydroxy Ketone | Zn(BH₄)₂ | Et₂O, -78 °C | syn-1,3-diol | High d.r. | [7] |
Note: e.r. = enantiomeric ratio; d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Direct comparison between entries is limited due to different substrates.
Conclusion
The stereoselective reduction of substituted furanones is a mature yet continually evolving field. A thorough understanding of the underlying principles of substrate and reagent control is critical for success. For diastereoselective reductions of existing chiral furanones, the choice between non-chelating (Felkin-Anh control) and chelating (Chelation control) conditions can provide access to either diastereomer. For enantioselective transformations of prochiral furanones, powerful catalytic methods like the CBS reduction and Noyori-Ikariya transfer hydrogenation offer reliable and highly selective routes to enantiopure butyrolactones. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize these critical synthetic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ACG Publications - Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent [acgpubs.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Synthesis of α-Chiral Butyrolactones by Highly Stereoselective Radical Transfer or Sequential Asymmetric Alkylations: Concise Preparation of Leupyrrin Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Borohydride | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]
- 9. Luche reduction - Wikipedia [en.wikipedia.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 18. cnls.lanl.gov [cnls.lanl.gov]
Application Notes & Protocols: A Scientist's Guide to Organocatalytic Formal Annulation Reactions of γ-Butenolides
Introduction: The Strategic Value of γ-Butenolides in Complex Synthesis
The γ-butenolide (or furanone) scaffold is a cornerstone in synthetic chemistry, forming the core of numerous natural products and therapeutic agents known for a wide range of biological activities.[1][2][3] Their inherent reactivity and stereochemical potential make them prized chiral building blocks for creating complex molecular architectures.[1] Organocatalytic formal annulation reactions—cycloadditions that build new rings onto the butenolide core—have emerged as a powerful, atom-economical strategy to rapidly construct densely functionalized heterocyclic systems, such as spirocycles and fused-ring structures, which are of paramount importance in drug discovery.[4][5]
This guide provides an in-depth exploration of key organocatalytic annulation strategies, moving beyond simple procedural lists to explain the underlying mechanistic principles and rationale behind protocol design. We will focus on methodologies catalyzed by phosphines, N-heterocyclic carbenes (NHCs), and bifunctional amines/thioureas, offering detailed protocols, mechanistic insights, and data-driven examples for the modern research scientist.
Foundational Principles: Organocatalytic Activation of Butenolides
The success of these annulation reactions hinges on the catalyst's ability to transform the relatively stable butenolide into a reactive intermediate. The choice of organocatalyst dictates the specific activation mode and, consequently, the type of annulation that can be achieved.
-
Phosphine Catalysis: Tertiary phosphines, like triphenylphosphine (PPh₃), act as potent nucleophiles. They attack the β-position of an activated butenolide precursor (e.g., an allenoate or butynoate) or the γ-position of a deconjugated butenolide, generating a zwitterionic phosphonium enolate. This intermediate is the key nucleophilic species that initiates the annulation cascade.[6][7]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are exceptional nucleophiles that react with α,β-unsaturated aldehydes (enals). This generates a reactive acyl anion equivalent known as the Breslow intermediate, which can tautomerize to form a homoenolate. This catalytically generated homoenolate is a powerful C-nucleophile capable of attacking various electrophiles, leading to the formation of γ-butyrolactones.[8][9][10][11]
-
Bifunctional Amine/Thiourea Catalysis: Chiral catalysts combining a basic amine (like a tertiary amine or prolinol ether) and a hydrogen-bond donor (like thiourea or squaramide) operate through dual activation. The amine moiety deprotonates the butenolide at the γ-position to form a chiral enolate, while the thiourea group simultaneously activates the electrophilic partner through hydrogen bonding, orchestrating a highly enantioselective vinylogous Michael addition.[12][13][14]
Below is a generalized workflow for a typical organocatalytic annulation experiment.
N-Heterocyclic Carbene (NHC) Catalyzed Formal [3+2] Annulation
This strategy is highly effective for synthesizing spirooxindole γ-butyrolactones, privileged structures in medicinal chemistry.[4][10][15] The reaction proceeds via a formal [3+2] cycloaddition between an enal (the 3-carbon component) and an isatin (the 2-carbon component).
Mechanistic Rationale
The catalytic cycle, driven by an NHC, transforms the enal into a nucleophilic homoenolate equivalent. This key intermediate then attacks the electrophilic C3-ketone of the isatin. An intramolecular cyclization followed by catalyst regeneration furnishes the final spirocyclic product.
Representative Protocol: NHC-Catalyzed Synthesis of Spirooxindole Butenolide[10][15]
Scientist's Insight: This protocol uses an NHC generated in situ from a triazolium salt precursor and a mild base. The choice of a bulky N-aryl substituent on the NHC is crucial for enhancing stereoselectivity. The use of an anhydrous, non-protic solvent like THF is essential to prevent protonation of the reactive intermediates.
Materials:
-
Imidazolium or Triazolium salt (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (10-20 mol%)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or DBU (10-20 mol%)
-
Isatin derivative (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the triazolium salt (0.1 mmol, 20 mol%) and the isatin derivative (0.5 mmol, 1.0 equiv).
-
Add anhydrous THF (2.5 mL) and stir the suspension at room temperature.
-
Add KHMDS (0.5 M in toluene, 0.2 mL, 0.1 mmol, 20 mol%) dropwise to the mixture. Stir for 10 minutes to allow for in situ generation of the NHC.
-
Add the enal (0.6 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spirooxindole γ-butyrolactone.
Data Summary: Scope of the Reaction
| Entry | Isatin Substituent (R¹) | Enal Substituent (R²) | Yield (%) | d.r. (cis:trans) | Ref |
| 1 | H | Phenyl | 85 | >20:1 | [10] |
| 2 | 5-Br | Phenyl | 81 | >20:1 | [10] |
| 3 | H | 4-Chlorophenyl | 88 | >20:1 | [10] |
| 4 | H | 2-Furyl | 75 | 15:1 | [10] |
Phosphine-Catalyzed Formal [3+2] Annulation
Phosphine catalysis is a classic and robust method for formal cycloadditions. A common strategy involves the reaction of γ-substituted allenoates or butynoates (as 3-carbon synthons) with various electrophiles. Here, we detail the highly diastereoselective synthesis of 2-azaspiro[4.4]nonene derivatives from γ-substituted allenoates and succinimides.[6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic addition of the phosphine to the central carbon of the allenoate, generating a zwitterionic intermediate. A subsequent proton transfer from the succinimide to the α-carbon of the intermediate creates an ion pair. Finally, an intramolecular SN2' reaction closes the five-membered ring and regenerates the phosphine catalyst.
Representative Protocol: Synthesis of 2-Azaspiro[4.4]nonene-1,3-diones[6]
Scientist's Insight: The diastereoselectivity of this reaction is exceptionally high, driven by the sterically demanding transition state of the intramolecular cyclization. The choice of PPh₃ as the catalyst is a balance of sufficient nucleophilicity to initiate the reaction and its ability to be a good leaving group in the final step. Toluene is an excellent solvent choice due to its high boiling point, allowing for elevated temperatures if needed, and its non-protic nature.
Materials:
-
Triphenylphosphine (PPh₃) (10 mol%)
-
N-substituted succinimide (1.0 equiv)
-
γ-Aryl-α-methyl-allenoate (1.2 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
To a sealed tube, add the N-substituted succinimide (0.2 mmol, 1.0 equiv), triphenylphosphine (0.02 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Add the γ-aryl-α-methyl-allenoate (0.24 mmol, 1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir for 12 hours, then cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography (petroleum ether/ethyl acetate) to afford the pure spiro-product.
Data Summary: Substrate Scope
| Entry | Succinimide (N-Substituent) | Allenoate (γ-Aryl Group) | Yield (%) | d.r. | Ref |
| 1 | Benzyl | Phenyl | 96 | >99:1 | [6] |
| 2 | Methyl | Phenyl | 85 | >99:1 | [6] |
| 3 | Benzyl | 4-Methylphenyl | 95 | >99:1 | [6] |
| 4 | Benzyl | 4-Bromophenyl | 92 | >99:1 | [6] |
Bifunctional Catalysis: Formal [2+2+2] Annulation
More complex cascades can be achieved using bifunctional catalysts. A notable example is the formal [2+2+2] annulation of γ-butenolides, methylene indolinones, and nitroolefins, catalyzed by a chiral thiourea-amine catalyst.[12][13][16] This one-pot process constructs a cyclohexane-fused γ-butyrolactone containing six contiguous stereocenters with excellent enantioselectivity.[12][13][16]
Mechanistic Rationale
The reaction proceeds via a stepwise vinylogous Michael/Michael/Michael cascade.
-
First Michael Addition: The bifunctional catalyst deprotonates the γ-butenolide, and the thiourea moiety activates the methylene indolinone. This facilitates the first enantioselective vinylogous Michael addition.
-
Second Michael Addition: The resulting enolate intermediate then attacks the nitroolefin in a second Michael addition.
-
Third Michael (Annulation): A final intramolecular Michael addition by the nitronate intermediate onto the enone system of the former methylene indolinone closes the six-membered ring, forming the tricyclic product.
Representative Protocol: Thiourea-Catalyzed [2+2+2] Annulation[12][13][16]
Scientist's Insight: This reaction is a testament to the power of cascade catalysis. The success relies on the precise orchestration of three sequential bond-forming events. The L-tert-leucine-derived catalyst is key, as its rigid structure and dual-activation capability provide a well-defined chiral environment, leading to high stereocontrol. The reaction is typically run at low temperatures to maximize enantioselectivity by favoring the highly ordered transition state.
Materials:
-
L-tert-leucine-derived bifunctional thiourea catalyst (10 mol%)
-
γ-Butenolide (1.2 equiv)
-
Methylene indolinone (1.0 equiv)
-
Nitroolefin (1.5 equiv)
-
Anhydrous Toluene or Chloroform
Step-by-Step Procedure:
-
To a dry vial, add the methylene indolinone (0.1 mmol, 1.0 equiv), the thiourea catalyst (0.01 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Cool the mixture to -20 °C.
-
Add the γ-butenolide (0.12 mmol, 1.2 equiv) and the nitroolefin (0.15 mmol, 1.5 equiv).
-
Stir the reaction at -20 °C for 48-72 hours.
-
Monitor the reaction by TLC. Once the methylene indolinone is consumed, concentrate the mixture directly.
-
Purify the crude product via flash column chromatography to isolate the fused butyrolactone.
Data Summary: Selected Examples
| Entry | Methylene Indolinone (EWG) | Nitroolefin (Ar) | Yield (%) | ee (%) | Ref |
| 1 | COOMe | Phenyl | 95 | >99 | [12] |
| 2 | COOMe | 4-Fluorophenyl | 91 | 98 | [12] |
| 3 | COOEt | Phenyl | 92 | 99 | [12] |
| 4 | COMe | Phenyl | 88 | 97 | [12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of new γ-butenolides via organocatalyzed epoxidation of chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
- 8. N-heterocyclic carbene-catalyzed generation of homoenolates: gamma-butyrolactones by direct annulations of enals and aldehydes. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Synthesis of Fused Butyrolactones via Organocatalytic Formal [2 + 2 + 2] Annulation of γ-Butenolides, Methylene Indolinones, and Nitroolefins. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hydroxy Acid Lactonization
Welcome to the technical support center for the optimization of hydroxy acid lactonization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic esters from hydroxy acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.
Foundational Concepts: The Driving Forces and Challenges of Lactonization
Lactonization is an intramolecular esterification that forms a cyclic ester (a lactone) from a molecule containing both a hydroxyl and a carboxylic acid group.[1][2] The success of this reaction is a delicate balance between thermodynamics and kinetics, heavily influenced by the stability of the resulting ring and the conformational freedom of the starting hydroxy acid.
Five- and six-membered γ- and δ-lactones often form spontaneously due to their thermodynamic stability.[3][4] However, the formation of smaller rings (like β-lactones) is challenging due to significant ring strain, while the synthesis of larger macrocycles (macrolactonization) faces kinetic hurdles as intermolecular polymerization becomes a major competing reaction.[3][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during lactonization experiments in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Issue 1: Low or No Yield of the Desired Lactone
Q1: My macrolactonization reaction is resulting in a low yield, and I'm isolating a significant amount of oligomeric or polymeric material. What's going wrong?
A1: The primary culprit is likely that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a classic challenge in macrolactonization.[5] To favor the intramolecular pathway, you must operate under high-dilution conditions.
-
Core Principle: The rate of the intramolecular reaction is dependent on the concentration of the starting material, whereas the rate of the intermolecular reaction is dependent on the square of the concentration. By significantly lowering the concentration, you disproportionately slow down the undesired polymerization.
-
Troubleshooting Steps:
-
Decrease Substrate Concentration: Aim for a final concentration in the range of 0.001 M to 0.05 M. For particularly challenging cyclizations, concentrations as low as 0.0005 M may be necessary. A reported successful macrolactamization of a Hapalosin precursor, for example, used a 0.01 M solution.[5]
-
Employ Slow Addition: Use a syringe pump to add the solution of your hydroxy acid (seco-acid) to the reaction vessel containing the activating reagents over a period of several hours (e.g., 4-12 hours).[5] This technique maintains a pseudo-low concentration of the reactive species, further discouraging intermolecular interactions.
-
Re-evaluate Your Activating Agent: The choice of coupling reagent is critical. For macrolactonizations, several powerful methods have been developed. Consider the following:
-
Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then cyclized in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8][9][10] It is renowned for its high yields and compatibility with a wide range of substrates.[7][8][9]
-
Mitsunobu Reaction: This involves the activation of the hydroxyl group with a combination of a phosphine (e.g., triphenylphosphine) and a diazodicarboxylate (e.g., DIAD or DEAD).[11] It is particularly useful for secondary alcohols but can be sensitive to steric hindrance.
-
Mukaiyama Macrolactonization: This method employs a 2-halo-N-alkylpyridinium salt (e.g., 1-methyl-2-chloropyridinium iodide) to activate the carboxylic acid.[12][13]
-
-
-
Visualizing the Competing Pathways:
Caption: High dilution favors intramolecular lactonization over intermolecular polymerization.
Q2: I'm attempting a γ- or δ-lactonization, and the reaction is sluggish or incomplete, even with heating. What factors should I consider?
A2: While thermodynamically favored, the kinetics of γ- and δ-lactonization can still be slow. Several factors can be at play:
-
Insufficient Acid or Base Catalysis: Lactonization is often accelerated by the presence of an acid or base catalyst.[1]
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.
-
Base Catalysis: A base can deprotonate the hydroxyl group, increasing its nucleophilicity. However, this is less common for simple lactonizations as it can also deprotonate the carboxylic acid, rendering it unreactive.
-
-
Temperature: While heating generally increases the reaction rate, excessive temperatures can lead to side reactions like dehydration (for certain substrates) or epimerization at sensitive stereocenters.[5][14] A modest temperature increase (e.g., to 50-80 °C) is often sufficient.
-
Solvent Choice: The solvent can influence the conformation of the hydroxy acid. A solvent that promotes a "folded" conformation, bringing the hydroxyl and carboxyl groups into proximity, can accelerate the reaction. Aprotic solvents like toluene or THF are commonly used.[9]
Issue 2: Formation of Side Products and Isomers
Q3: My reaction is producing a mixture of lactones of different ring sizes. How can I improve the regioselectivity?
A3: The formation of multiple lactone isomers suggests that different hydroxyl groups are competing in the cyclization reaction. This is a common issue with polyhydroxy acids.
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Product: The most stable lactone (usually the 5- or 6-membered ring) will be the major product under equilibrium conditions (higher temperatures, longer reaction times, reversible reaction conditions).
-
Kinetic Product: The lactone that forms fastest will be the major product under kinetic control (lower temperatures, shorter reaction times, irreversible conditions).
-
-
Troubleshooting Steps:
-
Protecting Groups: The most robust solution is to use protecting groups to selectively block all but the desired hydroxyl group from reacting. This provides complete control over the regioselectivity.
-
Catalyst-Controlled Reactions: Recent advances have shown that specific catalysts can direct lactonization to a particular C-H bond, overriding the inherent reactivity of the substrate.[15][16][17] For example, different quinoline-pyridone ligands for palladium catalysts can selectively promote the formation of γ- or δ-lactones.[16]
-
Enzymatic Methods: Biocatalysts (enzymes) can offer exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.[18]
-
Q4: I'm observing epimerization at a stereocenter adjacent to the carbonyl group in my product. How can I prevent this?
A4: Epimerization at the α-carbon is typically caused by enolization under basic or high-temperature conditions.
-
Mechanism: A base can abstract the acidic α-proton to form an enolate, which is planar. Reprotonation can then occur from either face, leading to a mixture of epimers.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If using a base, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) instead of stronger bases like triethylamine where possible. In the Yamaguchi esterification, triethylamine is used to form the mixed anhydride, but the subsequent cyclization is promoted by the nucleophilic catalyst DMAP.[8]
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[5] For some sensitive substrates, this may mean running the reaction at room temperature or even 0 °C for an extended period.
-
Choose a Milder Activation Method: Methods like the Mitsunobu reaction are generally performed at low temperatures (e.g., 0 °C to room temperature) and are less prone to causing epimerization.[11]
-
Issue 3: Purification Challenges
Q5: My crude product is difficult to purify. What are the best strategies for isolating my target lactone?
A5: Lactone purification can be challenging due to the presence of unreacted starting material, activating reagents, and byproducts. The strategy will depend on the properties of your lactone and the impurities present.
-
Common Impurities & Solutions:
-
Acidic Impurities (Unreacted Hydroxy Acid, Acidic Byproducts): An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can extract these impurities into the aqueous layer.[19] Be cautious with strong bases, as they can hydrolyze the desired lactone.[2][19]
-
Phosphine Oxides (from Mitsunobu): Triphenylphosphine oxide can be notoriously difficult to remove via standard column chromatography. Strategies include crystallization or using a phosphine reagent designed for easier removal.
-
DMAP/Pyridinium Salts (from Yamaguchi/Mukaiyama): These are often water-soluble and can be removed with an acidic wash (e.g., dilute HCl or NH4Cl solution) during the workup.
-
-
Purification Techniques Comparison:
| Purification Technique | Typical Purity | Key Advantages | Key Disadvantages |
| Aqueous Extraction | >98% (for removing acidic/basic impurities)[19] | Fast, effective for removing specific impurity classes.[19] | Risk of lactone hydrolysis at high pH; requires subsequent solvent removal.[19] |
| Column Chromatography | High (>95%)[19] | Versatile, good for a wide range of impurities.[19] | Can be time-consuming; potential for product degradation on silica gel; requires large solvent volumes.[19] |
| Crystallization | Very High (>99%) | Yields highly pure, solid product. | Not all lactones are crystalline; requires finding a suitable solvent system. |
| Distillation | High (>95%) | Effective for volatile, thermally stable lactones. | Not suitable for high molecular weight or thermally sensitive compounds. |
-
Experimental Protocol: Standard Aqueous Workup & Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
Saturated aqueous NaHCO3 solution (to remove acidic impurities).
-
Water or brine.
-
(Optional) Dilute aqueous HCl (to remove basic impurities like DMAP).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solvent under reduced pressure to yield the crude lactone, which can then be further purified by chromatography or crystallization.
-
Advanced Methodologies at a Glance
For particularly challenging substrates, several advanced lactonization methods have been developed.
-
Ring-Closing Metathesis (RCM): An exceptionally powerful method for forming unsaturated lactones, especially macrocycles.[20][21][22][23][24] It involves the cyclization of a diene-containing ester using a ruthenium-based catalyst (e.g., Grubbs' catalyst).[20][22]
-
C-H Activation/Lactonization: A cutting-edge approach where a catalyst (often palladium- or manganese-based) selectively functionalizes a C-H bond to form the lactone ring.[15][16][25][26][27] This method can provide access to lactones that are difficult to synthesize via traditional means.
-
Decision Workflow for Method Selection:
Caption: A simplified decision guide for selecting a lactonization method.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. art.torvergata.it [art.torvergata.it]
- 27. researchgate.net [researchgate.net]
Improving diastereoselectivity in the nitro-Michael reaction of furanones
Welcome to the technical support center for the stereoselective nitro-Michael reaction of furanones (butenolides). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we address common challenges, provide in-depth mechanistic explanations, and offer detailed protocols to help you achieve high diastereoselectivity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered in the laboratory when performing nitro-Michael additions to furanones.
Q1: My reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. What is the first parameter I should investigate to improve the diastereomeric ratio (d.r.)?
A1: The single most influential factor in determining diastereoselectivity in this reaction is the catalyst . The inherent, uncatalyzed pathway often provides little to no selectivity. The addition of a suitable organocatalyst is crucial for organizing the transition state to favor one diastereomer.
If you are observing poor selectivity, the primary troubleshooting steps should be:
-
Catalyst Choice: Are you using a bifunctional catalyst? Chiral thiourea or squaramide catalysts derived from Cinchona alkaloids are highly effective. These catalysts possess both a Brønsted base site (e.g., the quinuclidine nitrogen) to deprotonate the furanone and a hydrogen-bond donor moiety (the thiourea or squaramide group) to activate and orient the nitroalkene. This dual activation is key to creating a highly ordered, diastereoselective transition state.[1][2]
-
Catalyst Loading: While catalytic amounts are sufficient, ensure you are using an adequate loading, typically ranging from 1 to 10 mol%. Too low a loading may result in a significant background (uncatalyzed) reaction, leading to poor d.r.
The flowchart below outlines a logical troubleshooting workflow for improving diastereoselectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Q2: My protocol consistently produces the syn adduct, but my synthetic target is the anti diastereomer. How can I reverse the selectivity?
A2: This is a classic challenge in nitro-Michael reactions, as the syn pathway is often the kinetically favored, default outcome. This preference is frequently explained by the Seebach transition-state model, where the reactants are arranged to minimize steric hindrance and maximize electrostatic attraction.[3]
However, switching to the anti product is achievable through catalyst control . Groundbreaking work has shown that pseudoenantiomeric catalysts can direct the reaction to opposite diastereomers. Specifically, while many quinine-derived catalysts yield syn products, certain epi-Cinchona alkaloid catalysts have been demonstrated to produce the anti adduct with very high selectivity.
For example, an epi-quinine derived catalyst can override the inherent syn preference to deliver the anti product in high yield and d.r.[3][4][5][6] This occurs because the catalyst forces the reactants into a different transition state geometry where the approach of the nitroalkene is altered. DFT calculations have supported models showing how these catalysts create a specific hydrogen-bonding network that stabilizes the transition state leading to the anti product.[3][5]
| Catalyst Type | Typical Outcome | d.r. (up to) | Enantioselectivity (ee, up to) |
| Quinine-derived Thiourea | syn-selective | >98:2 | >90% |
| epi-Quinine Benzamide | anti-selective | 96:4 | 99% |
Data synthesized from literature reports.[3]
Q3: What is the mechanistic role of the solvent and temperature in controlling diastereoselectivity?
A3: Solvent and temperature are critical secondary parameters for fine-tuning selectivity once an appropriate catalyst has been chosen.
-
Solvent: The solvent's polarity and ability to form hydrogen bonds can significantly impact the reaction.
-
Non-polar, aprotic solvents like toluene or dichloromethane (CH2Cl2) are often the solvents of choice.[3] They do not compete with the catalyst's hydrogen-bonding interactions, allowing the catalyst to exert maximum control over the transition state assembly.
-
Polar protic solvents (e.g., alcohols) should generally be avoided as they can solvate the catalyst and reactants, disrupting the precise hydrogen-bonding network required for high stereoselectivity.
-
Polar aprotic solvents (e.g., THF, acetonitrile) can sometimes be effective but may lead to lower selectivity compared to non-polar options.
-
-
Temperature: Michael additions are reversible, but the nitro-Michael reaction is often under kinetic control, especially at lower temperatures.
-
Lowering the temperature (e.g., from room temperature to 0°C, -20°C, or even -78°C) generally increases diastereoselectivity. This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy, favoring the lower-energy pathway more decisively.
-
The diagram below illustrates the proposed bifunctional activation mechanism leading to the commonly observed syn product.
Caption: Bifunctional catalyst organizing the transition state.
Q4: My reaction is clean but very slow, and I'm concerned about potential side reactions or catalyst degradation over time. How can I increase the reaction rate without sacrificing selectivity?
A4: Sluggish reaction rates are a common issue, especially when targeting high selectivity at low temperatures. Here are several strategies:
-
Increase Catalyst Loading: Cautiously increasing the catalyst loading from 5 mol% to 10 mol% can sometimes accelerate the reaction without compromising the d.r.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a typical starting point.
-
Use of Additives:
-
Molecular Sieves: The presence of trace amounts of water can hydrolyze the active enamine or enolate intermediates and interfere with the catalyst. Adding activated 4Å molecular sieves is highly recommended to ensure strictly anhydrous conditions, which can improve both rate and selectivity.[3][7]
-
Co-catalysts/Additives: In some organocatalytic systems, a weak acid or base additive can enhance turnover. However, this is highly system-dependent and should be approached with care, as it can also decrease selectivity.
-
Experimental Protocols
Protocol 1: General Procedure for an Organocatalyzed anti-Selective Nitro-Michael Addition
This protocol is adapted from established literature procedures for achieving anti-selectivity.[3]
Materials:
-
5-substituted-2(3H)-furanone (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
epi-Quinine derived catalyst (5 mol%)
-
Activated 4Å Molecular Sieves (100 mg per 0.25 mmol of furanone)
-
Anhydrous Toluene (to 0.2 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the epi-quinine catalyst (0.0125 mmol, 5 mol%) and activated 4Å molecular sieves.
-
The vial is sealed with a septum and purged with nitrogen or argon.
-
Anhydrous toluene (1.0 mL) is added, followed by the 5-substituted-2(3H)-furanone (0.25 mmol, 1.0 equiv).
-
The nitroalkene (0.30 mmol, 1.2 equiv) is then added, and the mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
Upon completion (typically 12-48 hours), the reaction mixture is filtered to remove the molecular sieves and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
-
The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude or purified product. Enantiomeric excess (ee) is determined by chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Selective Asymmetric Nitro-Michael Reaction of Furanones: Diastereocontrol by Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Highly Polar Hydroxy Lactones
Welcome to the technical support center for the purification of highly polar hydroxy lactones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. Due to their multiple polar functional groups (hydroxyls, esters) and high water solubility, hydroxy lactones defy conventional purification workflows. This resource provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established scientific principles.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific, acute issues you may encounter during the purification of highly polar hydroxy lactones. Each problem is analyzed to identify the root cause, followed by a step-by-step solution with a clear explanation of the underlying chemistry.
Issue 1: My hydroxy lactone elutes in the solvent front on a silica gel column.
Q: I'm performing normal-phase flash chromatography on silica gel, but my polar hydroxy lactone isn't retained. It comes out immediately after the void volume, even when I use highly polar solvents like 100% ethyl acetate or methanol/DCM mixtures. What's happening and how do I fix it?
A: This is a classic and frequent problem. The issue is not that your mobile phase isn't polar enough; it's that your analyte is so polar that it has a much higher affinity for the polar mobile phase than for the polar silica stationary phase. In reversed-phase (RP) chromatography, highly polar compounds also elute in the void because they don't interact with the non-polar stationary phase.[1] You are experiencing the normal-phase equivalent of this phenomenon.
Root Cause Analysis:
-
Extreme Polarity Mismatch: Your hydroxy lactone, likely containing multiple hydroxyl groups, is extremely hydrophilic. It is more soluble in the polar eluent than it is attracted to the silica surface.
-
Competition: Polar solvent molecules (like methanol) are very effective at occupying the active silanol sites on the silica gel, preventing your compound from adsorbing.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most robust solution. HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) with a mobile phase that is a mixture of a high concentration of organic solvent (typically acetonitrile) and a low concentration of aqueous solvent (water or buffer).[2] The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[3] In HIL-IC, water is the "strong" solvent that elutes the compound.[4]
-
Use an Alternative Normal-Phase Adsorbent: If you must use normal-phase conditions, consider stationary phases with different polar characteristics than silica.
-
Reversed-Phase Chromatography with Highly Aqueous Mobile Phases: If your lactone has some non-polar character, you may achieve retention on a C18 column designed for use in 100% aqueous conditions.
-
Action: Use an "aqueous stable" C18 column and start with a mobile phase of 98:2 water:acetonitrile (or methanol).
-
Issue 2: I'm observing severe peak tailing and streaking during chromatography.
Q: I'm using a silica gel column and I've found a solvent system that retains my compound. However, the peak is very broad with a significant tail, making separation from nearby impurities impossible. What causes this?
A: Peak tailing is one of the most common distortions in chromatography and often indicates a secondary, undesirable retention mechanism is at play.[7] For polar compounds like hydroxy lactones, the primary cause is strong, non-ideal interactions with the stationary phase.
Root Cause Analysis:
-
Silanol Interactions: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. The hydroxyl groups on your lactone can engage in very strong hydrogen bonding with these silanols. Furthermore, if your molecule has any basic character, it can interact ionically with deprotonated silanols (Si-O⁻), leading to significant tailing.[8]
-
Column Overload: Injecting too much sample can saturate the active sites on the column, causing tailing.[9]
Solutions:
-
Add a Mobile Phase Modifier: The most effective way to combat tailing from silanol interactions is to add a small amount of an acid or base to your mobile phase.
-
Action (for neutral/acidic lactones): Add 0.1% to 1% of a volatile acid like formic acid or acetic acid to your mobile phase. The acid protonates the silanol groups, reducing their ability to cause unwanted secondary interactions.[9]
-
Action (for basic lactones): Add 0.1% to 1% of a volatile base like triethylamine (TEA) or ammonia. The base will preferentially interact with the acidic silanol sites, "masking" them from your analyte.[10][11]
-
-
Use an End-Capped or Deactivated Column: Modern chromatography columns are often "end-capped," where the residual silanol groups are reacted with a non-polar silane to make them less active.[7]
-
Action: Ensure you are using a high-quality, end-capped column. For particularly sensitive compounds, consider base-deactivated silica.[12]
-
-
Reduce Sample Load: Before making drastic changes, confirm you are not simply overloading the column.
-
Action: Reduce your injection volume or sample concentration by 50% and see if the peak shape improves.[9]
-
Issue 3: My lactone ring is hydrolyzing during the purification process.
Q: My post-purification analysis (e.g., NMR, MS) shows the presence of the corresponding hydroxy acid, indicating my lactone ring has opened. I suspect it's happening during my chromatography or workup. How can I prevent this?
A: Lactone hydrolysis is a critical stability issue, as the ester bond is susceptible to cleavage under both acidic and, more significantly, basic conditions.[13][14] The presence of water and nucleophiles (like methanol in the mobile phase) can accelerate this degradation.
Root Cause Analysis:
-
pH Extremes: Standard silica gel is acidic (pH ~4-5), which can catalyze hydrolysis, especially at elevated temperatures or during long residence times on the column. Conversely, basic conditions (e.g., using ammonia or TEA as a modifier without careful control) are highly effective at promoting rapid saponification of the ester.[15]
-
Presence of Water: Water is required for hydrolysis. Using "wet" solvents or aqueous workups without pH control increases the risk.
-
Temperature: Like most reactions, hydrolysis rates increase with temperature.
Solutions:
-
Control the pH: This is the most critical factor.
-
Action: Use buffered mobile phases for HPLC or add a volatile buffer system like ammonium acetate or ammonium formate (typically 10 mM) to your flash chromatography solvents. This will maintain a stable, near-neutral pH environment. For extractions, use buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) instead of plain water.
-
-
Minimize Water Contact and Time:
-
Action: Use dry (anhydrous) solvents for your chromatography whenever possible. If an aqueous workup is necessary, perform it quickly and at low temperatures (e.g., in an ice bath). Immediately dry the organic layer over a drying agent like sodium sulfate or magnesium sulfate.
-
-
Work at Low Temperatures:
-
Action: If you suspect thermal degradation, run your column in a cold room or use a jacketed column with a cooling circulator. Evaporate fractions at reduced temperature using a rotary evaporator with a chilled water bath.
-
-
Consider Non-Aqueous Purification:
-
Action: If the compound is sufficiently soluble, explore non-aqueous purification techniques. For example, size-exclusion chromatography (SEC) using solvents like THF or DMF can be an option for separating based on size rather than polarity, avoiding pH and water issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new, highly polar hydroxy lactone?
A: The best starting point is a rapid, small-scale analytical assessment to scout for the right conditions before committing to a preparative scale.
Workflow for Method Development:
-
Assess Solubility: Determine the solubility of your crude material in common chromatography solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water). This informs your choice of injection solvent and potential mobile phases.
-
Perform TLC Analysis (The "Scouting" Step): Use Thin Layer Chromatography to quickly test different stationary and mobile phases.
-
Stationary Phases to Test:
-
Standard Silica Gel
-
Reversed-Phase C18
-
HILIC (Amine or Diol plates, if available)
-
-
Mobile Phases to Test:
-
For Silica: Hexane/Ethyl Acetate gradients, DCM/Methanol gradients.
-
For C18: Water/Acetonitrile gradients, Water/Methanol gradients.
-
For HILIC: Acetonitrile/Water gradients (starting with high organic content).
-
-
-
Analyze the TLC Results:
-
If you see good retention and separation on C18, a reversed-phase method is likely your best option.
-
If the compound stays at the baseline on silica but moves on C18, it confirms high polarity and points towards RP or HILIC.
-
If the compound streaks on silica, it suggests strong silanol interactions, and you should plan to use a mobile phase modifier.
-
If the compound is retained on a HILIC plate with a high-organic mobile phase, HILIC is a very promising technique.[1]
-
-
Select the Primary Strategy: Based on the TLC results, choose your primary purification strategy (RP, HILIC, or modified Normal Phase) and proceed to optimize it on a small analytical HPLC or flash column.
Q2: When should I choose Reversed-Phase (RP), Normal-Phase (NP), or HILIC chromatography?
A: The choice depends almost entirely on the polarity of your hydroxy lactone. The following decision tree and table summarize the selection process.
Diagram: Purification Strategy Selection
Caption: Decision tree for selecting a primary purification method.
Table: Comparison of Chromatographic Modes
| Feature | Normal Phase (NP) | Reversed Phase (RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (Silica, Alumina) | Non-polar (C18, C8) | Very Polar (Silica, Amine, Diol, Zwitterionic) |
| Mobile Phase | Non-polar (Hexane, DCM) with polar modifier | Polar (Water, Buffer) with non-polar modifier | Non-polar (Acetonitrile) with polar modifier (Water) |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar/hydrophilic elutes first[2] |
| Ideal Analytes | Non-polar to moderately polar compounds | Non-polar to moderately polar compounds | Highly polar, hydrophilic compounds |
| Key Advantage | Good for separating isomers, inexpensive | Highly reproducible, wide applicability | Excellent retention of very polar analytes [1] |
| Key Disadvantage | Poor retention of very polar compounds | Poor retention of very polar compounds | Can require long equilibration times |
Q3: Are there viable non-chromatographic purification methods for highly polar hydroxy lactones?
A: Yes. While chromatography is often the default, non-chromatographic techniques can be highly effective, either as a standalone method or as a preliminary cleanup step.
-
Crystallization: If your hydroxy lactone is a solid, crystallization is the gold standard for achieving high purity.[16] The main challenge is finding a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.[17][18]
-
Strategy: Screen highly polar solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) or use a solvent/anti-solvent system (e.g., dissolve in a small amount of methanol and add diethyl ether or acetone until turbidity appears, then heat to redissolve and cool slowly).
-
-
Liquid-Liquid Extraction (LLE): This can be used for initial cleanup, especially to remove non-polar or acidic/basic impurities.
-
Strategy: If your crude mixture contains acidic impurities (like unreacted carboxylic acids), you can dissolve it in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[15][19] The acidic impurities will move to the aqueous layer as salts, leaving your neutral lactone in the organic phase. Be cautious with the pH to avoid hydrolyzing your product.
-
-
Solid-Phase Extraction (SPE): SPE is essentially a low-resolution form of chromatography used for sample cleanup.[20] It's excellent for removing major classes of impurities before a final high-resolution step.[21]
-
Strategy: To remove very non-polar "greasy" impurities, you can dissolve your crude sample in a polar solvent, pass it through a C18 SPE cartridge, and collect the polar fraction that flows through. The non-polar impurities will be retained on the cartridge. Conversely, a polar SPE cartridge (silica, diol) can be used to retain the lactone from a non-polar solution.[22]
-
Experimental Protocols
Protocol 1: General Method for HILIC Flash Chromatography
This protocol provides a starting point for purifying a highly polar hydroxy lactone that fails to retain on standard RP or NP columns.
-
Column Selection and Equilibration:
-
Select a HILIC-compatible flash column (bare silica, amino, or diol phase).
-
Equilibrate the column with at least 5-10 column volumes (CV) of the initial mobile phase (e.g., 95:5 Acetonitrile:Water). Proper equilibration is critical for reproducible results in HILIC.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is as weak or weaker than the initial mobile phase. The ideal solvent is the initial mobile phase itself (95:5 ACN:Water). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO or water, but be aware this can distort the peak shape.
-
-
Chromatography Run:
-
Load the sample onto the column.
-
Begin the elution with an isocratic hold of the initial mobile phase for 2-3 CV to elute any non-retained, less polar impurities.
-
Apply a linear gradient to increase the concentration of the strong solvent (water). A typical gradient might be from 5% to 40% water over 10-15 CV.
-
Monitor the elution using a UV detector, ELSD (Evaporative Light Scattering Detector), or by collecting fractions for TLC/LC-MS analysis.
-
-
Fraction Analysis and Product Recovery:
-
Combine the pure fractions.
-
Remove the acetonitrile/water mobile phase via rotary evaporation. For heat-sensitive compounds, use a high vacuum and a low-temperature water bath (≤ 30 °C).
-
To remove the final traces of water, lyophilization (freeze-drying) from a water or water/1,4-dioxane mixture is highly effective.
-
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 14. Lactone - Wikipedia [en.wikipedia.org]
- 15. US2759003A - Purification of beta-lactones by aqueous alkali extraction - Google Patents [patents.google.com]
- 16. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. quora.com [quora.com]
- 19. benchchem.com [benchchem.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereochemical Integrity in Chiral 2(3H)-Furanone Functionalization
Welcome to the technical support center dedicated to a critical challenge in synthetic chemistry: preventing racemization of chiral 2(3H)-furanones (also known as γ-butyrolactones or butenolides) during their functionalization. These motifs are prevalent in numerous natural products and pharmacologically active molecules, making the preservation of their stereochemistry paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.
Introduction: The Challenge of the Chiral Alpha-Carbon
The primary vulnerability of a chiral 2(3H)-furanone lies in the stereocenter at the alpha-position to the carbonyl group. The proton at this position is acidic and susceptible to abstraction by a base. This deprotonation event leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of both enantiomers—a process known as racemization.[1][2][3][4] This loss of stereochemical information can be detrimental, leading to inactive products or complex purification challenges.[5]
This guide will equip you with the knowledge to diagnose and solve racemization issues, ensuring the stereochemical integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization in chiral 2(3H)-furanones?
A1: The racemization of chiral 2(3H)-furanones typically proceeds through a base-mediated or acid-catalyzed pathway.
-
Base-Mediated Racemization: This is the most common route. A base removes the acidic proton at the chiral α-carbon, forming a planar enolate intermediate. This intermediate is achiral. When this enolate is reprotonated (e.g., during a reaction workup), the proton can add to either the top or bottom face of the planar system with roughly equal probability, leading to a racemic mixture.[1][4][6]
-
Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen can be protonated. This is followed by deprotonation at the α-carbon to form a planar enol intermediate.[1][7] Tautomerization back to the keto form can occur via protonation from either face, again leading to racemization.[1]
Q2: I'm observing significant racemization during an alkylation reaction. What are the most likely causes?
A2: Racemization during α-alkylation is a classic problem. The key factors are almost always related to the reaction conditions used to generate the enolate:
-
Base Selection: Using a strong, non-hindered base (like sodium ethoxide or sodium hydroxide) can establish an equilibrium between the furanone and its enolate.[8] This prolonged existence of the planar enolate increases the window for racemization before the electrophile is added.
-
Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for both enolate formation and subsequent reactions.[9][10] This can lead to equilibrium conditions and favor the more stable, but potentially racemized, product.
-
Reaction Time: Extended reaction times, particularly during the enolate formation step, allow more time for the reversible deprotonation-reprotonation process to occur, leading to a gradual loss of stereochemical purity.[11]
Q3: How can I quantitatively determine the extent of racemization in my product?
A3: Accurately measuring the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is crucial. Several analytical techniques are available:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. Using a suitable chiral stationary phase, you can obtain baseline separation of the enantiomers and determine their ratio by integrating the peak areas.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for quantification by integration.
-
Formation of Diastereomers: Reacting your furanone with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates diastereomers, which will have distinct NMR signals that can be integrated to determine the original enantiomeric ratio.[12]
-
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific experimental problems with actionable solutions and the underlying scientific rationale.
Scenario 1: Racemization during Base-Mediated Enolate Formation
Symptom: You are attempting to functionalize the α-position of your chiral 2(3H)-furanone using a strong base, but the product shows significant racemization.
Troubleshooting Workflow:
Detailed Protocols & Explanations:
1. Optimize Base Selection: Kinetic vs. Thermodynamic Control
-
The Problem: Small, strong bases like sodium hydride or sodium ethoxide can lead to the formation of the more thermodynamically stable enolate.[8][11] This process is often reversible, allowing for equilibration and racemization.
-
The Solution: Employ a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).[11][13][14] These bulky bases favor the rapid, irreversible removal of the most accessible proton, leading to the "kinetic" enolate.[8][11] This enolate is formed quickly and, under the right conditions, does not revert back to the starting material, thus preserving the stereochemistry.
Table 1: Comparison of Bases for Enolate Formation
| Base | Type | Typical Conditions | Outcome | Racemization Risk |
| NaOEt | Strong, Non-hindered | Room Temp, long time | Thermodynamic Enolate | High |
| LDA | Strong, Hindered | -78 °C, short time | Kinetic Enolate | Low |
| KHMDS | Strong, Hindered | -78 °C, short time | Kinetic Enolate | Low |
Protocol: Kinetic Enolate Formation with LDA
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve the chiral 2(3H)-furanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared or commercial solution of LDA (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide) neat or as a solution in THF, again maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at -78 °C until completion (monitor by TLC).
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
2. Control the Temperature
-
The Problem: Higher temperatures increase the rate of all reactions, including the undesirable equilibrium that leads to racemization.[15]
-
The Solution: Performing the deprotonation and subsequent functionalization at low temperatures (typically -78 °C) is critical.[11][12] At these temperatures, the kinetic enolate is "locked" in place, preventing equilibration to the thermodynamic enolate and preserving stereochemical integrity.
Scenario 2: Racemization During Workup or Purification
Symptom: You have successfully performed a reaction with high stereocontrol, but you observe a decrease in enantiomeric excess after workup or column chromatography.
Troubleshooting Workflow:
Detailed Protocols & Explanations:
1. Maintain pH Neutrality
-
The Problem: Both strongly acidic and strongly basic conditions during the aqueous workup can catalyze enolization or enolate formation, leading to racemization.[1][15]
-
The Solution: Quench the reaction with a mild acid source like saturated aqueous ammonium chloride. If a basic wash is necessary, use a weak base like saturated sodium bicarbonate solution and minimize contact time. Aim to keep the aqueous phase as close to neutral pH as possible.
2. Deactivate Silica Gel
-
The Problem: Standard silica gel is acidic and can cause on-column racemization of sensitive compounds.
-
The Solution: Before performing column chromatography, you can either use a pre-treated, neutral silica gel or deactivate standard silica gel by flushing the column with the eluent containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine or diisopropylethylamine). This neutralizes the acidic sites on the silica surface, preventing racemization during purification.
Summary of Key Strategies
To preserve the stereochemical integrity of chiral 2(3H)-furanones, a kinetically controlled approach is paramount. The following table summarizes the recommended conditions.
Table 2: Optimal Conditions for Preventing Racemization
| Parameter | Recommended Condition | Rationale |
| Base | Strong, sterically hindered (LDA, KHMDS) | Favors rapid and irreversible formation of the kinetic enolate.[8][11][13] |
| Temperature | Low (-78 °C) | Minimizes the rate of racemization and prevents equilibration.[11][12][16] |
| Reaction Time | Short (for deprotonation) | Reduces the time the achiral enolate intermediate exists before reacting.[11] |
| Workup | Buffered/Neutral pH | Avoids acid or base-catalyzed enolization.[1][15] |
| Purification | Deactivated/Neutral Silica Gel | Prevents on-column racemization. |
By carefully controlling these parameters, researchers and drug development professionals can confidently functionalize chiral 2(3H)-furanones while preserving their critical stereochemistry.
References
- 1. youtube.com [youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of Hydroxy Lactones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of hydroxy lactones. This guide is designed for researchers, scientists, and drug development professionals who are transitioning hydroxy lactone synthesis from the laboratory bench to pilot or manufacturing scale. As a key structural motif in numerous natural products and active pharmaceutical ingredients, the efficient and reproducible synthesis of hydroxy lactones is of paramount importance.[1][2]
Scaling up any chemical process presents a unique set of challenges that are often not apparent at the small scale.[3][4] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address the specific issues you may encounter. Our goal is to bridge the gap between small-scale discovery and large-scale production, ensuring your process is safe, robust, and economically viable.
Part 1: Core Challenges in Scale-Up Lactonization
Successfully scaling a lactonization reaction requires more than simply multiplying reagent quantities. Physical and chemical principles that are negligible in a round-bottom flask can become process-defining variables in a large reactor. Understanding these challenges is the first step toward developing a robust, scalable process.
Key Scale-Dependent Variables
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases dramatically as scale increases. This fundamentally impacts heat dissipation and mixing efficiency. Poor heat transfer can lead to thermal runaways in exothermic reactions, while inefficient mixing can create localized "hot spots" or concentration gradients, resulting in byproduct formation and reduced yields.[5][6][7]
-
Reaction Kinetics and Control: Reactions that are instantaneous on a lab scale may require controlled addition rates over several hours at a larger scale to manage exotherms or prevent impurity amplification.[5][6] Kinetic understanding, often gained through Process Analytical Technology (PAT), becomes critical for maintaining control.[8]
-
Downstream Processing and Purification: Methods like column chromatography that are standard in the lab are often economically and practically unfeasible at an industrial scale. Scale-up necessitates a shift towards crystallization, distillation, or liquid-liquid extraction, which requires careful process development.[9][10]
-
Safety and Hazard Analysis: The potential energy of a reaction increases with its volume. A comprehensive risk assessment is mandatory before any scale-up operation to identify potential thermal hazards, pressure build-up, and exposure risks associated with handling large quantities of chemicals.[5][11]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the scale-up of hydroxy lactone synthesis in a direct question-and-answer format.
Reaction Control & Yield Optimization
Q1: My lactonization reaction is sluggish or stalls upon scale-up, leading to low yields. What are the likely causes and how can I fix it?
This is a classic scale-up issue often rooted in mixing and thermal management.
-
Causality: Inefficient mixing in a large reactor can lead to poor distribution of catalysts or reagents, effectively lowering their localized concentrations. If the reaction is endothermic, poor heat transfer can cause the internal temperature to drop below the required activation energy. Conversely, for reactions that require strict temperature control to avoid byproduct formation, "hot spots" from poor mixing can degrade starting materials or products.
-
Solutions:
-
Characterize Mixing: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller (e.g., pitched-blade turbine, anchor) is critical and should be selected based on the viscosity and geometry of your reactor.
-
Improve Heat Transfer: Ensure your reactor is appropriately sized for the reaction volume (typically, the reaction volume should not exceed 50-70% of the reactor's total volume).[5] Use a reliable heating/cooling mantle with a calibrated internal temperature probe for accurate monitoring and control.
-
Re-evaluate Kinetics: A reaction that works at room temperature in a 100 mL flask may require gentle heating in a 20 L reactor to achieve the same rate, due to the different heat transfer dynamics. Consider performing kinetic studies to understand the temperature dependency of your reaction.[8]
-
Q2: I'm observing a significant increase in byproducts, such as intermolecular polyesters or elimination products, at a larger scale. How can I improve selectivity?
Increased byproduct formation is often a result of extended reaction times or localized high concentrations of reagents.
-
Causality: The intramolecular cyclization to form the lactone is in competition with the intermolecular reaction between two hydroxy acid molecules to form a dimer and eventually a polyester. At high concentrations, the probability of intermolecular reactions increases.
-
Solutions:
-
Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump or addition funnel to add the cyclization agent (e.g., acid catalyst, coupling agent) slowly over time. This keeps the concentration of the activated species low, favoring the intramolecular pathway.
-
High Dilution Principle: While counterintuitive for scale-up, running the reaction at a lower concentration can significantly favor intramolecular cyclization. The cost of the additional solvent must be weighed against the improved yield and purity. This is a common strategy for forming macrocyclic lactones.[11]
-
Optimize Temperature: Byproduct formation may have a different activation energy than the desired lactonization. Experiment with different temperatures to find a window where the rate of lactone formation is maximized relative to side reactions.
-
Work-up & Purification
Q3: My standard aqueous work-up is generating persistent emulsions that are impossible to separate at a multi-liter scale. What are my options?
Emulsion formation is a common frustration during the scale-up of extractions.
-
Causality: Emulsions are stabilized by tars, particulates, or compounds with surfactant-like properties that form at the interface of the organic and aqueous layers. Vigorous mixing with overhead stirrers on a large scale can exacerbate this issue.
-
Solutions:
-
Minimize Agitation: During extraction, use a slower stirring speed that is just sufficient to turn over the two phases without violent mixing.
-
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by dehydrating the interfacial layer.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth. This can remove the particulate matter that is stabilizing the emulsion.[11]
-
Solvent Modification: Add a small amount of a different solvent (e.g., ethyl acetate, MTBE) that has a different density and polarity, which can alter the interfacial tension and break the emulsion.
-
Q4: Column chromatography is not a viable option for purifying my 5 kg batch of hydroxy lactone. What are the best industrial-scale purification alternatives?
Moving away from chromatography is a critical step in developing a scalable process.
-
Causality: Silica gel chromatography is expensive, generates significant solvent waste, and is difficult to pack and run reproducibly at a very large scale.
-
Solutions:
-
Crystallization: If your hydroxy lactone is a solid, crystallization is the most effective and scalable purification method. Conduct a thorough solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For volatile, thermally stable liquid lactones, distillation (often under vacuum to reduce the boiling point) is an excellent choice.
-
Liquid-Liquid Extraction: Design an extraction strategy based on the pKa of your compound and impurities. For example, an acidic impurity can be removed from your neutral lactone product by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate). A patent by Hoffmann-La Roche describes a process for purifying α-hydroxy-β,β-dimethyl-γ-butyrolactone by converting it to a salt, precipitating, and then hydrolyzing it back to the purified lactone.[9]
-
Process Analytical Technology (PAT)
Q5: How can I use Process Analytical Technology (PAT) to better understand and control my scale-up synthesis in real-time?
PAT is a powerful framework for moving from a "batch and test" approach to a "build quality in" approach.[12][13][14]
-
Causality: Traditional process development relies on offline sampling and analysis (e.g., TLC, GC, HPLC), which provides delayed information. This makes it difficult to understand transient events or to control a process in real-time.
-
Solutions:
-
In-situ FTIR/Raman Spectroscopy: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, products, and key intermediates in real-time.[15][16] This allows you to track reaction progress, identify the endpoint accurately, and detect any deviations from the expected reaction profile.
-
Real-Time Temperature and Pressure Monitoring: Beyond simple control, logging this data allows you to create a detailed thermal profile of your reaction. This is invaluable for safety analysis and for ensuring batch-to-batch reproducibility.
-
Automated Reaction Calorimetry: Tools like the Mettler-Toledo RC1 can measure the heat flow of a reaction in real-time, providing critical data for assessing thermal safety and for scaling the process safely.
-
Part 3: Visualized Workflows and Data
Troubleshooting and Decision-Making Diagrams
The following diagrams, generated using Graphviz, provide logical workflows for common challenges in hydroxy lactone synthesis scale-up.
Caption: Troubleshooting workflow for low yield in scale-up lactonization.
Caption: Decision tree for selecting a scalable purification strategy.
Data Tables for Process Development
Table 1: Comparison of Common Lactonization Methods for Scale-Up
| Method | Typical Reagents | Pros for Scale-Up | Cons for Scale-Up | Key Considerations |
| Acid Catalysis | H₂SO₄, TsOH, Amberlyst® resin | Inexpensive reagents; simple procedure. | Can require high temperatures; risk of elimination/decomposition; equilibrium process. | Water removal (Dean-Stark) may be needed to drive equilibrium. Heterogeneous catalysts simplify removal. |
| Baeyer-Villiger Oxidation | m-CPBA, Oxone®, H₂O₂ | High yielding; predictable regiochemistry.[17] | Peroxides can be hazardous at scale; potential for exothermic runaway. | Use of safer oxidants like hydrogen peroxide with a suitable catalyst is preferred. Biocatalytic options exist.[18] |
| Halolactonization | I₂, K₂CO₃; NBS | Mild conditions; high diastereoselectivity. | Stoichiometric use of expensive/heavy halogens; subsequent dehalogenation step required. | Often used for complex targets where stereocontrol is paramount. |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Ligand, Oxidant | Direct functionalization of C-H bonds is highly atom-economical.[19] | Expensive catalyst; requires careful optimization; potential for metal contamination in product. | Ligand selection is critical. Catalyst loading must be minimized for economic viability.[19] |
Table 2: Solvent Selection Guide for Scale-Up Lactonization
| Solvent | Boiling Point (°C) | Key Properties | Scale-Up Considerations |
| Toluene | 111 | Good for azeotropic water removal. | Flammable; relatively high boiling point can require more energy for removal. |
| Acetonitrile | 82 | Polar aprotic; dissolves many substrates and catalysts. | Can be expensive; toxic. |
| 2-Methyl-THF | 80 | "Green" solvent alternative to THF; less prone to peroxide formation. | Higher cost than traditional solvents, but availability is increasing.[20] |
| Heptane | 98 | Non-polar; good for precipitating polar products/impurities. | Low polarity limits substrate solubility; can build static charge. |
| Ethyl Acetate | 77 | Good balance of polarity; relatively low toxicity. | Flammable; relatively low boiling point makes it easy to remove. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. osti.gov [osti.gov]
- 9. US2439905A - Process of purifying lactones - Google Patents [patents.google.com]
- 10. US8193345B2 - Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. stepscience.com [stepscience.com]
- 13. Process analytical technology - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Lactone synthesis [organic-chemistry.org]
- 18. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
Controlling stereochemical outcomes in the dihydroxylation of unsaturated lactones
Welcome to the technical support center for controlling stereochemical outcomes in the dihydroxylation of unsaturated lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired stereochemical outcomes with precision and reliability.
Introduction: The Challenge of Stereocontrol in Lactone Dihydroxylation
Unsaturated lactones are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The introduction of vicinal diols to these scaffolds via dihydroxylation is a powerful synthetic strategy. However, controlling the stereochemistry of this transformation presents a significant challenge. The inherent chirality of many lactone substrates, coupled with the potential for creating new stereocenters, demands a nuanced understanding of the factors governing facial selectivity.
This guide will demystify the principles of stereocontrol in these reactions, focusing on the widely used osmium-catalyzed methods, including the Sharpless Asymmetric Dihydroxylation (AD) and the Upjohn dihydroxylation. We will explore both ligand-controlled and substrate-controlled strategies, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
What are the primary factors influencing the stereochemical outcome in the dihydroxylation of unsaturated lactones?
The stereochemical outcome is primarily determined by a combination of three factors:
-
Substrate-Directing Groups: Existing stereocenters and functional groups on the lactone ring can direct the incoming oxidant to a specific face of the double bond through steric hindrance or electronic interactions. For instance, bulky substituents will typically block one face, forcing the reagent to attack from the less hindered side.[1]
-
Chiral Ligands (in Asymmetric Dihydroxylation): In Sharpless Asymmetric Dihydroxylation, the choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) is the dominant factor in determining the facial selectivity.[2][3][4] These ligands create a chiral pocket around the osmium tetroxide catalyst, preferentially exposing one face of the alkene to the oxidant.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly influence both diastereoselectivity and enantioselectivity. For example, the use of methanesulfonamide (MsNH₂) can accelerate the hydrolysis of the osmate ester intermediate, which can in some cases improve enantioselectivity.[2][5][6][7]
How do I choose between Sharpless Asymmetric Dihydroxylation and Upjohn Dihydroxylation for my unsaturated lactone?
The choice depends on your synthetic goal:
-
Sharpless Asymmetric Dihydroxylation (AD): This is the method of choice when you need to introduce new stereocenters with high enantioselectivity on a prochiral unsaturated lactone. The commercially available AD-mix-α and AD-mix-β reagents provide predictable access to either enantiomer of the diol product.[3][4][5][8]
-
Upjohn Dihydroxylation: This method is typically used for racemic or substrate-controlled diastereoselective dihydroxylations.[9][10] It employs a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[9][10] If your lactone already possesses potent directing groups that can override the influence of a chiral ligand, the Upjohn conditions may be more straightforward and cost-effective.
What is the "Mnemonic Device" for predicting the stereochemical outcome of a Sharpless AD reaction?
The Sharpless mnemonic is a predictive tool that correlates the structure of the alkene with the facial selectivity imposed by the chiral ligand.[3] The alkene is drawn in a specific orientation, and the mnemonic indicates which face of the double bond will be hydroxylated by AD-mix-α (containing a (DHQ)₂PHAL-type ligand) and AD-mix-β (containing a (DHQD)₂PHAL-type ligand). For most substrates, AD-mix-β delivers the hydroxyl groups from the "top" or "β-face," while AD-mix-α delivers them from the "bottom" or "α-face."[4][11]
Can the inherent chirality of my lactone interfere with the ligand-controlled selectivity in a Sharpless AD reaction?
Yes, this is a critical concept known as "matched" and "mismatched" diastereoselection.
-
Matched Pair: The inherent facial bias of the chiral lactone aligns with the facial preference of the chiral ligand. This typically results in very high diastereoselectivity.
-
Mismatched Pair: The facial preference of the substrate opposes that of the chiral ligand. This can lead to lower diastereoselectivity or even a reversal of the expected stereochemical outcome. In some cases, the reaction may be significantly slower.
If you observe poor selectivity, it is often worthwhile to try the reaction with the other AD-mix to see if you are in a mismatched scenario.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity/Enantioselectivity | 1. Mismatched substrate/ligand combination: The inherent facial bias of the lactone opposes the directing effect of the chiral ligand. 2. Second catalytic cycle interference: At high substrate concentrations, a non-selective dihydroxylation can occur without the chiral ligand, lowering the overall enantiomeric excess (ee).[8] 3. Slow hydrolysis of the osmate ester: This can lead to a competing, less selective reaction pathway.[5] 4. Suboptimal reaction temperature: Temperature can significantly impact selectivity. | 1. Switch to the opposite chiral ligand: If using AD-mix-β, try AD-mix-α, and vice versa. This may reveal a "matched" pairing with improved selectivity. 2. Slow addition of the substrate: Maintain a low concentration of the unsaturated lactone throughout the reaction to favor the ligand-accelerated pathway. 3. Add methanesulfonamide (MsNH₂): This additive can accelerate the hydrolysis of the osmate ester and improve selectivity in many cases.[2][5][6][7] 4. Optimize the reaction temperature: Lowering the temperature (e.g., from room temperature to 0 °C) often enhances selectivity. |
| Poor Reaction Conversion or Low Yield | 1. Catalyst deactivation: The osmium catalyst may not be turning over effectively. 2. Insufficient co-oxidant: The stoichiometric oxidant may be depleted before the reaction is complete. 3. Steric hindrance: A highly substituted or sterically congested double bond can be unreactive. 4. Slow reaction kinetics: Some substrates, particularly cis-alkenes, can be inherently slow to react.[11] | 1. Ensure proper pH: The reaction is generally faster under slightly basic conditions; a buffer is included in the AD-mix formulations.[8] 2. Increase the amount of co-oxidant: Add a slight excess of K₃Fe(CN)₆ or NMO. 3. Increase reaction time and/or temperature: Be aware that increasing the temperature may negatively impact selectivity. 4. Use "Super AD-mix": These formulations contain a higher loading of the chiral ligand, which can accelerate the reaction.[5] |
| Formation of Unexpected Side Products | 1. Over-oxidation: The diol product can be further oxidized to a ketone or cleaved under harsh conditions.[9] 2. Reaction with other functional groups: The oxidant may react with other sensitive functionalities in the molecule. | 1. Use a milder co-oxidant: NMO is generally considered milder than K₃Fe(CN)₆. 2. Careful monitoring of the reaction: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Protect sensitive functional groups: If possible, protect other oxidizable groups before the dihydroxylation step. |
| Difficulty in Product Purification | 1. Emulsion formation during workup: The presence of tertiary amines and other salts can complicate extraction. 2. Co-elution with byproducts: The diol product may have similar polarity to starting material or side products. | 1. Add a reducing agent: Quench the reaction with a reducing agent like sodium sulfite or sodium thiosulfate to reduce any remaining osmium species. 2. Acid/base extraction: A dilute acid wash can help remove amine-based ligands. 3. Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography. In some cases, derivatization of the diol may aid in purification. |
Experimental Protocols & Methodologies
Protocol 1: Sharpless Asymmetric Dihydroxylation of an α,β-Unsaturated Lactone
This protocol provides a general procedure for the asymmetric dihydroxylation of an α,β-unsaturated lactone using a commercially available AD-mix.
Materials:
-
Unsaturated lactone
-
AD-mix-β (or AD-mix-α)
-
Methanesulfonamide (MsNH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per mmol of unsaturated lactone) and a 1:1 mixture of tert-butanol and water (5 mL each per mmol of lactone).
-
Stir the mixture at room temperature until both phases are clear (the aqueous phase will be orange, and the organic phase will be colorless).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the lactone).
-
Add the unsaturated lactone (1 equivalent) to the vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of lactone) and stir for an additional hour at room temperature.
-
Add ethyl acetate to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Visualizing Key Concepts
The Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. Upjohn Dihydroxylation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Stability studies of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one in various solvents
Technical Support Center: Stability of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 34371-14-7). This chiral building block is a valuable intermediate in pharmaceutical synthesis, and understanding its stability is critical for successful experimental outcomes, process development, and formulation.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common stability-related challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis of the lactone ring.[4][5] As a γ-butyrolactone derivative, the five-membered ester ring is susceptible to cleavage under both acidic and basic conditions.[5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., in the presence of hydroxide ions or other nucleophiles), the lactone ring irreversibly opens to form the corresponding sodium salt of gamma-hydroxybutyrate.[5]
-
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, an equilibrium is established between the closed-ring lactone and the open-chain γ-hydroxy carboxylic acid.[5] This equilibrium can lead to a gradual loss of the parent compound.
Q2: I am observing a loss of purity and the appearance of new peaks in my HPLC analysis, even when storing the compound in a common organic solvent like methanol. What is happening?
This is a common issue related to solvent-mediated degradation. Protic solvents, especially alcohols like methanol or ethanol, can participate in transesterification reactions, particularly if acidic or basic catalysts are present. More frequently, however, commercial-grade solvents may contain trace amounts of water or acidic/basic impurities that are sufficient to initiate hydrolysis of the lactone ring over time. For sensitive compounds like this, using anhydrous, high-purity solvents is critical for preparing stock solutions or for long-term storage.
Q3: What are the recommended storage conditions for this compound, both neat and in solution?
-
Neat (Solid): The compound should be stored in a tightly sealed container at low temperatures, preferably -20°C, and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[7]
-
In Solution: For maximum stability, prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous, aprotic solvents of the highest purity (e.g., acetonitrile, THF, or dioxane) and store at -20°C. Avoid aqueous or protic alcoholic solutions for storage.
Q4: How significant is the risk of epimerization at the chiral centers?
Epimerization is a potential risk, particularly at the C4 position (the carbon bearing the hydroxyl group alpha to the carbonyl). This process can be catalyzed by acid or base. While direct evidence for this specific molecule is not widely published, forced degradation studies under acidic and alkaline conditions are necessary to determine the likelihood and extent of epimerization.[8] The development of a chiral, stability-indicating analytical method is essential to separate and quantify any diastereomeric impurities that may form.
Section 2: Troubleshooting Guide: Investigating Degradation
This section provides structured approaches to diagnose and solve common stability problems encountered during experiments.
Problem: Unexpectedly rapid degradation of the compound in an aqueous buffered solution during a reaction or analysis.
-
Primary Suspect: pH-dependent hydrolysis. The stability of γ-lactones is highly pH-dependent.
-
Troubleshooting Approach: The most effective way to address this is by conducting a pH-rate profile study. This experiment systematically evaluates the compound's stability across a range of pH values to identify the pH of maximum stability.
Experimental Protocol: pH-Rate Profile Determination
Objective: To determine the rate of degradation of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). Use buffers with known compositions, such as citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a stable, water-miscible organic solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
For each pH condition, dilute a small volume of the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the organic solvent volume is minimal (<1-2%) to avoid altering the buffer properties.
-
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation to an observable timeframe).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. Quench the degradation if necessary by neutralizing the sample or diluting it in the mobile phase.
-
HPLC Analysis: Analyze each sample immediately using a validated stability-indicating HPLC method (see Section 3).
-
Data Analysis:
-
For each pH, plot the natural logarithm of the peak area of the parent compound versus time.
-
The slope of this line represents the observed first-order degradation rate constant (k_obs).
-
Plot the log(k_obs) versus pH. The resulting graph is the pH-rate profile, which will reveal the pH at which the compound is most stable (the lowest point on the curve).
-
Problem: Multiple unknown peaks appear during formulation development or forced degradation studies, and the mass balance is poor.
-
Primary Suspects: Complex degradation involving oxidation, epimerization, or the formation of dimers or polymers.[5]
-
Troubleshooting Approach: A systematic forced degradation study is required to identify the degradation products and elucidate the degradation pathways. This is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[6][9]
Workflow: Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.
Caption: Workflow for a systematic forced degradation study.
Section 3: Key Analytical Protocols
Protocol 3.1: General HPLC-UV Method for Purity Assessment
This method serves as a starting point and must be validated for its stability-indicating properties.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for polar, non-volatile compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH to ensure consistent peak shape and ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute the parent compound and any potential degradants with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The lactone carbonyl group typically has a UV absorbance at low wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume; can be adjusted based on concentration. |
Section 4: Data Interpretation & Visualization
Primary Degradation Pathway: Lactone Hydrolysis
The diagram below illustrates the fundamental hydrolytic degradation of the γ-lactone ring under both acidic and basic conditions.
Caption: Acid- and base-catalyzed hydrolysis of the lactone ring.
Table 1: Predicted Stability Profile in Various Solvents
This table summarizes the expected stability based on general chemical principles of lactones. Experimental verification is mandatory.
| Solvent/Condition | Type | Expected Stability | Primary Degradation Risk |
| Dichloromethane, THF, Acetonitrile | Aprotic, Anhydrous | High | Degradation from acidic/basic impurities or trace water. |
| Water (pH 4-5) | Protic, Aqueous | Moderate | Slow acid-catalyzed hydrolysis. |
| Water (pH > 8) | Protic, Aqueous | Very Low | Rapid base-catalyzed hydrolysis. |
| Methanol, Ethanol | Protic, Alcoholic | Low to Moderate | Transesterification, Solvolysis. |
| DMSO | Aprotic, Anhydrous | Moderate to High | Can contain water; some grades are acidic. Use high-purity anhydrous grade. |
| Aqueous Buffers (pH 6-7.5) | Protic, Aqueous | Low | General acid/base catalysis can still occur. |
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing Yield and Enantioselectivity in Catalytic Butenolide Synthesis
Welcome to the Technical Support Center for Catalytic Butenolide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance and troubleshooting for the synthesis of chiral butenolides. Butenolides are crucial structural motifs in a vast array of natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a significant objective in modern organic chemistry.[1] This resource offers a structured approach to overcoming common experimental hurdles, ensuring you can achieve optimal yield and enantioselectivity in your reactions.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during catalytic butenolide synthesis. We will address two primary challenges: low reaction yield and poor enantioselectivity.
Issue 1: Low or No Product Yield
A low yield of the desired butenolide can be a significant impediment. The following Q&A format will guide you through a systematic troubleshooting process.
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the first steps I should take to diagnose the problem?
Answer: When faced with a low yield, it's crucial to systematically evaluate the fundamental components of your reaction setup before exploring more complex variables. Many yield-related problems arise from common experimental oversights.[2]
Initial Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
-
Purity of Starting Materials and Solvents : Impurities in your substrates, reagents, or solvents can act as potent catalyst poisons.[2][3] For instance, aldehydes are prone to oxidation, and trace amounts of water in anhydrous solvents can be detrimental to many catalytic systems.[2] It is highly recommended to verify the purity of your starting materials via NMR or GC-MS and to use freshly dried, degassed solvents.
-
Catalyst Integrity and Activity : The heart of your reaction is the catalyst. Many organometallic and organocatalysts are sensitive to air and moisture.[4] Ensure that your catalyst has been stored and handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). If there is any doubt about the catalyst's activity, it is best to use a fresh batch.
-
Reaction Setup and Atmosphere : For air- or moisture-sensitive reactions, it is imperative that all glassware is rigorously flame-dried or oven-dried and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2][4] Even small leaks in the system can introduce contaminants that deactivate the catalyst.
-
Reaction Conditions :
-
Temperature : Incorrect or inconsistent temperature control can drastically affect reaction rates.[2] For exothermic reactions, adding reagents too quickly can cause localized heating, leading to side product formation.
-
Concentration : The concentration of reactants and the catalyst loading are critical. While a low catalyst loading might be insufficient to drive the reaction efficiently, excessively high concentrations can sometimes lead to the formation of less active catalyst aggregates.[3]
-
Reaction Time : It is essential to monitor the reaction's progress (e.g., by TLC or GC) to determine if it has stalled or if the product is degrading over time.[3][5]
-
Issue 2: Low Enantioselectivity (% ee)
Achieving high enantioselectivity is often the primary goal of asymmetric catalysis. Low enantiomeric excess can be a complex issue to resolve.
Question: My reaction is proceeding with a good yield, but the enantioselectivity is poor. What are the key factors to investigate?
Answer: Low enantioselectivity suggests that the catalyst is active but is not effectively controlling the stereochemical outcome of the reaction. This can be due to a variety of factors, from the catalyst's environment to the reaction conditions themselves.
Troubleshooting Workflow for Low Enantioselectivity
-
Analytical Method Validation : Before investing significant time in optimizing the reaction, ensure that your analytical method for determining enantiomeric excess (e.g., chiral HPLC or GC) is accurate and reliable. [4]Always validate your method with a racemic standard to confirm baseline separation of the enantiomers.
-
Catalyst and Ligand Purity : The enantiopurity of your chiral ligand and the overall purity of the catalyst are paramount. Any achiral impurities can potentially catalyze a non-selective background reaction, thereby eroding the overall enantioselectivity.
-
Reaction Temperature : Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers. [3][6]* Solvent Effects : The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. [3]Solvents can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A solvent screen is often a highly effective strategy for improving enantioselectivity. For example, weakly coordinating solvents like diethyl ether have been shown to be crucial for high enantioselectivity in some butenolide syntheses. [1]* Ligand Modification : If optimizing the reaction conditions does not yield the desired level of enantioselectivity, consider modifying the chiral ligand. Subtle changes to the steric and electronic properties of the ligand can have a significant impact on the stereochemical control of the reaction. For instance, in palladium-catalyzed butenolide synthesis, a triazole-pyridone ligand was found to be essential for achieving the desired reactivity and selectivity. [4]* Additives : In some catalytic systems, the presence of additives such as Brønsted or Lewis acids/bases can significantly influence enantioselectivity. [7]For example, the addition of a phenolic additive has been shown to improve catalyst turnover in a copper-catalyzed vinylogous addition of butenolides. [8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system for my specific butenolide synthesis?
A1: The choice of catalyst depends heavily on the specific transformation you are trying to achieve. Here's a general guide:
-
For intramolecular cyclizations of hydroxymethylcyclopropenones , phosphine catalysts like triphenylphosphine (PPh₃) have proven to be effective and tolerant of a wide range of functional groups. [6][9][10]* For C-H activation approaches starting from aliphatic acids , palladium catalysts with specialized ligands, such as triazole-pyridone ligands, have been developed. [4][10]* For vinylogous aldol or Mannich reactions , a variety of systems can be employed, including chiral metal complexes (e.g., with Cu(II), Zn(II), Sc(III)) and organocatalysts. [1][3][5]The choice often depends on the nature of the electrophile and nucleophile.
Q2: What are the common side reactions in butenolide synthesis, and how can they be minimized?
A2: Side reactions can compete with the desired product formation, leading to lower yields and purification challenges. Common side reactions include:
-
Formation of regioisomers : In reactions involving unsymmetrical substrates, the formation of undesired regioisomers can be a problem. [11]Careful selection of the catalyst and reaction conditions can often control regioselectivity. For instance, in phosphine-catalyzed reactions of cyclopropenones, phosphine addition at C2 is generally preferred, leading to the desired butenolide. [9]* Decomposition of starting materials or products : Butenolides and their precursors can be sensitive to the reaction conditions. Prolonged reaction times or elevated temperatures can lead to decomposition. [5]Monitoring the reaction progress is crucial to quench the reaction at the optimal time.
-
Catalyst deactivation : The catalyst can lose its activity over time due to various mechanisms like poisoning, coking, or sintering. [12][13][14][15]Using highly pure reagents and solvents, maintaining an inert atmosphere, and operating at the lowest effective temperature can help mitigate catalyst deactivation. [6] Q3: I am having difficulty purifying my chiral butenolide. What are some common purification challenges and their solutions?
A3: The purification of butenolides can be challenging due to their polarity and potential for isomerization or decomposition on silica gel.
-
Chromatography Issues : If you observe product degradation on silica gel, consider using a less acidic stationary phase like alumina or treating the silica gel with a small amount of a non-nucleophilic base like triethylamine. Alternatively, other purification techniques such as preparative HPLC or crystallization could be explored.
-
Separation of Enantiomers : For analytical and preparative separation of enantiomers, chiral HPLC is the most common technique. [4]Developing a suitable method often involves screening different chiral stationary phases and mobile phase compositions. [16][17]* Product Isolation : During workup, ensure that the pH is controlled to avoid acid- or base-catalyzed decomposition of the product. Thorough extraction and careful removal of the solvent are also important to maximize the isolated yield.
Section 3: Data and Protocols
Table 1: Comparison of Catalytic Systems for Asymmetric Butenolide Synthesis
| Catalyst System | Reaction Type | Typical Substrates | Yield Range (%) | ee Range (%) | Reference |
| Pd(OAc)₂ / Triazole-Pyridone Ligand | C-H Activation/Cyclization | Aliphatic Acids | 60-95 | N/A (for achiral) | [4] |
| Triphenylphosphine (PPh₃) | Intramolecular Cyclization | Hydroxymethylcyclopropenones | 70-99 | N/A (for achiral) | [6][9] |
| Cu(II) / Bis(oxazoline) Ligand | Vinylogous Aldol Reaction | α-Keto Phosphonates & Silyloxyfurans | 85-98 | 90-99 | [5] |
| Sc(III) / N,N'-Dioxide Ligand | Vinylogous Mannich Reaction | γ-Butenolide & Imines | 70-95 | 92-99 | [5] |
| Chiral Amine-Thiourea Catalyst | Vinylogous Aldol Reaction | γ-Butenolide & Aldehydes | 75-95 | 85-97 | [5] |
Note: Yield and ee are highly substrate-dependent and the values presented are representative ranges.
Experimental Protocol: General Procedure for Phosphine-Catalyzed Butenolide Synthesis
This protocol is adapted from the work of Prescher and co-workers for the synthesis of butenolides from hydroxymethylcyclopropenones. [6][9]
-
Preparation of the Reaction Vessel : A flame-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of argon.
-
Reagent Addition : To the flask, add the hydroxymethylcyclopropenone substrate (1.0 equivalent).
-
Solvent Addition : Add the appropriate anhydrous and degassed solvent (e.g., methanol, DMSO, or benzene) via syringe. Polar protic solvents like methanol have been shown to accelerate the reaction. [6][18]4. Catalyst Addition : In a separate vial, dissolve the phosphine catalyst (e.g., triphenylphosphine, 1-10 mol%) in a small amount of the reaction solvent under an inert atmosphere. Add the catalyst solution to the reaction flask via syringe.
-
Reaction Monitoring : Stir the reaction mixture at the desired temperature (typically room temperature) and monitor its progress by TLC or ¹H NMR spectroscopy.
-
Work-up : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired butenolide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butenolide synthesis [organic-chemistry.org]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. escholarship.org [escholarship.org]
Validation & Comparative
A Senior Application Scientist's Guide: (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one in Asymmetric Synthesis
An Objective Comparison of a Versatile Chiral Synthon for Drug Discovery and Development
In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering the other isomer either inactive or, in some cases, detrimental. This necessitates the use of chiral synthons—enantiopure building blocks that introduce a defined stereochemistry into a target molecule. Among the arsenal of chiral synthons available to the synthetic chemist, carbohydrate-derived lactones have emerged as powerful and versatile intermediates. This guide provides an in-depth technical comparison of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one , a prominent furanone-based synthon, with other key chiral building blocks used in the synthesis of complex, biologically active molecules, with a particular focus on nucleoside analogs.
Introduction to this compound: A Carbohydrate-Derived Workhorse
This compound, often derived from readily available carbohydrates like D-ribose, is a highly functionalized chiral building block. Its rigid furanone core presents multiple stereocenters in a defined configuration, making it an attractive starting material for the synthesis of a variety of natural products and pharmaceuticals. The presence of a lactone, a primary alcohol, and a secondary alcohol provides multiple handles for synthetic manipulation, allowing for the introduction of diverse functionalities with high stereocontrol.
The inherent chirality and dense functionality of this furanone make it particularly well-suited for the synthesis of nucleoside analogs, a class of compounds with significant antiviral and anticancer properties.[1][2] In these molecules, the furanone can serve as a precursor to the ribose or carbocyclic sugar moiety, with its stereocenters dictating the crucial stereochemistry of the final drug candidate.
Comparative Analysis: Performance in the Synthesis of Nucleoside Analogs
The true measure of a chiral synthon's utility lies in its performance in the synthesis of complex targets. Here, we compare the application of this compound and its derivatives with other prominent chiral synthons in the synthesis of nucleoside analogs.
The Furanone Approach: Stereocontrol and Efficiency
The synthesis of nucleoside analogs often involves the coupling of a modified sugar moiety with a nucleobase. The stereochemistry of the sugar portion is critical for biological activity. A key advantage of using furanone-based synthons like this compound is the pre-defined stereochemistry of the chiral centers, which can be effectively transferred to the final product.
For instance, the synthesis of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines, which are structurally analogous to the core of many antiviral drugs, has been successfully achieved. This approach leverages the inherent stereochemistry of the furanone precursor to construct the desired tetrahydrofuran ring of the nucleoside analog.
Workflow for Nucleoside Analog Synthesis from a Furanone Precursor:
Caption: Generalized workflow for the synthesis of nucleoside analogs from a furanone-based chiral synthon.
While specific experimental data directly comparing yields and stereoselectivity for the same target nucleoside synthesized from different chiral pools is scarce in publicly available literature, the successful application of furanone-derived synthons in the synthesis of complex nucleosides underscores their utility. The key advantage lies in the convergent nature of the synthesis, where a complex, stereochemically defined fragment is coupled late in the synthetic sequence.
Alternative Chiral Synthons: A Comparative Overview
While furanone-based synthons offer significant advantages, other classes of chiral building blocks are also widely employed in nucleoside synthesis. The choice of synthon is often dictated by the specific target molecule and the desired synthetic strategy.
Table 1: Comparison of Chiral Synthons in Nucleoside Analog Synthesis
| Chiral Synthon Class | Representative Example | Source/Synthesis | Key Advantages | Key Disadvantages |
| Carbohydrate-Derived Lactones | This compound | Readily available from carbohydrates (e.g., D-ribose) | Pre-defined stereocenters, multiple functional groups for manipulation. | May require protecting group strategies. |
| Chiral Cyclopentenones | (R)-4-Hydroxycyclopent-2-en-1-one | Enzymatic resolution, asymmetric synthesis (e.g., Pauson-Khand reaction). | Versatile for the synthesis of carbocyclic nucleosides. | Synthesis of the chiral synthon can be multi-step. |
| Acyclic Chiral Synthons | (R)- or (S)-Glyceraldehyde Acetonide | Readily available from mannitol or ascorbic acid. | Flexible for the synthesis of acyclic and carbocyclic nucleosides. | Stepwise construction of the ring system can be lengthy. |
| Vince Lactam | (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic resolution of the racemic lactam. | Excellent precursor for carbocyclic nucleosides like Abacavir. | Primarily limited to the synthesis of cyclopentane-based structures. |
Experimental Protocols: A Practical Perspective
To provide a tangible understanding of the synthetic utility of these synthons, the following section outlines generalized experimental protocols for key transformations.
Protocol 1: Protection of this compound
Objective: To selectively protect the hydroxyl groups to allow for further synthetic transformations.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected furanone.
Causality: The use of a bulky silyl protecting group like TBDMS allows for the selective protection of the primary and secondary alcohols. Imidazole acts as a base to activate the silylating agent and neutralize the HCl generated during the reaction.
Protocol 2: Reductive Opening of the Lactone and Glycosylation
Objective: To convert the protected furanone into a suitable glycosyl donor for coupling with a nucleobase.
Materials:
-
Protected this compound
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous toluene
-
Silylated nucleobase (e.g., persilylated adenine)
-
Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected furanone (1.0 eq) in anhydrous toluene and cool to -78 °C.
-
Slowly add DIBAL-H (1.1 eq, 1.0 M in hexanes) to the solution.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Upon completion of the reduction, quench the reaction with methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting lactol is used directly in the next step.
-
Dissolve the crude lactol and the silylated nucleobase (1.5 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by silica gel chromatography to obtain the protected nucleoside analog.
Causality: DIBAL-H is a reducing agent that selectively reduces the lactone to a lactol (a hemiacetal). The lactol exists in equilibrium with the open-chain hydroxy aldehyde and can be activated by a Lewis acid like TMSOTf to form an oxocarbenium ion, which then undergoes nucleophilic attack by the silylated nucleobase to form the desired N-glycosidic bond.
Logical Relationships in Chiral Synthon Selection
The choice of a chiral synthon is a critical decision in the planning of a synthesis. The following diagram illustrates the key factors influencing this decision.
References
A Comparative Guide to Diol Synthesis: Sharpless Asymmetric Dihydroxylation vs. Biocatalytic Methods
Chiral vicinal diols are fundamental structural motifs in a vast number of biologically active molecules, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4][5] The stereochemical configuration of these diols profoundly dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and highly stereoselective methods for their synthesis is a cornerstone of modern organic chemistry and drug development.
This guide provides an in-depth, objective comparison between two premier methodologies for achieving this transformation: the well-established, chemical-catalyst-based Sharpless Asymmetric Dihydroxylation and the rapidly advancing, nature-inspired approach of biocatalysis. We will delve into the mechanistic underpinnings, practical applications, and inherent trade-offs of each strategy, supported by experimental data and protocols to inform your selection for research and development.
The Gold Standard: Sharpless Asymmetric Dihydroxylation
Developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry, this reaction transforms a prochiral alkene into a chiral vicinal diol with exceptional enantioselectivity.[6] It has become an indispensable tool in asymmetric synthesis due to its reliability and broad substrate scope.[3][4][5][7]
Mechanistic Rationale
The reaction relies on a catalytic cycle centered around osmium tetroxide (OsO₄). The mechanism begins with the formation of a complex between OsO₄ and a chiral ligand derived from cinchona alkaloids.[6] This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[6][8][9] Subsequent hydrolysis cleaves this ester, liberating the syn-diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the active osmium(VIII) catalyst, allowing it to re-enter the cycle.[6][8]
The choice of the chiral ligand—typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)—dictates which face of the alkene is hydroxylated, providing predictable control over the absolute stereochemistry of the product diol.[6][10] Commercially available, pre-packaged reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), have made this reaction highly accessible for laboratory use.[6][8][9][11][12]
Performance Characteristics
-
Stereoselectivity: Typically excellent, often achieving >95% enantiomeric excess (ee). The stereochemical outcome is highly predictable based on the ligand used.[9]
-
Substrate Scope: Very broad, tolerating a wide variety of substitution patterns on the alkene, although electron-deficient and sterically hindered alkenes can be challenging.[6] The reaction is also highly site-selective, preferentially oxidizing the most electron-rich double bond in a polyene.[6]
-
Conditions: The reaction is generally run at low temperatures (0 °C to room temperature) in a buffered aqueous/organic solvent mixture (e.g., t-BuOH/water).
-
Drawbacks: The primary disadvantage is the use of osmium tetroxide, which is highly toxic, volatile, and expensive. This necessitates careful handling and stringent control to prevent product contamination with residual heavy metals, a critical concern in pharmaceutical manufacturing. Furthermore, the reaction generates stoichiometric amounts of inorganic waste from the co-oxidant.
The Green Alternative: Biocatalytic Dihydroxylation
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[13] For diol synthesis, this approach offers a sustainable and powerful alternative to traditional chemical methods, operating under mild, environmentally benign conditions.[14][15][16]
Mechanistic Strategies
Unlike the single, unified mechanism of the Sharpless reaction, biocatalysis employs several distinct enzymatic pathways to produce chiral diols.
-
Rieske Dioxygenases: These non-heme iron-dependent enzymes are nature's direct equivalent to the Sharpless reaction. They catalyze the direct syn-dihydroxylation of a C=C double bond using molecular oxygen (O₂) as the oxidant and require a cellular reductant like NADH.[17][18] This method is particularly effective for the dihydroxylation of arenes to produce cis-diols, which are valuable chiral building blocks.
-
Epoxidation-Hydrolysis Cascade: This is the most common biocatalytic route and yields anti-diols. It is a two-step, one-pot cascade reaction involving two different enzymes:
-
Monooxygenase: First, a monooxygenase (e.g., Styrene Monooxygenase, SMO) epoxidizes the alkene. This step often requires O₂ and a cofactor (NADH or NADPH).
-
Epoxide Hydrolase (EH): An epoxide hydrolase then catalyzes the enantioselective hydrolysis of the epoxide to the corresponding trans-diol.[19] This cascade can be performed using whole recombinant cells (e.g., E. coli) that are engineered to co-express both enzymes, along with a cofactor regeneration system.[19][20]
-
Performance Characteristics
-
Stereoselectivity: Exceptional enantio- and regioselectivity is a hallmark of enzymatic catalysis.[14] Often, ee values approach >99%.
-
Substrate Scope: The substrate range can be narrower than that of the Sharpless reaction and is highly dependent on the specific enzyme used. However, modern protein engineering techniques (directed evolution) are rapidly expanding the scope of biocatalysts to accept non-natural substrates.[21]
-
Conditions: The key advantage is the mild reaction conditions: aqueous buffers, neutral pH, and ambient temperature and pressure.[15][16] This reduces energy consumption and eliminates the need for flammable organic solvents.[14][16]
-
Drawbacks: Biocatalytic processes can suffer from lower volumetric productivity compared to chemical syntheses. Enzymes can be subject to substrate or product inhibition, and the use of whole cells can introduce mass transfer limitations or side reactions from native enzymes.[13] While highly scalable, the initial development and optimization of a robust biocatalyst can be resource-intensive.[14]
Head-to-Head Comparison: Sharpless vs. Biocatalysis
The choice between these two powerful methodologies depends on the specific priorities of the project, including cost, scale, environmental impact, and desired stereochemical outcome.
| Feature | Sharpless Asymmetric Dihydroxylation | Biocatalytic Methods |
| Catalyst | Osmium Tetroxide (OsO₄) with a chiral ligand | Isolated enzymes or whole microbial cells |
| Stereochemistry | syn-Dihydroxylation | syn- (Dioxygenases) or anti-Dihydroxylation (Epoxidation/Hydrolysis Cascade) |
| Oxidant | K₃Fe(CN)₆, NMO | Molecular Oxygen (O₂), H₂O |
| Reaction Conditions | Low temperature (0 °C to RT), organic/aqueous co-solvents | Mild (ambient temp/pressure), fully aqueous media[15] |
| Toxicity & Safety | High (Highly toxic, volatile OsO₄) | Low (Catalysts are biodegradable and non-toxic)[13] |
| Waste Generation | Stoichiometric inorganic salt waste | Minimal, mostly biodegradable biomass |
| Product Purity | Risk of heavy metal contamination | Metal-free product[14] |
| Substrate Scope | Very broad and well-documented | Enzyme-dependent, but rapidly expanding via protein engineering |
| Development Time | Low (Reagents are commercially available) | High (May require screening, genetic engineering, and fermentation optimization)[14] |
| Technology Maturity | Mature, widely adopted for decades | Rapidly advancing, increasingly used in industrial processes[21] |
Experimental Protocols
Representative Protocol: Sharpless Asymmetric Dihydroxylation
Reaction: Asymmetric dihydroxylation of 1-dodecene to (R)-1,2-dodecanediol.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14.0 g, for 10 mmol scale) and 100 mL of a 1:1 mixture of tert-butanol and water.
-
Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add 1-dodecene (1.68 g, 10 mmol) to the cooled, stirring mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC (disappearance of the starting material). The mixture will typically change from orange to a deep reddish-brown.
-
Quenching: After ~24 hours (or upon completion), quench the reaction by adding solid sodium sulfite (15 g) and allowing the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction: Add ethyl acetate (100 mL) and stir. The phases are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).
-
Workup: The combined organic layers are washed with 2 M NaOH, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield (R)-1,2-dodecanediol. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent.
Representative Protocol: Whole-Cell Biocatalytic Dihydroxylation
Reaction: anti-Dihydroxylation of styrene to (S)-1-phenyl-1,2-ethanediol.
-
Biocatalyst Preparation: An E. coli strain engineered to co-express a styrene monooxygenase (SMO) and an epoxide hydrolase (SpEH) is grown in a suitable medium (e.g., TB medium) with appropriate antibiotics at 37 °C.[19]
-
Induction: When the culture reaches a target optical density (e.g., OD₆₀₀ ≈ 0.6-0.8), protein expression is induced by adding IPTG, and the culture is incubated for a further 12-16 hours at a reduced temperature (e.g., 20 °C).
-
Cell Harvest: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) to a final cell density of ~20 g/L (wet cell weight).
-
Reaction Setup: In a baffled flask, combine the cell suspension with glucose (e.g., 50 mM, for cofactor regeneration) and styrene (e.g., 10 mM, added neat or dissolved in a co-solvent like DMSO to avoid toxicity).
-
Biotransformation: The flask is incubated at 30 °C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration. The reaction is monitored by taking samples periodically and analyzing them by GC or HPLC.
-
Extraction: Upon completion, the reaction mixture is centrifuged to remove the cells. The supernatant is extracted three times with ethyl acetate.
-
Purification & Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product, (S)-1-phenyl-1,2-ethanediol, can be purified if necessary. Yield and enantiomeric excess are determined by chiral GC or HPLC analysis.[19]
Conclusion and Future Outlook
Both Sharpless Asymmetric Dihydroxylation and biocatalysis are elite methods for the synthesis of chiral diols, each with a distinct profile of strengths and weaknesses.
-
The Sharpless reaction remains a highly reliable, predictable, and versatile tool for rapid, lab-scale synthesis across a wide range of substrates. Its primary limitations—toxicity and waste—are significant hurdles for large-scale, sustainable manufacturing.
-
Biocatalysis represents the future of green chemistry for diol production.[14] It offers unparalleled selectivity under mild, safe, and environmentally friendly conditions, producing a metal-free product. While historically limited by substrate scope and development timelines, advances in enzyme discovery and protein engineering are rapidly closing this gap, making biocatalysis an increasingly viable and attractive option for industrial applications.
For drug development professionals, the choice is strategic. The Sharpless reaction may be ideal for initial route-scouting and the rapid synthesis of diverse analogs in medicinal chemistry. In contrast, for process development and commercial-scale manufacturing, investing in the development of a bespoke biocatalytic route can yield a more cost-effective, safer, and sustainable process in the long term. The continued development of novel, osmium-free chemical catalysts and the expansion of the enzyme toolbox will ensure that chemists have an ever-improving set of options for accessing these vital chiral building blocks.[20][22][23]
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. askfilo.com [askfilo.com]
- 16. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Iron-catalyzed olefin cis-dihydroxylation using a bio-inspired N,N,O-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 22. Osmium-free direct syn -dihydroxylation of alkenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B923880H [pubs.rsc.org]
- 23. Osmium-free direct syn-dihydroxylation of alkenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Furanone Diastereomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of efficacy, safety, and intellectual property. Furanones, a prevalent structural motif in natural products and pharmaceuticals, frequently present as diastereomeric mixtures. While these molecules share the same constitution, their distinct three-dimensional arrangements of atoms can lead to profoundly different biological activities. Consequently, the ability to reliably differentiate and quantify furanone diastereomers is a critical analytical challenge.
This guide provides an in-depth comparison of key spectroscopic techniques for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the principles of Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We will demonstrate how these powerful techniques, particularly when coupled with computational chemistry, provide a self-validating system for the definitive assignment of relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is often the initial and most accessible tool for analyzing diastereomeric mixtures. The fundamental principle is that diastereomers are distinct chemical entities, and their nuclei exist in non-equivalent magnetic environments.[1] This non-equivalence manifests as discernible differences in chemical shifts and coupling constants, allowing for both identification and quantification.
Differentiating Diastereomers with ¹H and ¹³C NMR
The spatial orientation of substituents in one diastereomer relative to another alters the electronic shielding of nearby nuclei. This results in different resonance frequencies (chemical shifts, δ) for corresponding protons and carbons.
-
¹H NMR: Protons in different diastereomers will exhibit distinct chemical shifts. The magnitude of this difference depends on the proximity of the nuclei to the stereogenic centers. In some cases, coupling constants (J-values), which depend on dihedral angles, can also differ significantly, providing further structural information.
-
¹³C NMR: While ¹³C NMR spectra are simpler due to the low natural abundance of the isotope, the chemical shifts of carbons at or near stereocenters will also vary between diastereomers. However, proton chemical shifts are often more sensitive to subtle stereochemical changes.[2]
Limitations: In complex molecules, severe signal overlap in the ¹H NMR spectrum can make differentiation and, especially, quantification difficult or impossible.[3][4]
Table 1: Illustrative ¹H NMR Data Comparison for a Hypothetical Pair of Furanone Diastereomers
| Proton | Diastereomer A (δ, ppm, J, Hz) | Diastereomer B (δ, ppm, J, Hz) | Δδ (A-B, ppm) | Rationale for Difference |
| H-3a | 3.15 (dd, 18.0, 6.5) | 3.05 (dd, 18.2, 7.0) | +0.10 | Anisotropic effect from substituent at C-4 |
| H-3b | 2.80 (dd, 18.0, 8.0) | 2.90 (dd, 18.2, 7.5) | -0.10 | Anisotropic effect from substituent at C-4 |
| H-4 | 4.50 (m) | 4.75 (m) | -0.25 | Direct change in local chemical environment |
| H-5 | 5.10 (q, 6.8) | 5.05 (q, 7.0) | +0.05 | Minor influence from the more distant C-4 center |
Advanced Technique: Nuclear Overhauser Effect (NOE) Spectroscopy
When simple 1D NMR is insufficient, 2D NOE-based experiments like NOESY and ROESY become invaluable for determining relative stereochemistry. These techniques detect protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[5][6] By observing a cross-peak between two protons, we can infer their spatial proximity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small, rapidly tumbling molecules (MW < 600).
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The preferred method for medium-sized molecules (MW ~700–1200), where the conventional NOE can be zero or very weak. The ROE is always positive, making interpretation more straightforward.[5]
By constructing a map of through-space interactions for a furanone diastereomer, one can build a 3D model of its relative configuration. For example, a strong NOE between a proton at C-4 and a methyl group at C-5 would indicate they are on the same face of the furanone ring (syn), whereas the absence of this correlation would suggest they are on opposite faces (anti).[7]
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.
-
Acquisition:
-
Load a standard 2D ROESY pulse sequence (e.g., roesyph).
-
Set the spectral width to encompass all proton signals.
-
Set the mixing time (the period during which ROE buildup occurs) to an appropriate value, typically 200-500 ms. A range of mixing times may be necessary to distinguish direct from spin-diffused ROEs.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform. Phase the spectrum carefully.
-
Analysis: Identify diagonal peaks and locate symmetric cross-peaks. The volume of a cross-peak is proportional to 1/r⁶, where r is the distance between the protons. Correlate the observed ROEs with inter-proton distances in the proposed 3D structures of the diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Synthesis of trans-β-Aryl-δ-Hydroxy-γ-Lactones: Chemoenzymatic versus Total Synthesis Approaches
The stereocontrolled synthesis of complex molecules is a cornerstone of modern drug discovery and development. Among these, γ-lactones, particularly those with multiple stereocenters such as trans-β-aryl-δ-hydroxy-γ-lactones, represent a critical structural motif. These compounds are not only prevalent in natural products but also serve as key intermediates in the synthesis of major pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) Paroxetine.[1][2] The precise arrangement of substituents on the lactone ring is paramount, as biological activity is often dictated by the absolute configuration of its stereogenic centers.[3]
This guide provides an in-depth comparison of two dominant strategies for accessing these enantiomerically enriched molecules: traditional multi-step total synthesis and integrated chemoenzymatic approaches. We will explore the underlying principles of each methodology, evaluate their respective efficiencies, and provide representative experimental protocols to illustrate their practical application.
The Challenge: Stereocontrol in Lactone Synthesis
The target molecules, trans-β-aryl-δ-hydroxy-γ-lactones, possess three contiguous stereocenters. The primary synthetic challenge lies in establishing the correct relative and absolute stereochemistry—a task that demands high levels of regio- and stereoselectivity. While classical organic chemistry offers a powerful toolkit, it often requires numerous steps, chiral auxiliaries, or expensive asymmetric catalysts, which can result in lower overall yields and significant waste generation.[4] This has spurred the development of more efficient and sustainable alternatives, where biocatalysis plays a pivotal role.
Chemoenzymatic Strategies: Harnessing Nature's Selectivity
Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes for specific transformations within a classical organic synthesis framework.[5][6] This combination capitalizes on the strengths of both disciplines: the broad scope of chemical reactions and the unparalleled stereocontrol of biocatalysts.[5] For the synthesis of chiral lactones, two primary chemoenzymatic routes have proven highly effective.[3]
Strategy 1: Enzymatic Resolution Followed by Chemical Transformation
This approach introduces chirality at an early stage by resolving a racemic precursor using an enzyme. The separated enantiomers are then carried forward through a series of chemical reactions to yield the final product. A key advantage is the ability to access both enantiomers of the target lactone from a common intermediate.
A representative workflow involves the enzymatic resolution of racemic allyl alcohols, which serve as chiral precursors.[3] Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective for this kinetic resolution via acylation. The resulting enantiomerically enriched alcohol and ester can be separated and independently converted into the target lactones. The chirality is transferred and new stereocenters are set in subsequent chemical steps, such as a Johnson-Claisen rearrangement and an acid-catalyzed lactonization.[3]
Strategy 2: Kinetic Resolution of a Racemic Final Product
An alternative strategy involves first synthesizing the target lactone as a racemic mixture through conventional chemical methods.[3] The final step is then an enzymatic kinetic resolution of this racemic product. This method is often more direct if an efficient racemic synthesis exists. Lipases are again the biocatalysts of choice, selectively acylating one enantiomer of the δ-hydroxy group. The acylated lactone and the unreacted enantiomer can then be separated chromatographically.
This approach is highly efficient, particularly with enzymes like CAL-B, which can yield both the unreacted hydroxylactone and the corresponding propionate ester with high enantiomeric excesses (92-98% ee).[3] The choice of acyl donor is critical; vinyl propionate is often used as the reaction is effectively irreversible.[3]
Total Synthesis: A Classical Approach
Total synthesis relies exclusively on chemical transformations to construct the target molecule from simple, commercially available starting materials. For complex targets like trans-β-aryl-δ-hydroxy-γ-lactones, these routes often involve asymmetric catalysis to establish the key stereocenters.
A plausible total synthesis route might commence with an asymmetric reaction, such as a Michael addition or an aldol reaction, to set the β-aryl stereocenter. Subsequent steps would involve substrate-controlled reductions and cyclization to form the lactone ring. While offering great flexibility in molecular design, these multi-step sequences can be lengthy and may require extensive optimization of reaction conditions and protecting group strategies to achieve high stereoselectivity and overall yield.[2][7] Furthermore, total synthesis may require harsh reagents or conditions, contrasting with the mild, aqueous conditions typical of biocatalysis.[8]
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, the following table summarizes key performance indicators for each approach, with experimental data derived from published studies on trans-β-aryl-δ-hydroxy-γ-lactones.[3]
| Metric | Chemoenzymatic Approach (Kinetic Resolution) | Total Synthesis Approach (Typical) | Rationale & Causality |
| Stereoselectivity | Excellent (ee >95%)[3] | Variable (Good to Excellent) | Enzymes operate in highly defined 3D active sites, leading to exceptional enantioselectivity. Chemical catalysts require careful design and optimization to achieve similar levels. |
| Overall Yield | Moderate to High (Theoretically max 50% for one enantiomer in kinetic resolution) | Low to Moderate | Chemoenzymatic routes are often shorter. Total syntheses suffer from cumulative yield loss over many steps. |
| Step Count | Low (e.g., 2-3 steps from racemic lactone) | High (Often >8-10 steps) | Biocatalysis can accomplish transformations that would otherwise require multiple protection/deprotection and functional group interconversion steps.[9] |
| Reaction Conditions | Mild (Room temp, neutral pH)[8] | Often requires harsh conditions (strong acids/bases, high temps, inert atmospheres) | Enzymes function under physiological conditions, avoiding degradation of sensitive functional groups and reducing the need for protecting groups.[8] |
| Sustainability | High (Biodegradable catalysts, often in aqueous media) | Low (Often uses heavy metal catalysts, organic solvents, generates stoichiometric waste) | Biocatalysis is a cornerstone of green chemistry, reducing environmental impact.[8] |
| Scalability | Generally good, amenable to flow chemistry | Can be challenging due to reagent cost, safety, and purification | Enzymatic processes are widely used in industry. Total synthesis scale-up can be complex and costly.[4] |
Experimental Protocols
To ground this comparison in practice, we provide a detailed protocol for the lipase-catalyzed resolution of a racemic lactone.
Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-β-Phenyl-δ-hydroxy-γ-lactone
This protocol is adapted from methodologies described for the resolution of analogous aryl lactones.[3]
Materials:
-
Racemic trans-β-phenyl-δ-hydroxy-γ-lactone (1.0 eq)
-
Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435)
-
Vinyl propionate (2.0 eq)
-
Diisopropyl ether (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of the racemic hydroxylactone (1.0 mmol) in anhydrous diisopropyl ether (10 mL), add vinyl propionate (2.0 mmol).
-
Add immobilized CAL-B (50 mg) to the mixture.
-
Seal the reaction vessel and stir the suspension at 40 °C.
-
Monitor the reaction progress by TLC or GC analysis. The goal is to reach approximately 50% conversion to ensure high enantiomeric excess for both the remaining substrate and the product. This typically takes 4-8 hours.[3]
-
Upon reaching ~50% conversion, filter the enzyme from the reaction mixture and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude mixture containing the unreacted (+)-hydroxylactone and the (+)-propionate ester.
-
Purify the mixture using silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to separate the two compounds.
-
Characterize the enantiomeric excess of both the recovered hydroxylactone and the propionate ester using chiral HPLC.
Expected Outcome: This procedure typically yields the unreacted (+)-(4S,5R,6S)-hydroxylactone with >95% ee and the (+)-(4R,5S,6R)-propionate product with >95% ee.[3] The propionate can be easily hydrolyzed back to the corresponding (-)-(4R,5S,6R)-hydroxylactone if desired.
Conclusion and Future Outlook
For the synthesis of enantiomerically pure trans-β-aryl-δ-hydroxy-γ-lactones, chemoenzymatic methods present a highly compelling alternative to traditional total synthesis. They offer superior stereoselectivity, milder reaction conditions, and shorter, more sustainable routes.[8] The kinetic resolution of a racemic lactone is particularly powerful, providing a direct path to both enantiomers with excellent optical purity.
While total synthesis remains indispensable for creating novel molecular architectures and accessing compounds for which no biocatalyst exists, the integration of enzymes into synthetic pathways represents a more efficient and environmentally benign strategy for producing known chiral building blocks. As the field of enzyme engineering continues to expand the toolbox of available biocatalysts, chemoenzymatic approaches will become increasingly central to the synthesis of complex pharmaceuticals and other high-value chemicals.
References
- 1. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Synthesis and its Advantages [unacademy.com]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Tetrahydrofuranyl Nucleoside Derivatives
For researchers, medicinal chemists, and professionals in drug development, the landscape of nucleoside analogues is in a constant state of evolution. Tetrahydrofuranyl nucleoside derivatives, a prominent class of these analogues, have garnered significant attention for their potential as potent antiviral and anticancer agents. This guide provides an in-depth comparative analysis of their structure-activity relationships (SAR), offering insights into the causal relationships behind experimental designs and presenting supporting data to inform future drug discovery efforts.
The Therapeutic Promise of Modifying the Furanose Ring
Natural nucleosides, the building blocks of DNA and RNA, are often limited in their therapeutic application due to metabolic instability, such as cleavage of the glycosidic bond by phosphorylases.[1] The core principle behind the development of tetrahydrofuranyl nucleoside derivatives lies in the strategic modification of the furanose (sugar) moiety to overcome these limitations and enhance therapeutic efficacy. Replacing the 4'-oxygen with a sulfur atom to create 4'-thionucleosides, for instance, confers resistance to enzymatic degradation and can significantly alter the conformational preferences of the sugar ring, impacting its interaction with target enzymes.[1][2] This guide will delve into the nuanced SAR of these modifications, providing a comparative framework for understanding their impact on biological activity.
Antiviral Activity: A Tale of Strategic Modifications
The quest for potent antiviral agents has been a major driving force in the development of tetrahydrofuranyl nucleoside derivatives. Modifications at the 2' and 4' positions of the tetrahydrofuran ring have proven to be particularly fruitful in yielding compounds with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV).
4'-Substituted Nucleosides: A Hotspot for Potency
The 4'-position of the nucleoside sugar has emerged as a critical determinant of antiviral activity. The introduction of various substituents at this position can profoundly influence the compound's interaction with viral polymerases.
4'-Thionucleosides: The replacement of the 4'-oxygen with sulfur is a well-established strategy to enhance metabolic stability and antiviral potency.[1] This modification alters the sugar pucker and bond angles, which can lead to more favorable interactions with the active site of viral polymerases.[3]
4'-Azido and 4'-Ethynyl Nucleosides: The introduction of small, rigid groups like azido and ethynyl at the 4'-position has led to the discovery of some of the most potent nucleoside reverse transcriptase inhibitors (NRTIs).[4][5] These modifications can induce a "locked" conformation of the sugar ring, which can be beneficial for enzyme inhibition.
A noteworthy example is 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) , a highly potent anti-HIV agent.[6] Its exceptional activity stems from a multi-faceted mechanism of action, including acting as a translocation-defective reverse transcriptase inhibitor.[1][7] The 4'-ethynyl group fits into a hydrophobic pocket of the HIV reverse transcriptase, enhancing its binding and inhibition.[1]
Comparative Antiviral Activity of 4'-Substituted Nucleosides:
| Compound/Class | Virus | Assay | IC50/EC50 | Reference |
| 4'-Azido-2'-deoxyguanosine (AdG) | HBV | HepG2 2.2.15 cells | 0.0097 µM | [8] |
| 4'-Azido-2-amino-2'-deoxyadenosine (AAdA) | HBV | HepG2 2.2.15 cells | 0.0051 µM | [8] |
| 4'-Azido thymidine | HBV | HepG2 2.2.15 cells | 0.63 µM | [8] |
| 4'-C-Cyano-2-amino-2'-deoxyadenosine (CAdA) | HBV | 0.4 nM | [4] | |
| 4'-C-Cyano-2-amino-2'-deoxyadenosine (CAdA) | HIV-1 | 0.4 nM | [4] | |
| Entecavir (Approved Drug) | HBV | 0.7 nM | [4] | |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | Activated PBMCs | 0.05 nM | [1] |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HBV | 160 nM | [4] |
2'-Fluoro Modifications: Enhancing Stability and Activity
The introduction of a fluorine atom at the 2'-position of the sugar moiety is another key strategy to improve the pharmacological properties of nucleoside analogues. This modification can increase the stability of the glycosidic bond and influence the sugar conformation, often leading to enhanced antiviral activity.[9]
The combination of 2'-fluoro and 4'-substitutions has proven to be particularly effective. For example, 2'-deoxy-2'-β-fluoro-4'-azido cytidine (FNC) exhibits potent anti-HBV activity.[8]
Anticancer Activity: Exploiting Altered Metabolism
The principles of modifying the tetrahydrofuran ring also extend to the development of anticancer agents. By mimicking natural nucleosides, these analogues can be incorporated into the DNA or RNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.[10] Modifications to the sugar moiety can also affect the efficiency of their phosphorylation by cellular kinases, a crucial step for their activation.[11]
4'-Thionucleosides in Oncology: Several 4'-thionucleosides have demonstrated significant anticancer activity. For instance, 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC) is a potent antineoplastic nucleoside.[6]
Comparative Anticancer Activity of Tetrahydrofuranyl Nucleoside Derivatives:
| Compound | Cell Line | IC50 | Reference |
| Gemcitabine (Approved Drug) | A549 (Lung Cancer) | 19.35 µM | [12] |
| Gemcitabine Derivative (Com10) | A549 (Lung Cancer) | 6.599 µM | [12] |
| Gemcitabine Derivative (Com16) | A549 (Lung Cancer) | 6.931 µM | [12] |
| Clofarabine | Various solid tumor and leukemia cell lines | 0.028–0.29 µM | [10] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 1.71 µM | [13] |
| Pyrimidinone Derivative (Compound 30) | MCF-7 (Breast Cancer) | 1.42 µM | [13] |
Experimental Protocols: A Guide to Evaluation
The reliable evaluation of novel nucleoside derivatives is paramount. The following are detailed protocols for two fundamental assays used to characterize their antiviral and cytotoxic properties.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and include appropriate vehicle controls.
-
Incubate for the desired exposure period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.
Protocol for HCV Replicon Assay
The HCV replicon system is a cell-based assay that allows for the study of HCV RNA replication and the screening of antiviral compounds in a safe and controlled laboratory setting.[15][16]
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
96-well plates
-
Test compounds
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds. Include a known HCV inhibitor as a positive control and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
The level of reporter gene expression is directly proportional to the extent of HCV RNA replication.[17]
-
Determine the EC50 value of the test compounds by plotting the reduction in reporter signal against the compound concentration.
-
A Z' factor can be calculated to assess the quality of the assay for high-throughput screening.[15]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of these nucleoside derivatives, the following diagrams, generated using Graphviz, illustrate a key mechanism of action and a typical experimental workflow.
Caption: General mechanism of action for nucleoside analogue antivirals.
Caption: A typical workflow for antiviral drug discovery and development.
Conclusion and Future Directions
The study of tetrahydrofuranyl nucleoside derivatives continues to be a vibrant and promising area of drug discovery. The strategic modification of the furanose ring, particularly at the 2' and 4' positions, has yielded compounds with exceptional antiviral and anticancer potency. A thorough understanding of the structure-activity relationships, supported by robust experimental data, is crucial for the rational design of next-generation therapeutics. Future research will likely focus on further refining these structures to enhance target selectivity, improve pharmacokinetic profiles, and overcome drug resistance. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
References
- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. pnas.org [pnas.org]
- 4. 4'-modified nucleoside analogs: potent inhibitors active against entecavir-resistant hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the anti-hepatitis B virus activity of 4'-Azido-thymidine analogs and 4'-Azido-2'-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of the anti-hepatitis B virus activity of 4′-Azido-thymidine analogs and 4′-Azido-2′-deoxy-5-methylcytidine analogs: structural insights for the development of a novel anti-HBV agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships for the anti-HIV activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 17. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enantioselective Quest for Multicyclic γ-Lactones: A Comparative Guide to Kinetic Resolution and Asymmetric Synthesis
Introduction: The Significance of Chiral Multicyclic γ-Lactones
Multicyclic γ-lactones are privileged structural motifs found in a vast array of natural products and pharmaceuticals, exhibiting significant biological activities.[1] A prime example is the strigolactone family of plant hormones, which feature a tricyclic γ-lactone core and play crucial roles in plant development and symbiotic interactions.[1] The precise stereochemistry of these complex molecules is paramount to their function, making the development of efficient methods for their enantioselective synthesis a critical endeavor for researchers in synthetic chemistry and drug development.
This guide provides an in-depth, objective comparison of the two primary strategies for obtaining enantiopure multicyclic γ-lactones: Kinetic Resolution (KR) , particularly Dynamic Kinetic Resolution (DKR), and Asymmetric Synthesis . We will explore the core principles, mechanistic underpinnings, and practical applications of each approach, supported by experimental data and detailed protocols to inform methodological selection for your research and development needs.
At a Glance: Core Principles and Key Distinctions
| Feature | Kinetic Resolution (KR) / Dynamic Kinetic Resolution (DKR) | Asymmetric Synthesis |
| Principle | Separation of a racemic mixture by selectively reacting one enantiomer at a faster rate. DKR incorporates in situ racemization of the slower-reacting enantiomer. | Direct creation of a single enantiomer from a prochiral or achiral starting material. |
| Theoretical Max. Yield | 50% for standard KR; up to 100% for DKR. | Up to 100%. |
| Key Advantage | Can utilize readily available racemic starting materials. High enantioselectivity is often achievable with enzymes. | High atom economy and direct access to the desired enantiomer, avoiding waste of the "wrong" enantiomer. |
| Common Catalyst Types | Enzymes (e.g., Lipases), Chiral Metal Complexes (for DKR racemization, e.g., Ruthenium). | Chiral Metal Complexes (e.g., Ruthenium, Iridium, Copper), Organocatalysts. |
| Primary Challenge | The 50% yield limit of standard KR. For DKR, requires a compatible resolution and racemization catalyst system. | Development of highly active and selective catalysts for specific substrates can be challenging and costly. |
Part 1: Kinetic Resolution - The Art of Selective Separation
Kinetic resolution operates on a racemic mixture, exploiting a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This differential reactivity allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer.
Dynamic Kinetic Resolution (DKR): Overcoming the 50% Barrier
A significant evolution of this technique is Dynamic Kinetic Resolution (DKR), which circumvents the 50% theoretical yield limitation of classical KR.[2][3] DKR combines the selective reaction of one enantiomer with the simultaneous, in situ racemization of the slower-reacting enantiomer.[4][5] This continuous replenishment of the reactive enantiomer from the unreactive one allows, in principle, for the complete conversion of the racemic starting material into a single, enantiopure product.[2]
For the synthesis of multicyclic γ-lactones, a powerful DKR strategy involves the asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids. This process typically employs a chiral ruthenium catalyst for the enantioselective reduction and a formic acid/triethylamine mixture as the hydrogen source, leading to a spontaneous lactonization to form the desired product.[1]
References
- 1. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. princeton.edu [princeton.edu]
- 3. Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is imperative. While comprehensive toxicological data may be limited, available safety information indicates the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given these hazards, it is prudent to handle this compound and its waste with a high degree of caution, treating it as a potentially hazardous substance.
Key Safety Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[3]
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, robust, and leak-proof container.
-
The original manufacturer's container, if empty and in good condition, can be repurposed for waste collection.[3]
-
For small spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.[3]
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[3][4]
Waste Containerization and Labeling
Proper containerization and labeling are critical for the safe storage and subsequent disposal of chemical waste.
| Requirement | Specification | Rationale |
| Container Material | Chemically compatible (e.g., HDPE, glass for many solutions) and in good condition. | Prevents degradation of the container and potential leaks. |
| Container Seal | Must have a secure, tight-fitting lid. | Prevents spills and the release of vapors. Containers should remain closed except when adding waste.[4][5] |
| Labeling | Affix a hazardous waste label to the container as soon as waste is added. | Communicates the contents and associated hazards to all personnel and ensures proper handling and disposal. |
The hazardous waste label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The concentration and composition of the waste.
-
The date when waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant, harmful).
Storage of Chemical Waste
Designate a specific, well-ventilated area within the laboratory for the temporary storage of chemical waste, known as a Satellite Accumulation Area.[6]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Ensure that the storage area is away from sources of ignition and incompatible chemicals.[2]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation areas.[6]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal
The ultimate disposal of this compound waste must be conducted through your institution's approved hazardous waste management program.
-
Contact your Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled waste.[4]
-
Provide the EHS personnel with all necessary information regarding the waste stream.
-
Maintain records of waste disposal as required by your institution and local regulations.
By following these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. 38996-14-4|(4R,5S)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. pfw.edu [pfw.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
